1,2,3,4-Cyclobutanetetracarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102999 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the core properties of 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile and highly functionalized organic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's unique structural features, stereoisomerism, synthesis, and diverse applications, offering field-proven insights and detailed experimental methodologies.
Introduction: The Unique Potential of a Strained Ring System
This compound (CBTA) is a fascinating molecule that stands at the intersection of strained ring chemistry and polyfunctional organic compounds. Its rigid cyclobutane core, substituted with four carboxylic acid groups, imparts a unique three-dimensional architecture that has garnered significant interest in various scientific disciplines. The inherent ring strain of the cyclobutane moiety, combined with the hydrogen-bonding capabilities and reactivity of the carboxyl groups, makes CBTA a valuable building block for the synthesis of complex molecular architectures, including polymers, metal-organic frameworks (MOFs), and potential therapeutic agents. The conformational rigidity of the cyclobutane scaffold is particularly advantageous in drug design, where it can be used to control the spatial orientation of pharmacophoric groups, potentially leading to enhanced potency and selectivity.[1] This guide aims to provide a detailed exploration of the properties and potential of this remarkable compound.
Physicochemical and Structural Properties
This compound is a white, crystalline solid with a molecular formula of C₈H₈O₈ and a molecular weight of 232.14 g/mol .[2] It is soluble in methanol and water.[3] The presence of four carboxylic acid groups dictates its acidic nature and its ability to act as a multidentate ligand in coordination chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₈ | [2] |
| Molecular Weight | 232.14 g/mol | [2] |
| Appearance | White solid/powder | [3] |
| Melting Point | 242 °C (decomposes) | |
| Solubility | Methanol: 10 mg/mL | |
| IUPAC Name | Cyclobutane-1,2,3,4-tetracarboxylic acid | [2] |
| CAS Number | 53159-92-5 |
Stereoisomerism: A World of Four Configurations
The presence of four chiral centers on the cyclobutane ring gives rise to four distinct stereoisomers, each with unique spatial arrangements of the carboxylic acid groups. The relative orientations (cis or trans) of these groups significantly influence the molecule's symmetry, physical properties, and its suitability for specific applications. For instance, the cis,trans,cis isomer has been shown to form a planar cyclobutane ring in its tetramethyl ester derivative.[4] The different isomers, such as cis,trans,cis and trans,trans,trans, have been utilized in the synthesis of metal-organic frameworks with varying structures and properties.[5][6]
The four stereoisomers of this compound are:
-
cis,cis,cis
-
cis,cis,trans
-
cis,trans,cis
-
trans,trans,trans
The specific stereochemistry of the starting material is crucial in the synthesis of polymers and MOFs, as it dictates the final three-dimensional structure of the resulting material.
Synthesis and Characterization
The most common route for the synthesis of this compound and its derivatives involves the [2+2] photodimerization of maleic anhydride or its esters, followed by hydrolysis.[7]
Experimental Protocol: Synthesis from Dimethyl Maleate
A common laboratory-scale synthesis involves the photodimerization of dimethyl maleate followed by hydrolysis of the resulting tetramethyl ester.[7]
Step 1: Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Irradiate the solution with ultraviolet light at 10°C for 20 hours. A white solid will precipitate.
-
Filter the precipitate and dry it under reduced pressure at 60°C to obtain tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a white crystalline powder.
Step 2: Hydrolysis to this compound
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
-
Heat the mixture to 80°C and maintain the reaction for 20 hours.
-
Cool the reaction mixture to room temperature, concentrate it, and dry to obtain this compound as white, sheet-like crystals.[7]
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclobutane ring protons, with the chemical shifts and coupling patterns being highly dependent on the stereoisomer. The acidic protons of the carboxylic acid groups will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will typically show signals for the methine carbons of the cyclobutane ring and a downfield signal for the carbonyl carbons of the carboxylic acid groups. The number of distinct signals will depend on the symmetry of the stereoisomer.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band is also observed around 1700-1760 cm⁻¹ due to the C=O stretching of the carbonyl group.
X-ray Crystallography: A single-crystal X-ray diffraction study of the dihydrate of this compound has been reported.[8] The crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| Space Group | P 1 21/c 1 | [8] |
| a | 6.081 Å | [8] |
| b | 15.034 Å | [8] |
| c | 12.304 Å | [8] |
| α | 90.00° | [8] |
| β | 102.928° | [8] |
| γ | 90.00° | [8] |
Reactivity and Applications
The four carboxylic acid groups of this compound are the primary sites of its chemical reactivity, allowing for a variety of transformations.
Key Reactions
-
Anhydride Formation: Dehydration of the tetracarboxylic acid, typically with acetic anhydride, yields the corresponding dianhydride.[7][9] This dianhydride is a key monomer in the synthesis of polyimides.
-
Esterification: The carboxylic acid groups can be readily esterified with alcohols under acidic conditions to form the corresponding esters.[10]
-
Amidation: Reaction with amines, often in the presence of coupling reagents, leads to the formation of amides.[11] This reaction is fundamental in the synthesis of polyamide materials and in the derivatization of the scaffold for biological applications.
-
Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs). The choice of metal ion and the stereochemistry of the CBTA ligand influence the resulting framework's topology and properties.[5][6][12]
Applications in Materials Science
Polyimides: The dianhydride of this compound is a crucial monomer for the synthesis of aliphatic polyimides. These polymers exhibit excellent thermal stability, good transparency, and low dielectric constants, making them suitable for applications in the electronics industry, such as alignment layers for liquid crystal displays (LCDs).[7]
Metal-Organic Frameworks (MOFs): The tetracarboxylic acid serves as a versatile multitopic linker for the construction of MOFs.[12] These porous crystalline materials have potential applications in gas storage and separation, catalysis, and drug delivery.[13] The rigid and well-defined geometry of the cyclobutane core allows for the predictable design of MOF architectures.[5][6]
Potential in Drug Development
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[14] Its rigid, puckered conformation can be used to orient substituents in a precise and predictable manner, which can lead to improved binding affinity and selectivity for biological targets. The concept of "escaping flatland" in drug design, which advocates for the incorporation of three-dimensional scaffolds, has highlighted the value of strained ring systems like cyclobutane.[1]
While this compound itself is not known to have significant biological activity, its derivatives are being explored as scaffolds for the development of novel therapeutic agents. The multiple carboxylic acid groups provide convenient handles for the attachment of various pharmacophoric groups through amide or ester linkages. The synthesis of bioactive cyclobutane-containing natural products and their analogues is an active area of research, with many compounds exhibiting antimicrobial, antitumor, and other valuable biological activities.[15][16][17][18]
Conclusion
This compound is a highly functionalized and structurally unique building block with significant potential in both materials science and drug discovery. Its rigid cyclobutane core and four carboxylic acid groups offer a powerful combination of conformational control and chemical reactivity. As synthetic methodologies for its stereoselective preparation continue to advance, and as our understanding of its coordination chemistry and biological potential deepens, we can expect to see the emergence of novel materials and therapeutic agents based on this versatile scaffold. This guide has provided a foundational understanding of the core properties of this compound, intended to empower researchers and developers to harness its full potential in their respective fields.
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An In-depth Technical Guide to the Chemical Structure and Isomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of 1,2,3,4-cyclobutanetetracarboxylic acid, a molecule of significant interest in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The unique stereochemical diversity arising from the four carboxylic acid substituents on the strained cyclobutane ring gives rise to a fascinating array of isomers with distinct properties and potential applications. This document delves into the intricate chemical structures of these isomers, their synthesis and characterization, and their emerging roles in advanced applications. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes fundamental principles with practical insights to serve as an essential resource for those working with or considering the use of this versatile compound.
Introduction: The Structural Significance of this compound
This compound (CBTA) is a tetra-substituted cycloalkane with the molecular formula C₈H₈O₈.[1] Its structure, featuring four carboxylic acid groups appended to a four-membered carbocyclic ring, imparts a high degree of functionality and stereochemical complexity. The inherent ring strain of the cyclobutane core, combined with the steric and electronic influences of the carboxyl groups, results in a puckered ring conformation. This unique three-dimensional architecture makes CBTA and its isomers valuable building blocks in various fields.
In medicinal chemistry, the rigid cyclobutane scaffold is increasingly utilized to create conformationally constrained analogues of bioactive molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] The polycarboxylic nature of CBTA also lends itself to applications in drug delivery, where such molecules can act as cross-linkers or components of hydrogels for controlled release formulations.[4][5] Furthermore, in materials science, specific isomers of CBTA are pivotal as organic linkers in the synthesis of metal-organic frameworks (MOFs), creating porous materials with applications in gas storage and catalysis.
This guide will systematically elucidate the stereoisomerism of CBTA, detail its synthesis and purification, provide insights into its characterization, and discuss its current and potential applications, with a focus on providing a robust technical foundation for researchers in the field.
Stereoisomerism of this compound
The presence of four stereocenters on the cyclobutane ring of CBTA gives rise to a number of possible stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the overall symmetry and chirality of each isomer. These isomers are most commonly described using cis and trans nomenclature. A systematic analysis reveals the existence of several distinct stereoisomers, some of which are achiral meso compounds due to internal planes of symmetry, while others can exist as chiral enantiomeric pairs.
Based on the relative orientations of the carboxylic acid groups, several key isomers can be identified. While a definitive count can be complex, there are a number of plausible arrangements.[6][7]
Key Stereoisomers and Their Structures
| Isomer Name | Description | Chirality |
| cis,cis,cis,cis-1,2,3,4-Cyclobutanetetracarboxylic acid | All four carboxyl groups are on the same face of the cyclobutane ring. | Achiral (meso) |
| cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups at positions 1, 2, and 4 are on one face, while the group at position 3 is on the opposite face. | Achiral (meso) |
| trans,trans,trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups alternate faces around the ring. | Achiral (meso) |
| cis,cis,trans,trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups at positions 1 and 2 are on one face, while those at 3 and 4 are on the opposite face. | Chiral |
| all-trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Each adjacent carboxyl group is on the opposite face of the ring. | Achiral (meso) |
Note: The table represents a selection of the possible isomers. A full analysis of all 2⁴ = 16 possible arrangements, accounting for symmetry, reveals a smaller number of unique stereoisomers.
The following diagram illustrates the relationships between some of the key stereoisomers of this compound.
Synthesis and Purification of Isomers
The most prevalent method for synthesizing the this compound framework is the photochemical [2+2] cycloaddition of maleic anhydride.[8][9] This reaction typically yields a mixture of stereoisomers of the corresponding dianhydride, which can then be hydrolyzed to the tetracarboxylic acid.
Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
The photodimerization of maleic anhydride is a classic example of a [2+2] cycloaddition. The reaction is typically carried out in a suitable solvent under UV irradiation, often in the presence of a photosensitizer.
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IUPAC name for 1,2,3,4-Cyclobutanetetracarboxylic acid
An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of 1,2,3,4-Cyclobutanetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Name
This compound is a foundational molecule in materials science and organic synthesis. Its rigid, tetra-substituted cyclobutane core makes it a highly valuable building block, or monomer, for the synthesis of advanced polymers, particularly polyimides.[1] These polymers exhibit exceptional thermal stability and transparency, rendering them suitable for applications in the electronics and aerospace industries.[1] However, the utility of this molecule is intrinsically linked to its complex stereochemistry. With four substituents on the cyclobutane ring, multiple stereoisomers exist, each conferring distinct properties to the resulting materials. A precise understanding and unambiguous naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) standards are therefore not merely academic exercises but critical for reproducible, high-quality research and development. This guide provides a detailed exploration of the IUPAC nomenclature, the nuanced stereoisomerism, and the analytical workflows required to characterize this important compound.
PART 1: Deconstructing the Core IUPAC Nomenclature
The systematic name provided by IUPAC, cyclobutane-1,2,3,4-tetracarboxylic acid , is derived from a clear set of established rules.[2][3] Let's dissect this name to understand the logic embedded within.
-
Identifying the Parent Hydrocarbon: The core of the molecule is a four-membered carbon ring. According to IUPAC rules, saturated cyclic hydrocarbons are named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms.[4][5] Hence, a four-carbon ring is designated as cyclobutane .
-
Identifying the Principal Functional Group: The molecule contains four carboxylic acid (-COOH) groups. As these are the highest-priority functional groups present, they are named using the suffix "-carboxylic acid".[6] When a carboxylic acid group is attached to a ring, this suffix is used, and the carbon atom of the -COOH group is not included in the numbering of the parent ring.
-
Quantifying the Substituents: There are four identical functional groups. The prefix tetra- is used to indicate this quantity.
-
Assigning Locants (Numbering): For polysubstituted cycloalkanes, the ring is numbered to assign the lowest possible locants to the substituents.[7] In this case, the carboxylic acid groups are on adjacent carbons. Numbering begins at one of the substituted carbons and proceeds around the ring to give the locants 1, 2, 3, and 4. This sequence represents the lowest possible numbering scheme.
The logical assembly of these components yields the definitive base name.
Caption: Logical workflow for constructing the IUPAC name.
PART 2: The Critical Dimension of Stereoisomerism
The name "cyclobutane-1,2,3,4-tetracarboxylic acid" is incomplete for any specific sample without stereochemical descriptors. Each carbon atom from C1 to C4 is a stereocenter, giving rise to several possible stereoisomers. The relative orientation of the four carboxylic acid groups (either pointing 'up' or 'down' relative to the plane of the ring) defines the specific isomer.
While a theoretical maximum of 2^4 = 16 stereoisomers exists, the high degree of symmetry in the molecule significantly reduces the number of unique, isolable isomers.[8][9] The primary stereochemical relationships are described in terms of cis (same side) and trans (opposite sides) orientations of the substituents relative to each other. For this molecule, there are four key stereoisomers that arise from these different spatial arrangements.
| Isomer | Stereochemical Description | Symmetry Element | Chirality |
| Isomer A | all-cis (c,c,c,c) | Plane of Symmetry | Achiral (meso) |
| Isomer B | cis,cis,trans (c,c,c,t) | Plane of Symmetry | Achiral (meso) |
| Isomer C | cis,trans,cis (c,t,c,t) | Center of Inversion | Achiral (meso) |
| Isomer D | all-trans (c,c,t,t) | C2 Axis | Chiral (Exists as a pair of enantiomers) |
Note: The cis/trans descriptors here denote the relationship between adjacent carboxyl groups.
Caption: The four primary stereoisomers of the title compound.
To name a specific isomer unambiguously, relative stereochemical prefixes are added to the beginning of the IUPAC name. For example:
-
cis,cis,cis -cyclobutane-1,2,3,4-tetracarboxylic acid
-
cis,trans,cis -cyclobutane-1,2,3,4-tetracarboxylic acid
The selection of locants and prefixes follows IUPAC rules to provide the lowest locant for the first trans substituent. A more rigorous approach for the chiral isomer would involve assigning R/S configurations to each stereocenter, though this is often complex and less intuitive than the cis/trans notation for cyclic systems.
PART 3: A Self-Validating Protocol for Isomer Identification
In a laboratory setting, a researcher presented with a sample of this compound must determine which stereoisomer(s) are present. The following workflow provides a robust, self-validating system for this purpose.
Objective: To elucidate the specific stereoisomer of a given sample.
Methodology: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, for definitive confirmation, Single Crystal X-ray Diffraction.
Step-by-Step Experimental Protocol
-
Initial ¹H NMR Analysis (Screening)
-
Rationale: The symmetry of each isomer results in a unique number of chemically non-equivalent protons on the cyclobutane ring, leading to distinct patterns in the ¹H NMR spectrum.
-
Procedure:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Examine the number of signals and their multiplicities in the aliphatic region (typically 2.5-4.0 ppm). The highly symmetric all-cis isomer will show a very simple spectrum, while less symmetric isomers will exhibit more complex splitting patterns.
-
-
-
2D NMR Spectroscopy (Correlation for Structural Elucidation)
-
Rationale: Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the spatial proximity of protons. A NOE correlation is observed between protons that are close in space (< 5 Å), providing direct evidence of their relative cis or trans orientation.
-
Procedure:
-
Using the same sample, acquire a 2D ¹H-¹H NOESY spectrum.
-
Analysis:
-
Cis Protons: Protons on the same face of the ring (e.g., H1 and H2 in a cis configuration) will show a strong NOE cross-peak.
-
Trans Protons: Protons on opposite faces will show a very weak or absent NOE cross-peak.
-
By systematically analyzing the NOE correlations between H1-H2, H2-H3, and H3-H4, the complete relative stereochemistry can be deduced.
-
-
-
-
Single Crystal X-ray Diffraction (Definitive Confirmation)
-
Rationale: This technique provides an unambiguous, three-dimensional map of the molecule's structure, confirming bond connectivity and absolute stereochemistry.
-
Procedure:
-
Grow a single crystal of the compound, typically by slow evaporation of a solvent.
-
Mount the crystal on a diffractometer and collect diffraction data.
-
Solve the crystal structure to generate a 3D model.[10]
-
-
Caption: Experimental workflow for isomer identification.
Conclusion
The IUPAC name cyclobutane-1,2,3,4-tetracarboxylic acid serves as a crucial starting point, but it is the precise stereochemical designation that holds the key to its function in advanced applications. For professionals in materials science and drug development, the ability to distinguish and correctly name the specific stereoisomers—all-cis, cis,trans,cis, etc.—is paramount for ensuring the reproducibility and success of their work. The integration of systematic nomenclature with robust analytical techniques, as outlined in this guide, provides the necessary framework for achieving this precision.
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CAS number for 1,2,3,4-Cyclobutanetetracarboxylic acid
An In-Depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CBTA), a pivotal building block in materials science and a scaffold of interest for chemical and pharmaceutical research. The document delves into its nomenclature, stereoisomerism, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the synthesis and applications of its primary derivative, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key monomer for high-performance polyimides. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.
Chemical Identity and Nomenclature
This compound is a saturated carbocyclic compound characterized by a four-membered ring substituted with four carboxyl groups. Due to its multiple stereoisomers and common use in derivative forms, precise identification is crucial.
The most commonly referenced CAS Number for the acid is 53159-92-5 .[1][2] However, other identifiers are frequently associated with its various forms.
| Identifier | Value | Source(s) |
| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [1] |
| Primary CAS No. | 53159-92-5 | [1][2][3] |
| Alternate CAS No. | 720-21-8 | [1] |
| EC Number | 625-969-2 | [1] |
| Molecular Formula | C₈H₈O₈ | [1] |
| Molecular Weight | 232.14 g/mol | [1] |
| InChIKey | CURBACXRQKTCKZ-UHFFFAOYSA-N | [1] |
| PubChem CID | 266034 | [1] |
| CAS No. (Dianhydride) | 4415-87-6 | [4] |
Physicochemical Properties
The physical and chemical characteristics of CBTA are dictated by its dense arrangement of polar carboxylic acid groups on a compact cycloaliphatic scaffold.
| Property | Value | Source(s) |
| Physical State | White solid / crystalline powder | [2][5] |
| Melting Point | ~242 °C (decomposes) | [3] |
| Boiling Point | 439.2±45.0 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in methanol (10 mg/mL) | [3] |
| pKa (Predicted) | Not available | |
| LogP | -1.9 | [1][3] |
| Density | 1.9±0.1 g/cm³ (Predicted) | [3] |
The Critical Role of Stereoisomerism
This compound has four stereogenic centers, giving rise to multiple stereoisomers. The spatial orientation of the four carboxylic acid groups (axial vs. equatorial, or "up" vs. "down" relative to the ring) defines the molecule's shape, symmetry, and reactivity. Contrary to some suggestions of five isomers, analysis of the molecule's symmetry reveals a total of four unique stereoisomers .[6][7] None of these are optically active, as they all possess either a plane or point of symmetry.[7]
Caption: The four distinct, achiral stereoisomers of CBTA.
The specific isomer obtained from synthesis dictates the geometry of the resulting polymers and other downstream products. The most common synthetic methods, such as the photodimerization of maleic anhydride, yield specific stereoisomers based on the reaction mechanism.
Synthesis and Preparation: A Technical Workflow
The most prevalent and industrially significant route to CBTA and its dianhydride involves a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation, typically starting from maleic anhydride or its esters.[4][5] This photochemical approach is highly efficient for forming the strained cyclobutane ring.
Caption: General synthesis workflow for CBTA and its dianhydride.
Experimental Protocol 1: Synthesis of CBTA from Dimethyl Maleate
This protocol proceeds in two stages: photochemical cycloaddition to form the tetramethyl ester, followed by acid hydrolysis.[5]
Part A: Synthesis of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate
-
Reactor Setup: In a photochemical reactor, dissolve 20g of dimethyl maleate in 100g of deionized water.
-
Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere, preventing side reactions.
-
Photoreaction: While maintaining a temperature of 10°C, irradiate the solution with a UV light source for 20 hours. A white solid will precipitate.
-
Isolation: Collect the white crystalline powder by filtration and dry under reduced pressure at 60°C. This yields tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.
Part B: Hydrolysis to this compound (CBTA)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester from Part A and 30g of hydrochloric acid.
-
Hydrolysis: Heat the mixture to 80°C and maintain the reaction for 20 hours.
-
Isolation: Cool the reaction mixture, collect the resulting solid by filtration, and dry to yield CBTA.
Experimental Protocol 2: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
CBDA can be synthesized either directly from maleic anhydride or by dehydrating the tetracarboxylic acid.
Method A: Direct Synthesis from Maleic Anhydride [4]
-
Reactor Setup: To a quartz glass photoreactor, add 100g of maleic anhydride and 250ml of ethyl acetate. Stir for complete dissolution.
-
Photoreaction: Irradiate the solution with UV light (e.g., 300nm) for 24 hours with stirring. An air-cooling system should be used to prevent excessive temperature increase. A white solid is obtained.
-
Dehydration & Recrystallization: The solid obtained is an intermediate. Add it to acetic anhydride and heat slowly to 150°C for 24 hours. Filter the hot solution to remove impurities and recrystallize from cold (≤0°C) to obtain a yellow solid.
-
Purification: Wash the solid with 1,4-dioxane to remove residual acetic anhydride and dry in a vacuum oven at 60°C for 48 hours to yield pure CBDA.
Method B: Dehydration of CBTA [5]
-
Reaction Setup: In a three-necked flask, add 10g of CBTA and 60g of acetic anhydride.
-
Dehydration: Heat the mixture to 140°C and react for 25 hours.
-
Isolation: Cool the solution to room temperature, concentrate, and dry to obtain CBDA as a white powder.
Applications in Materials Science and Drug Development
Cornerstone of High-Performance Polyimides
The primary application of CBTA, via its dianhydride (CBDA), is as a monomer for the synthesis of semi-alicyclic polyimides. These polymers offer a unique and highly desirable combination of properties compared to fully aromatic polyimides.[8]
-
Optical Transparency: The non-planar, saturated cyclobutane structure disrupts the charge-transfer complexes common in aromatic polyimides, resulting in colorless or highly transparent films.[8] This is critical for applications in flexible displays and optical components.[9]
-
Low Dielectric Constant: The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, making these polyimides ideal for use in high-frequency electronics, such as those required for 5G telecommunications.[5][8]
-
Thermal Stability: Despite the aliphatic component, these polyimides retain high glass transition temperatures and excellent thermal stability, rivaling their aromatic counterparts.[5]
Caption: Polymerization of CBDA to form high-performance polyimide films.
Scaffold in Medicinal Chemistry
While direct applications of CBTA in pharmaceuticals are not widespread, the cyclobutane motif is increasingly recognized as a valuable scaffold in drug design.[10][11] Its rigid, three-dimensional structure provides several advantages:
-
Conformational Restriction: The puckered ring locks pendant functional groups into specific spatial orientations, which can improve binding affinity and selectivity for biological targets.[11]
-
Metabolic Stability: The cyclobutane core is chemically inert and resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[10]
-
Bioisostere: It can serve as a non-planar bioisostere for phenyl rings or other cyclic systems, helping to optimize solubility, reduce toxicity, and explore new chemical space.[10]
The four carboxylic acid groups on CBTA offer multiple attachment points for creating complex, rigid molecules as potential inhibitors or receptor ligands. This makes it an attractive, albeit underexplored, starting point for library synthesis in drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust. Recommended PPE includes an N95 dust mask.
Conclusion
This compound, identified primarily by CAS number 53159-92-5, is more than a simple polycarboxylic acid. Its unique stereochemistry and the properties it imparts to its derivatives make it a highly valuable molecule. Its dianhydride is a critical component in the production of advanced polyimides with superior optical and dielectric properties essential for next-generation electronics. Furthermore, its rigid cyclobutane framework presents significant, though largely untapped, potential as a scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, stereoisomerism, and reactivity is essential for leveraging its full potential in both materials science and medicinal chemistry.
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Molecular weight and formula of 1,2,3,4-Cyclobutanetetracarboxylic acid
An In-Depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Stereochemistry, and Synthesis
Introduction
This compound (CBTA) is a polyfunctional organic compound distinguished by a strained, four-membered aliphatic ring bearing four carboxyl groups. This unique structural arrangement imparts a high degree of rigidity and specific stereochemical properties, making it a valuable building block in both materials science and advanced chemical synthesis. While its most prominent application lies in the production of high-performance polyimides for the electronics and display industries, the cyclobutane motif itself is of growing interest to medicinal chemists.[1][2] The puckered, three-dimensional nature of the cyclobutane ring offers a scaffold for creating conformationally restricted molecules, a key strategy in modern drug design for enhancing potency and selectivity.[3][4]
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, explore the nuances of its stereochemistry, detail validated synthetic protocols, and discuss its applications, grounding all claims in authoritative sources.
Part 1: Core Molecular and Physicochemical Properties
This compound is a white, crystalline solid.[5] Its fundamental properties are rooted in its molecular formula and the dense arrangement of polar carboxylic acid groups. These groups dominate its chemical behavior, rendering it acidic and capable of extensive hydrogen bonding.
The primary molecular and physical characteristics are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₈ | [6][7] |
| Linear Formula | C₄H₄(CO₂H)₄ | |
| Molecular Weight | 232.14 g/mol | [6][7] |
| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [6] |
| CAS Number | 53159-92-5, 720-21-8 (isomer specific) | [6][7] |
| Appearance | White solid | [5] |
| Melting Point | 239-242 °C (decomposes) | [5] |
| Solubility | Soluble in methanol (10 mg/mL) |
Part 2: The Stereochemical Landscape of CBTA
The presence of four substituted carbon atoms on the cyclobutane ring (C1, C2, C3, and C4) gives rise to multiple stereoisomers. A careful analysis of the possible spatial arrangements of the four carboxylic acid groups (either 'up' or 'down' relative to the ring's plane) reveals the existence of four distinct, separable isomers.[8][9]
A crucial insight for researchers is that none of these stereoisomers are optically active. Each one possesses internal symmetry elements (either a plane or a point of symmetry), classifying them as meso compounds.[8] This is a direct consequence of the cyclic structure and substitution pattern.
The logical classification of these isomers based on the relative cis/trans orientation of the carboxyl groups is illustrated below.
Caption: Logical classification of the four meso stereoisomers of CBTA.
Part 3: Synthesis and Key Derivatization
The synthesis of the cyclobutane core of CBTA is a classic example of photochemistry, relying on a light-induced [2+2] cycloaddition. This approach is necessary because the thermal [2+2] cycloaddition of two alkenes is a symmetry-forbidden process according to the Woodward-Hoffmann rules. UV irradiation provides the energy to promote an electron to an excited state, changing the orbital symmetry and allowing the reaction to proceed.
Experimental Protocol 1: Synthesis of CBTA via Photocycloaddition and Hydrolysis
This protocol is adapted from a method utilizing dimethyl maleate as the starting material, which undergoes photodimerization followed by hydrolysis.[1]
Step 1: Synthesis of Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate
-
Reactor Setup: In a photochemical reactor equipped with a UV lamp (e.g., 300 nm), a stirrer, and a cooling system, dissolve 20g of dimethyl maleate in 100g of deionized water.[1]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can quench the excited state of the alkene and lead to side reactions.
-
Irradiation: While stirring vigorously, irradiate the solution with UV light. Maintain the reaction temperature at approximately 10°C using the cooling system to minimize side reactions and improve selectivity.[1]
-
Reaction Monitoring & Isolation: Continue irradiation for 20 hours. A white solid, the tetramethyl ester product, will precipitate from the solution.[1]
-
Work-up: Collect the precipitated solid by filtration. Wash the solid with cold deionized water and dry under reduced pressure at 60°C. This typically yields the tetramethyl ester product with high purity.[1]
Step 2: Hydrolysis to this compound (TC)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 19.3g of the tetramethyl ester obtained in the previous step to a solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The CBTA product will often crystallize out of the acidic solution. Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product.
Key Derivative: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
For applications in polymer science, CBTA is almost always converted to its dianhydride (CBDA). This derivative is highly reactive towards amines, forming the poly(amic acid) precursor to polyimides.[10][11] The conversion is a straightforward dehydration reaction.
Experimental Protocol 2: Dehydration of CBTA to CBDA
-
Reactor Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 10g of this compound and 60g of acetic anhydride.[1]
-
Causality: Acetic anhydride serves as both the dehydrating agent and the solvent. The reaction is performed under nitrogen to prevent moisture from the air from interfering with the dehydration process.
-
-
Dehydration Reaction: Heat the mixture to 140°C and maintain this temperature with stirring for 25 hours.[1]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The CBDA product will precipitate. Concentrate the mixture under reduced pressure to remove excess acetic anhydride.[1] The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetone) to yield high-purity white CBDA powder.[1][12]
Part 4: Applications in Research and Drug Development
Materials Science: A Cornerstone for Advanced Polyimides
The primary industrial application of CBTA (as its dianhydride, CBDA) is as a monomer for synthesizing aliphatic polyimides.[1] Unlike their aromatic counterparts, polyimides derived from CBDA exhibit unique properties highly desirable in the electronics industry:
-
High Optical Transparency: The absence of conjugated aromatic systems results in polymers that are colorless and transparent, making them ideal for applications like flexible display substrates and optical waveguides.[2]
-
Low Dielectric Constant: The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, which is critical for insulating materials in high-frequency 5G signaling applications.[2]
-
Excellent Thermal Stability: Despite being aliphatic, the rigid cyclobutane structure contributes to a high glass transition temperature, providing the thermal stability required for electronics manufacturing processes.[1]
Drug Development: The Cyclobutane Scaffold
While CBTA itself is not a drug, its core cyclobutane structure is an increasingly important motif in medicinal chemistry.[3] The rigid, puckered geometry of the cyclobutane ring provides a powerful tool for drug designers to address several key challenges:[4]
-
Conformational Restriction: By incorporating a cyclobutane ring, chemists can lock flexible acyclic portions of a drug molecule into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein.
-
Metabolic Stability: The cyclobutane ring is chemically robust and can be used to replace metabolically labile groups in a drug candidate, thereby improving its pharmacokinetic profile.
-
Vectorial Control: The defined stereochemistry of substituted cyclobutanes allows for precise, three-dimensional positioning of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties), enabling a more tailored interaction with a biological target.[3]
-
Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, reducing planarity and increasing the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count is often correlated with higher clinical success rates for drug candidates.[4]
Conclusion
This compound is more than a simple polycarboxylic acid; it is a sophisticated chemical building block whose utility stems directly from its unique four-membered ring structure. Its well-defined stereochemistry, consisting of four distinct meso isomers, and its role as a precursor to the industrially significant dianhydride (CBDA) make it a cornerstone of advanced polymer chemistry. For scientists in drug discovery, the principles embodied by the CBTA scaffold—rigidity, stereochemical precision, and chemical stability—offer valuable lessons and strategic opportunities for the design of next-generation therapeutics. A thorough understanding of its synthesis and properties is therefore essential for unlocking its full potential across diverse scientific disciplines.
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A Technical Guide to Polycyclic Carboxylic Acids: Synthesis, Medicinal Applications, and Characterization
Introduction: The Enduring Significance of Polycyclic Carboxylic Acids
Polycyclic carboxylic acids represent a fascinating and vital class of organic molecules, commanding significant attention across the scientific disciplines of synthetic chemistry, medicinal chemistry, and materials science. Their rigid, three-dimensional architectures, derived from fused ring systems, combined with the versatile chemical reactivity and biological recognition properties of the carboxylic acid moiety, make them privileged scaffolds in drug discovery and valuable building blocks in organic synthesis.[1] The carboxylic acid group, often ionized at physiological pH, can act as a key pharmacophore, engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] This dual nature—a structurally complex and sterically defined core with a functionally critical acidic group—underpins their diverse and potent biological activities.
This in-depth guide provides a comprehensive overview of polycyclic carboxylic acids for researchers, scientists, and drug development professionals. We will explore the causal logic behind various synthetic strategies, delve into their applications in medicinal chemistry with a focus on structure-activity relationships (SAR), and detail the key analytical techniques for their robust characterization. This guide is designed not as a rigid set of instructions, but as a foundational resource to inform experimental design and accelerate innovation in this exciting field.
Part 1: Strategic Synthesis of Polycyclic Carboxylic Acid Scaffolds
The construction of the polycyclic core appended with a carboxylic acid group requires careful strategic planning. The choice of synthetic route is dictated by the desired ring system, substitution pattern, and stereochemistry. Modern organic synthesis offers a powerful toolkit for this purpose, with key strategies including cycloaddition reactions, transition-metal-catalyzed cross-couplings and C–H functionalization.
The Diels-Alder Reaction: A Classic and Powerful Tool
The Diels-Alder reaction, a [4+2] cycloaddition, remains a cornerstone for the synthesis of six-membered rings and has been extensively used to construct complex polycyclic frameworks. By choosing appropriately substituted dienes and dienophiles, intricate polycyclic systems can be assembled with high stereocontrol. Subsequent aromatization or functional group manipulation can then yield the desired polycyclic aromatic compound.
Transition-Metal Catalysis: Precision and Efficiency
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and polycyclic aromatic hydrocarbons (PAHs) are no exception.[3] Catalysts based on palladium, rhodium, and copper enable a wide range of transformations that are often more efficient and regioselective than classical methods.
Palladium catalysis is particularly powerful for the construction of C-C bonds. Cascade reactions, where multiple bonds are formed in a single operation, are especially efficient for building polycyclic systems. For instance, palladium-catalyzed oxidative carbonylation can be used to synthesize various PAHs through intramolecular C-H activation and C-C or C-O bond formation under mild conditions.[4]
Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation for Polycyclic Aromatic Hydrocarbon Synthesis [4]
This protocol describes a general procedure for the intramolecular cyclocarbonylation through C-H activation.
-
Step 1: Reactant Preparation. To an oven-dried Schlenk tube, add the biaryl substrate (0.5 mmol), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Step 2: Solvent and Atmosphere. Add 5 mL of anhydrous DMF to the tube. Purge the tube with CO gas by evacuating and backfilling three times, then maintain a CO atmosphere (balloon).
-
Step 3: Reaction. Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Step 4: Work-up. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rhodium catalysts are highly effective for C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds. The carboxylic acid group itself can serve as a directing group, guiding the catalyst to a specific C-H bond for functionalization.[5][6] This approach offers a highly atom-economical and regioselective route to functionalized polycyclic systems.
Experimental Protocol: Rhodium(III)-Catalyzed Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid [6]
This protocol exemplifies the use of a carboxylic acid directing group in a C-H activation/cyclization cascade.
-
Step 1: Catalyst and Reagent Setup. In a sealed tube, combine the carboxylic acid substrate (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and Cu(OAc)₂ (0.2 equiv).
-
Step 2: Solvent Addition. Add 2 mL of 1,2-dichloroethane (DCE) to the tube.
-
Step 3: Reaction Conditions. Stir the mixture at 80 °C for 18 hours.
-
Step 4: Reaction Work-up. Cool the reaction to room temperature and concentrate in vacuo.
-
Step 5: Product Isolation. Purify the residue by flash chromatography on silica gel to yield the desired cyclized product.
The following diagram illustrates the catalytic cycle for a generic Rh(III)-catalyzed C-H activation and annulation reaction directed by a carboxylic acid.
Caption: Catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Part 2: Polycyclic Carboxylic Acids in Medicinal Chemistry and Drug Design
The rigid nature of polycyclic scaffolds allows them to present functional groups in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets. The carboxylic acid moiety is a particularly effective pharmacophore, capable of forming strong ionic and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.[2]
Structure-Activity Relationships (SAR) and the Role of the Carboxylic Acid
Understanding the SAR of a series of compounds is crucial for optimizing their biological activity. For polycyclic carboxylic acids, key considerations include the geometry of the polycyclic core, the position and orientation of the carboxylic acid, and the nature of other substituents. The carboxylic acid is often essential for activity, and its replacement with other functional groups frequently leads to a significant loss of potency.[7] However, in some cases, bioisosteres of carboxylic acids, such as tetrazoles or hydroxamic acids, can be employed to modulate physicochemical properties like membrane permeability and metabolic stability while retaining biological activity.[8]
Case Study: Pyrrolidine-3-Carboxylic Acids as Endothelin Receptor Antagonists
Endothelin receptor antagonists are a class of drugs used to treat conditions such as pulmonary hypertension. A series of potent and selective endothelin A (ETA) receptor antagonists have been developed based on a pyrrolidine-3-carboxylic acid scaffold.[1][9][10][11] The carboxylic acid is critical for binding to the receptor, while modifications to the polycyclic substituents on the pyrrolidine ring have been used to fine-tune potency and selectivity.
| Compound | R1 Group | R2 Group | ETA Ki (nM) | ETB/ETA Selectivity |
| Atrasentan (ABT-627) | p-anisyl | 1,3-benzodioxol-5-yl | 0.034 | >2000 |
| Analog 1 | n-pentyl | 1,3-benzodioxol-5-yl | 0.48 | >10000 |
| A-216546 | (E)-2,2-dimethyl-3-pentenyl | 7-methoxy-1,3-benzodioxol-5-yl | 0.46 | >130000 |
Data compiled from multiple sources.[1][10][11]
These data illustrate how systematic modification of the polycyclic framework, while retaining the essential carboxylic acid, can lead to significant improvements in selectivity. The increased steric bulk and altered electronic properties of the R1 and R2 groups in A-216546 dramatically reduce its affinity for the ETB receptor, leading to a highly selective ETA antagonist.
Case Study: Natural Products as a Source of Bioactive Polycyclic Carboxylic Acids
Nature provides a rich source of structurally complex and biologically active polycyclic carboxylic acids. Two prominent examples are Gibberellic Acid and Platensimycin.
Gibberellic acid (GA₃) is a tetracyclic diterpenoid acid that functions as a crucial plant hormone, regulating processes such as stem elongation, germination, and flowering.[12][13] Its complex polycyclic structure is assembled in a multi-step biosynthetic pathway involving terpene synthases and cytochrome P450 monooxygenases.[3][12]
The diagram below outlines the key stages in the biosynthesis of gibberellic acid.
Caption: Simplified biosynthesis pathway of gibberellins.
Platensimycin is a polycyclic carboxylic acid produced by Streptomyces platensis that exhibits potent, broad-spectrum antibacterial activity.[14][15] Its unique mode of action involves the inhibition of bacterial fatty acid synthase II (FASII), specifically targeting the FabF/B enzymes.[16][17] The discovery of platensimycin highlighted the potential of natural products as a source of novel antibiotics with new mechanisms of action to combat the growing threat of antimicrobial resistance.
The biosynthesis of platensimycin is also complex, involving the convergence of the non-mevalonate terpenoid pathway to form the tetracyclic core and the shikimate pathway to produce the aminobenzoic acid side chain.[14]
Part 3: Analytical and Characterization Techniques
The unambiguous characterization of polycyclic carboxylic acids is essential for confirming their structure, assessing their purity, and understanding their properties. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For polycyclic carboxylic acids, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm). The signals for the protons on the polycyclic core can be complex due to restricted rotation and complex coupling patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is readily identifiable in the range of 165-185 ppm. The signals for the carbons in the polycyclic framework provide a fingerprint of the ring system.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the carbon skeleton and assigning the signals of complex polycyclic systems.[18][19][20] NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the relative stereochemistry by identifying protons that are close in space.[21]
Advanced NMR techniques, such as those that reduce signal complexity and enhance sensitivity, are often necessary for the complete structural analysis of highly complex or hydrogen-deficient natural products.[22][23][24][25]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For polycyclic carboxylic acids, electrospray ionization (ESI) is a common technique, often performed in negative ion mode to detect the deprotonated carboxylate.[14] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information about the polycyclic core.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of polycyclic carboxylic acids and for their purification. Reversed-phase HPLC is commonly used, with the retention time being influenced by the overall lipophilicity of the polycyclic system. The analysis of carboxylic acids in biological matrices often requires derivatization to improve their chromatographic properties and detection sensitivity.[7][26][27][28][29]
For polycyclic carboxylic acids that are chiral, separation of the enantiomers is often necessary, as they can have different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for enantiomeric resolution.[30][31][32][33] The choice of CSP and mobile phase is critical for achieving good separation and must be optimized for each specific compound.
Workflow: Chiral HPLC Method Development for a Polycyclic Carboxylic Acid
The following diagram outlines a typical workflow for developing a chiral HPLC separation method.
Caption: A workflow for chiral HPLC method development.
Conclusion and Future Outlook
Polycyclic carboxylic acids continue to be a rich and rewarding area of scientific inquiry. Advances in synthetic methodology, particularly in the realm of transition-metal-catalyzed C-H functionalization, are enabling the construction of increasingly complex and diverse molecular architectures with unprecedented efficiency and precision. In medicinal chemistry, the combination of rigid polycyclic scaffolds and the versatile carboxylic acid pharmacophore provides a powerful platform for the design of potent and selective modulators of biological targets. The ongoing discovery of novel, bioactive polycyclic carboxylic acids from natural sources further underscores their therapeutic potential.
Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for this compound class, and the application of advanced analytical and computational tools to deepen our understanding of their structure-property and structure-activity relationships. The continued interdisciplinary collaboration between synthetic chemists, medicinal chemists, and analytical scientists will be paramount in unlocking the full potential of these remarkable molecules.
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A Senior Application Scientist's Guide to the Physical and Chemical Properties of Tetracarboxylic Acids
An in-depth exploration of the molecular architecture, reactivity, and analytical characterization of tetracarboxylic acids, providing foundational knowledge for their application in materials science, chelation, and advanced drug development.
Introduction: The Versatile Quartet of Carboxyl Groups
Tetracarboxylic acids are organic compounds distinguished by the presence of four carboxylic acid (-COOH) functional groups. This structural feature imparts a unique combination of high polarity, strong acidity, and a remarkable capacity for hydrogen bonding and coordination chemistry. Their utility spans from fundamental building blocks in the synthesis of high-performance polymers to sophisticated roles as cross-linking agents and metal chelators in pharmaceutical and industrial applications.
This guide provides an in-depth analysis of the core physical and chemical properties of these multifaceted molecules. We will explore representative aliphatic, aromatic, and aminopolycarboxylic acids, offering field-proven insights into their behavior and characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for innovating new materials, designing effective therapeutic agents, and developing robust analytical methodologies.
Structural Classification and Key Examples
Tetracarboxylic acids can be broadly categorized based on their core carbon skeleton. This classification is crucial as the skeleton profoundly influences the molecule's rigidity, solubility, and the spatial orientation of the carboxyl groups.
-
Aliphatic Tetracarboxylic Acids: These possess a flexible, non-aromatic carbon backbone. A prime example is Butane-1,2,3,4-tetracarboxylic acid (BTCA) , which is notable for its use as a non-formaldehyde cross-linking agent.[1][2]
-
Aromatic Tetracarboxylic Acids: In these molecules, the carboxyl groups are attached to a rigid aromatic ring. 1,2,4,5-Benzenetetracarboxylic acid (Pyromellitic Acid) is a key industrial monomer for synthesizing polyimides, polymers known for their exceptional thermal stability.[3][4]
-
Aminopolycarboxylic Acids: This class includes a nitrogen-containing backbone. Ethylenediaminetetraacetic acid (EDTA) is arguably the most well-known member, a hexadentate ligand widely used for its superior ability to chelate metal ions.[5][6]
Caption: Classification of tetracarboxylic acids with key examples.
Core Physical Properties
The physical properties of tetracarboxylic acids are dominated by the influence of their four carboxyl groups, which facilitate extensive intermolecular hydrogen bonding.
Appearance, Melting Point, and Boiling Point Generally, tetracarboxylic acids are white, crystalline solids at room temperature.[1][3] The ability to form a robust, three-dimensional network of hydrogen bonds results in significantly high melting points, as substantial thermal energy is required to disrupt this lattice. For instance, pyromellitic acid has a melting point in the range of 281-284.5 °C.[7][8] Boiling points are often so high that the compounds decompose before boiling.[9][10]
| Property | Pyromellitic Acid | Butane-1,2,3,4-tetracarboxylic acid (BTCA) | Ethylenediaminetetraacetic acid (EDTA) |
| Molecular Formula | C₁₀H₆O₈[11] | C₈H₁₀O₈[1] | C₁₀H₁₆N₂O₈[12] |
| Molecular Weight | 254.15 g/mol [11] | 234.16 g/mol [1][2] | 292.24 g/mol |
| Appearance | White crystalline powder[7] | White crystalline powder[1][13] | White, slightly water-soluble solid[5] |
| Melting Point (°C) | 281 - 284.5 | ~190 - 197 (decomposes)[2] | ~240 (decomposes) |
| Water Solubility | Sparingly soluble[3][7] | Soluble[2] | Slightly soluble[5][14] |
Solubility Solubility is a balance between the polar carboxyl groups and the nonpolar hydrocarbon skeleton.
-
In Water: Short-chain aliphatic acids like BTCA are soluble in water.[2] However, as the nonpolar hydrocarbon portion of the molecule increases in size, water solubility dramatically decreases.[10] Aromatic acids like pyromellitic acid are only sparingly soluble in water.[3] EDTA is described as slightly water-soluble, but its salt forms (e.g., tetrasodium EDTA) are very soluble.[5][14]
-
In Organic Solvents: Solubility in organic solvents varies. Pyromellitic acid, for example, is soluble in alcohol but only slightly soluble in ether and water.[3][7]
Acidity and pKa Values As polyprotic acids, tetracarboxylic acids have four distinct dissociation constants (pKa₁, pKa₂, pKa₃, pKa₄). The first proton is the most acidic (lowest pKa). Subsequent protons are progressively less acidic (higher pKa) due to the electrostatic repulsion from the accumulating negative charge on the conjugate base. This makes it increasingly difficult to remove a positive proton.
For EDTA, the pKa values are approximately 2.0, 2.7, 6.2, and 10.3. The first two values correspond to the protons on two of the carboxyl groups, while the higher pKa values are associated with the deprotonation of the ammonium centers. Understanding these pKa values is critical for designing chelation therapies and formulating solutions, as the charge state of the molecule, and thus its chelating ability, is pH-dependent.
Chemical Properties and Reactivity
The chemistry of tetracarboxylic acids is centered around the reactions of the carboxyl group and the unique properties that arise from having four such groups in proximity.
1. Chelation and Complex Formation This is arguably the most significant chemical property, particularly for aminopolycarboxylic acids like EDTA. EDTA can wrap around a single metal ion, forming up to six coordinate bonds—four from the carboxylate oxygens and two from the nitrogen atoms.[6] This "claw-like" grip forms a highly stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in other reactions.[5][6][14] This property is the basis for its use in chelation therapy to treat heavy metal poisoning, as a water softener in detergents, and as a stabilizer in food and pharmaceuticals.[6][12][15]
Caption: EDTA forming a stable hexadentate complex with a metal ion.
2. Formation of Anhydrides and Esters Tetracarboxylic acids undergo reactions typical of carboxylic acids, but on a larger scale.
-
Dianhydride Formation: Aromatic tetracarboxylic acids with adjacent carboxyl groups, like pyromellitic acid, can be dehydrated upon heating to form a dianhydride. Pyromellitic dianhydride is a critical monomer that reacts with diamines in polycondensation reactions to produce high-performance polyimides, which are valued for their mechanical strength and thermal stability.[3]
-
Esterification: In the presence of an acid catalyst, tetracarboxylic acids react with alcohols to form tetraesters.[16] This reaction, known as Fischer esterification, is used to produce plasticizers and lubricants.[4][17]
3. Cross-linking Reactions Aliphatic tetracarboxylic acids like BTCA are used as effective cross-linking agents. For instance, BTCA can react with the hydroxyl groups of cellulose in cotton fibers, forming ester bonds that create a durable, wrinkle-resistant finish without the use of formaldehyde.[1][2] This application is highly valued in the textile industry for producing "permanent press" fabrics.[18]
Analytical Characterization
A multi-technique approach is required for the comprehensive characterization of tetracarboxylic acids, confirming identity, purity, and performance.
1. Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Provides definitive evidence of the carboxyl functional group, showing a characteristic broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify protons on the carbon skeleton and the highly deshielded acidic protons (often >10 ppm). ¹³C NMR is used to confirm the number and chemical environment of all carbon atoms, including the carboxyl carbons (~170-185 ppm).
2. Chromatographic Methods Separating and quantifying tetracarboxylic acids, especially from biological matrices, presents challenges due to their high polarity.
-
High-Performance Liquid Chromatography (HPLC): Standard reversed-phase (RP-HPLC) is often ineffective because these polar analytes have poor retention.[19] Strategies to overcome this include:
-
Derivatization: Converting the acids to less polar esters or amides to improve retention.[20]
-
Ion-Pair Chromatography: Adding a reagent to the mobile phase that pairs with the carboxylate anions, forming a neutral, more retentive complex.
-
Hydrophilic Interaction Chromatography (HILIC): An alternative to reversed-phase that is well-suited for retaining highly polar compounds.[19]
-
Anion Exchange Chromatography (AIC): A technique that separates molecules based on their negative charge, ideal for these acids.[19]
-
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides highly sensitive and selective detection, allowing for accurate quantification and unambiguous identification based on the mass-to-charge ratio.[21][22]
Caption: A typical workflow for the analysis of tetracarboxylic acids.
Experimental Protocol: Titrimetric Determination of EDTA Chelation Capacity
This protocol provides a self-validating method to determine the concentration of an EDTA solution by titrating it against a standardized metal ion solution. The causality is rooted in the stoichiometric 1:1 complex formation between EDTA and most divalent metal cations.
Objective: To determine the molar concentration of an unknown EDTA solution using a standardized zinc sulfate (ZnSO₄) solution and an indicator.
Pillars of the Protocol:
-
Expertise: The choice of an ammonia buffer (pH ~10) is critical. At this pH, EDTA is fully deprotonated and its complex with Zn²⁺ is highly stable. Eriochrome Black T is selected as the indicator because its color change from wine-red (when complexed with Zn²⁺) to blue (free indicator) provides a sharp, clear endpoint precisely when all Zn²⁺ has been chelated by the more strongly binding EDTA.
-
Trustworthiness: The protocol is self-validating. A standardized, known concentration of ZnSO₄ acts as the primary standard. The reaction is stoichiometric and goes to completion, ensuring the endpoint accurately reflects the equivalence point. Reproducibility across triplicate titrations validates the result.
Methodology:
-
Preparation of Standard ZnSO₄ Solution (0.01 M):
-
Accurately weigh the required amount of zinc sulfate heptahydrate (ZnSO₄·7H₂O).
-
Dissolve in deionized water in a 100 mL volumetric flask and dilute to the mark. Calculate the precise molarity.
-
-
Preparation of Ammonia Buffer (pH 10):
-
Dissolve ammonium chloride (NH₄Cl) in concentrated ammonia solution and dilute with deionized water. This buffer maintains the pH necessary for both the indicator function and the stability of the Zn-EDTA complex.
-
-
Titration Procedure:
-
Pipette 10.00 mL of the standard ZnSO₄ solution into a 250 mL Erlenmeyer flask.
-
Add approximately 90 mL of deionized water.
-
Add 2 mL of the pH 10 ammonia buffer. This ensures the reaction environment is optimal.
-
Add a pinch (20-30 mg) of Eriochrome Black T indicator mixture. The solution will turn wine-red. This color indicates the formation of the Zinc-indicator complex.
-
Fill a burette with the unknown EDTA solution and record the initial volume.
-
Titrate the ZnSO₄ solution with the EDTA solution, swirling the flask constantly.
-
As the endpoint approaches, the color will change from red to purple. Add the EDTA dropwise.
-
The endpoint is reached when the solution turns from wine-red to a distinct sky blue. This signifies that EDTA has displaced all the indicator from the zinc ions.
-
Record the final volume of EDTA solution used.
-
Repeat the titration at least two more times for precision.
-
-
Calculation:
-
Use the formula: M₁V₁ = M₂V₂
-
Where:
-
M₁ = Molarity of the standard ZnSO₄ solution
-
V₁ = Volume of the ZnSO₄ solution (10.00 mL)
-
M₂ = Molarity of the EDTA solution (unknown)
-
V₂ = Average volume of EDTA solution used in the titration
-
-
Rearrange to solve for M₂: M₂ = (M₁V₁) / V₂
-
Conclusion
Tetracarboxylic acids are a structurally diverse class of molecules whose properties are defined by the powerful influence of their four carboxyl groups. Their high melting points, variable solubility, and polyprotic nature are direct consequences of their ability to engage in extensive hydrogen bonding. Chemically, their capacity for esterification, anhydride formation, and cross-linking makes them indispensable in polymer and materials science. Furthermore, the exceptional chelating ability of members like EDTA underscores their profound importance in medicine and industry. For the research and drug development professional, a mastery of these fundamental physical and chemical principles is the key to unlocking the full potential of this versatile chemical class.
References
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- Stanford Chemicals. (2020, April 17). Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications.
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Discovery and history of cyclobutane compound synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Cyclobutane Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a four-membered carbocycle, represents a fascinating and synthetically challenging motif that has transitioned from a chemical curiosity to a valuable scaffold in modern chemistry. Its inherent ring strain, approximately 26.3 kcal/mol, imparts unique conformational properties and reactivity, making it an attractive component in drug discovery and materials science. This guide provides a comprehensive exploration of the historical milestones in cyclobutane synthesis, from the foundational discoveries of the late 19th and early 20th centuries to the sophisticated catalytic and photochemical methods employed today. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven experimental insights, and highlight the growing importance of this strained ring system in the development of novel therapeutics.
Part 1: The Historical Quest for a Strained Ring
The synthesis of a four-membered carbon ring was a significant challenge for early organic chemists. The prevailing theories of the time, notably Baeyer's strain theory, predicted that such a structure would be highly unstable.
Early Pioneers: Perkin Jr. and Willstätter
The first forays into this area were conducted by William Henry Perkin Jr. , son of the famous aniline dye chemist.[1] His work in the 1880s on the degradation of natural compounds and the synthesis of alicyclic rings laid the groundwork for the field.[1] However, the definitive synthesis of cyclobutane itself was achieved by the German chemist Richard Willstätter in 1907.[2][3] His multi-step synthesis, culminating in the hydrogenation of cyclobutene, was a landmark achievement that validated the existence of such strained systems.[2] This work, part of his broader research into plant pigments like chlorophyll, contributed to his being awarded the Nobel Prize in Chemistry in 1915 .[4][5][6][7]
Willstätter's initial syntheses were arduous and low-yielding, reflecting the thermodynamic challenge of forming the strained ring. The development of more efficient and generalizable methods would require a paradigm shift in synthetic thinking, which arrived with the advent of cycloaddition reactions.
Part 2: The Cycloaddition Revolution: Mastering the [2+2]
The most powerful and widely used strategy for constructing cyclobutane rings is the [2+2] cycloaddition, where two alkene moieties combine to form the four-membered ring.[8] These reactions can be initiated either photochemically or thermally, with distinct mechanistic pathways and substrate requirements.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[8] This method is particularly effective for conjugated systems like enones.[9] The reaction is initiated by irradiating the substrate with UV light, which promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This photoexcited state, typically a triplet diradical, can then react with a ground-state alkene in a stepwise fashion to form the cyclobutane ring.[9]
Generalized Mechanism: Photochemical [2+2] Cycloaddition
Caption: Workflow for a triplet-sensitized photochemical [2+2] cycloaddition.
Experimental Protocol: Intramolecular [2+2] Cycloaddition of a Dienone
-
Solution Preparation: A dilute solution (e.g., 0.01-0.05 M) of the dienone substrate is prepared in a solvent that will not absorb UV light, such as acetone or acetonitrile. The use of a dilute solution is a critical experimental choice to minimize intermolecular side reactions and favor the desired intramolecular cyclization.
-
Degassing: The solution is thoroughly degassed by bubbling nitrogen or argon through it for 15-30 minutes. This step is essential to remove dissolved oxygen, which can quench the excited triplet state of the substrate and inhibit the reaction.
-
Irradiation: The solution is irradiated in a quartz vessel using a medium- or high-pressure mercury lamp. A quartz vessel is mandatory because standard borosilicate glass (Pyrex) is opaque to the short-wavelength UV light required to initiate the reaction. The reaction is typically cooled to maintain a consistent temperature.
-
Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired cyclobutane-containing photoproduct.
Thermal [2+2] Cycloadditions
While photochemically-induced [2+2] reactions are forbidden by orbital symmetry rules to be concerted, certain thermal [2+2] cycloadditions are allowed. These reactions are typically limited to specific classes of activated alkenes, most notably ketenes, which can react with other olefins in a concerted, stereospecific manner. The unique orbital arrangement of ketenes allows them to participate in a suprafacial-antarafacial cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules.
Part 3: Modern Catalytic Methods and Applications in Drug Discovery
While classic cycloadditions are powerful, modern synthetic chemistry demands higher levels of control, particularly over enantioselectivity. This has led to the development of sophisticated transition-metal-catalyzed methods.
Transition-Metal Catalysis
Catalysts based on nickel, copper, and ruthenium have been developed to promote [2+2] cycloadditions under mild conditions.[10] These reactions often proceed through a metallacyclopentane intermediate, allowing for greater control over regioselectivity and stereoselectivity than their thermal or photochemical counterparts.
Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for metal-mediated [2+2] cycloaddition.
The Cyclobutane Scaffold in Medicinal Chemistry
The rigid, three-dimensional structure of the cyclobutane ring makes it a highly valuable "saturated bioisostere." It can replace more flexible alkyl chains, gem-dimethyl groups, or even aromatic rings to lock a molecule into a specific bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby increasing potency. Furthermore, the saturated nature of the ring can improve the metabolic stability and pharmacokinetic properties of a drug candidate.
Table 1: Comparison of Key Cyclobutane Synthetic Strategies
| Method | Activation | Mechanism | Key Advantages | Key Limitations |
| Photochemical [2+2] | UV Light | Stepwise (Diradical) | High functional group tolerance; Access to complex polycyclic systems.[9] | Requires specialized equipment; Can have regioselectivity issues. |
| Thermal [2+2] | Heat | Concerted | Often highly stereospecific; No need for photosensitizers. | Generally limited to activated alkenes like ketenes. |
| Metal-Catalyzed [2+2] | Transition Metal | Metallacyclopentane | Mild conditions; Potential for high enantioselectivity.[10] | Catalyst cost and sensitivity; Reaction optimization can be intensive. |
| Intramolecular Hydroalkylation | Copper Hydride | Radical | Forms enantioenriched cyclobutanes from simple starting materials.[10] | Substrate scope can be limited by the tether and alkene type. |
A notable example of a cyclobutane-containing drug is Carboplatin , a platinum-based anticancer agent. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, Cisplatin.[3]
Part 4: Future Directions
The synthesis and application of cyclobutane compounds remain a vibrant area of research. Current efforts are focused on developing new catalytic systems for asymmetric synthesis, enabling the selective formation of a single enantiomer. Furthermore, the use of C-H activation logic to functionalize pre-existing cyclobutane rings is a rapidly emerging field that promises more atom-economical and efficient routes to complex derivatives.[11] As our ability to manipulate this strained ring improves, the prevalence of the cyclobutane motif in pharmaceuticals and advanced materials is set to expand even further.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid via Photodimerization
Abstract & Introduction
1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) and its corresponding dianhydride (CBDA) are highly valuable monomers in materials science. They are foundational building blocks for synthesizing advanced polymers such as polyimides and polyesters, which possess exceptional thermal stability, mechanical strength, and favorable optical properties.[1][2] The rigid, strained cyclobutane core imparts unique conformational constraints into the polymer backbone, leading to materials with high glass transition temperatures and low coefficients of thermal expansion.
Traditionally, the synthesis of such cyclobutane structures can be challenging. However, photochemical [2+2] cycloaddition presents an elegant and efficient pathway. This application note provides a detailed, two-stage protocol for the synthesis of this compound, commencing with the photodimerization of maleic anhydride to yield the intermediate dianhydride, followed by its complete hydrolysis. We will explore the underlying photochemical mechanism, provide step-by-step experimental procedures with causal explanations, and discuss key parameters for process optimization.
The [2+2] Photocycloaddition Mechanism
The synthesis hinges on a photochemical [2+2] cycloaddition, a pericyclic reaction that occurs upon excitation by ultraviolet (UV) light.[3] The process for the dimerization of maleic anhydride can be described in three key stages:
-
Photoexcitation: A molecule of maleic anhydride in its ground singlet state (S₀) absorbs a UV photon (hν), promoting it to an excited singlet state (S₁).[3]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly undergoes intersystem crossing—a spin-forbidden but efficient process—to the more stable, longer-lived triplet state (T₁).[3] This triplet state is crucial as its longer lifetime allows sufficient time for it to encounter and react with a ground-state molecule.
-
Diradical Formation and Ring Closure: The excited triplet maleic anhydride molecule interacts with a ground-state (S₀) maleic anhydride molecule. This leads to the formation of a 1,4-diradical intermediate through the creation of a new sigma (σ) bond.[3] Subsequent ring closure of this diradical intermediate forms the second σ bond, completing the stable cyclobutane ring and yielding the cyclobutane-1,2,3,4-tetracarboxylic dianhydride product.[3]
Materials & Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| Maleic Anhydride | ≥99% | Sigma-Aldrich | Ensure it is dry and free of maleic acid. |
| Ethyl Acetate | Anhydrous, ≥99.8% | Fisher Scientific | Other solvents like diethyl carbonate can be used. [1] |
| Acetic Anhydride | ≥99% | Alfa Aesar | Used for purification/recrystallization of the dianhydride. |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | VWR | For hydrolysis step. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T.Baker | For acidification after hydrolysis. |
| Deionized Water | Type II or better | Millipore | Used throughout the hydrolysis workup. |
| Nitrogen Gas | High Purity (≥99.99%) | Airgas | For creating an inert atmosphere. |
| Equipment | |||
| Photochemical Reactor | Quartz Immersion Well | Ace Glass | A high-pressure mercury lamp (e.g., 450W) is required. |
| Cooling System | Immersion or Circulating | To maintain reaction temperature (e.g., 10-15°C). | |
| Magnetic Stirrer & Stir Bars | For homogeneous mixing. | ||
| Round-bottom flasks, Condenser | Standard glassware for hydrolysis. | ||
| Buchner Funnel & Filter Flask | For filtration. | ||
| Vacuum Oven | For drying products. |
Part A: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
This protocol is adapted from established procedures for the photodimerization of maleic anhydride in solution. [4] Step-by-Step Protocol:
-
Reactor Setup: Assemble the quartz photochemical reactor. Place a magnetic stir bar into the main reaction vessel. Ensure the cooling system is operational and set to maintain an internal reaction temperature of 10-15°C.
-
Causality Note: Maintaining a low temperature is critical. The high-pressure mercury lamp generates significant heat, which can lead to unwanted side reactions or solvent evaporation. [2]The quartz well is necessary as standard borosilicate glass (Pyrex) will block a significant portion of the required short-wavelength UV light.
-
-
Solution Preparation: In the quartz reactor vessel, dissolve 100 g of maleic anhydride in 250 mL of anhydrous ethyl acetate. [4]Stir until all solids are fully dissolved.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen. After degassing, maintain a gentle positive pressure of nitrogen over the solution.
-
Causality Note: Dissolved molecular oxygen is an efficient quencher of triplet excited states. [5]Its removal is essential to maximize the quantum yield of the dimerization reaction and achieve a higher product yield.
-
-
Photochemical Reaction: Turn on the magnetic stirrer, cooling system, and then ignite the UV lamp. Irradiate the solution for 24 hours. [4] * Observation: A white solid, the CBDA product, will begin to precipitate from the solution as the reaction progresses. [4][6]The stirring must be vigorous enough to keep the precipitate suspended to ensure uniform irradiation and prevent it from coating the reactor walls.
-
Isolation and Primary Purification: After 24 hours, turn off the lamp but keep the cooling and stirring active. Once the reactor has cooled to room temperature, transfer the slurry to a beaker. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any unreacted maleic anhydride.
-
Drying: Dry the white solid in a vacuum oven at 60°C for 24 hours to yield the crude CBDA. [4]An expected yield is approximately 70-75 g.
Part B: Hydrolysis of CBDA to this compound (CBTA)
This procedure adapts the standard and robust method of base-mediated ester/anhydride hydrolysis followed by acidification. [7] Step-by-Step Protocol:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of potassium hydroxide (112 g) in 200 mL of ethanol. [7]2. Hydrolysis Reaction: Add the dried CBDA from Part A to the ethanolic KOH solution. Heat the mixture to reflux and maintain for 2 hours.
-
Causality Note: Refluxing in a strong base ensures the complete and irreversible hydrolysis of both anhydride functionalities to their corresponding carboxylate salts (potassium 1,2,3,4-cyclobutanetetracarboxylate).
-
-
Solvent Removal: After the reflux, remove most of the ethanol via distillation. Evaporate the remaining mixture to dryness on a steam bath to obtain the solid potassium salt. [7]4. Acidification: Dissolve the residue in a minimal amount of hot deionized water (approx. 100-150 mL). While stirring, carefully and slowly add concentrated hydrochloric acid until the solution is acidic to litmus or pH paper. [7] * Safety Note: Acidification is exothermic. Add the acid slowly and with cooling if necessary.
-
Crystallization: Upon acidification, the free this compound will precipitate as it is less soluble in the aqueous medium than its salt form. Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Final Isolation and Drying: Collect the white crystalline CBTA product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water. Dry the final product in a vacuum oven at 80°C to a constant weight.
Results & Optimization
The described protocol should yield a high purity this compound. The yield of the photodimerization step is highly dependent on several factors, which can be optimized for improved efficiency.
| Parameter | Condition / Range | Effect on Synthesis | Reference |
| Reactant Concentration | 0.15 - 0.40 g/mL | Lower concentrations can lead to higher product yields as it improves light penetration throughout the solution. | [8] |
| Reaction Temperature | 5 - 20 °C | Lower temperatures are generally favorable for selectivity and minimizing side reactions. | [1][8] |
| Residence Time | 8 - 24 hours | Longer residence (irradiation) times lead to higher conversion and yield, up to a plateau. | [4][8] |
| UV Wavelength | 254 - 300 nm | Shorter wavelengths (e.g., 254 nm) are effective for this type of cycloaddition. | [4][9][10] |
| Solvent Choice | Ethyl Acetate, Diethyl Carbonate | Choice of solvent affects reactant solubility and product precipitation. Less toxic solvents like diethyl carbonate have shown high yields. | [1][4] |
Troubleshooting & Further Considerations
-
Low Yield in Part A: This is often due to insufficient degassing (oxygen quenching), incorrect UV wavelength (check lamp specifications and filter), or the product coating the reactor walls and blocking light. Some advanced setups use ultrasonication to prevent product adhesion in continuous flow reactors. [6][11]* Incomplete Hydrolysis in Part B: If the final product shows signs of anhydride presence (e.g., via IR spectroscopy), the reflux time with KOH may need to be extended.
-
Alternative Starting Materials: While this guide focuses on maleic anhydride, other precursors like dimethyl maleate or a mix of maleic and fumaric acids can also be used, though this will alter the subsequent hydrolysis steps. [1][9][10]
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Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. (n.d.). UND Scholarly Commons. [Link]
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Yi, J., Wang, J., & Lin, Z. (2022). Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride. IDEALS - University of Illinois. [Link]
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Horie, T., et al. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. Organic Process Research & Development. [Link]
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a) Proposed transition state for the [2+2+2] cycloadditions of maleic anhydride... (n.d.). ResearchGate. [Link]
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Hernvann, F., et al. (2014). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry. [Link]
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Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride... (n.d.). ResearchGate. [Link]
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Hernvann, F., et al. (2014). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry. [Link]
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Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). mediaTUM. [Link]
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Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. (n.d.). OUCI. [Link]
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Hardham, W. M., & Hammond, G. S. (1967). Some Photochemistry of Maleic Anhydride: the Addition to Benzene and the Dimerization. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for [2+2] Cycloaddition to Form Cyclobutane Rings
Abstract
The [2+2] cycloaddition is a powerful and versatile pericyclic reaction in organic synthesis, providing a direct route to construct four-membered cyclobutane rings. This motif is a key structural element in numerous natural products, pharmaceuticals, and advanced materials. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical underpinnings and practical execution of the primary modes of [2+2] cycloaddition: photochemical, thermal, and metal-catalyzed variants. By elucidating the causality behind experimental choices, this document serves as both a theoretical review and a practical handbook for the synthesis of cyclobutane-containing molecules.
Theoretical Foundation: Understanding the [2+2] Cycloaddition
The formation of a cyclobutane ring from two alkene components involves the conversion of two π-bonds into two new σ-bonds. According to the principles of orbital symmetry conservation, articulated by the Woodward-Hoffmann rules, a concerted, suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.
A thermal [π²s + π²s] cycloaddition leads to a high-energy transition state due to the unfavorable overlap of the Highest Occupied Molecular Orbital (HOMO) of one alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. However, upon photochemical excitation, an electron in the HOMO of one alkene is promoted to the LUMO. This photoexcited state can then interact in a symmetry-allowed fashion with the LUMO of a ground-state alkene, leading to the formation of the cyclobutane ring.
It is important to note that many synthetically useful [2+2] cycloadditions, particularly thermal and metal-catalyzed variants, do not proceed through a concerted mechanism. Instead, they often involve stepwise pathways with diradical or zwitterionic intermediates, which circumvents the symmetry-imposed barrier.
Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings
Photochemical [2+2] cycloaddition is arguably the most common and widely utilized method for synthesizing cyclobutanes. The reaction can be performed both inter- and intramolecularly and can be initiated either by direct irradiation of one of the alkene partners or through the use of a photosensitizer.
Mechanism and Stereochemical Considerations
The reaction typically proceeds via the formation of a triplet excited state of one of the alkene components, which then adds to the ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The stereochemistry of the starting alkenes is often retained in the product, although some loss of stereoinformation can occur depending on the lifetime of the diradical intermediate.
Regioselectivity in intermolecular reactions can be a challenge, often leading to mixtures of "head-to-head" and "head-to-tail" isomers. Intramolecular reactions, however, generally exhibit high regioselectivity, dictated by the length and nature of the tether connecting the two alkene moieties.
Experimental Workflow: Photochemical [2+2] Cycloaddition
The following diagram outlines the general workflow for a typical photochemical [2+2] cycloaddition experiment.
Caption: General workflow for a photochemical [2+2] cycloaddition.
Protocol 1: Intermolecular [2+2] Photocycloaddition of Maleimide with Styrene
This protocol describes a photosensitized intermolecular [2+2] cycloaddition. The use of a thioxanthone photosensitizer allows for the use of visible light (blue LED), which is often less destructive to sensitive functional groups than UV irradiation.
Materials:
-
N-Aryl Maleimide (1.0 equiv)
-
Styrene (2.0 equiv)
-
Thioxanthone (20 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Glass vial with a rubber septum
-
Blue LED light source (e.g., 440 nm)
-
Stir plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a glass vial, add the N-aryl maleimide (0.20 mmol, 1.0 equiv), thioxanthone (0.04 mmol, 9 mg, 20 mol%), and CH₂Cl₂ (2 mL).
-
Add styrene (0.40 mmol, 2.0 equiv) to the mixture.
-
Seal the vial with a rubber septum and purge the solution with argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Place the vial on a stir plate and irradiate with a blue LED light source for 16 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3 v/v) as the eluent to afford the desired cyclobutane adduct.
Protocol 2: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (a four-membered ring containing an oxygen atom). The reaction is typically initiated by n → π* excitation of the carbonyl group.
Materials:
-
Benzaldehyde (1.0 equiv)
-
2,3-Dimethyl-2-butene (excess)
-
Benzene (solvent)
-
Nitrogen gas
-
Quartz photoreactor with a medium-pressure mercury lamp
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of benzaldehyde and a slight excess of 2,3-dimethyl-2-butene in benzene in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp. The reaction progress can be monitored by GC-MS.
-
Once the starting material is consumed, remove the solvent and excess alkene under reduced pressure.
-
The resulting oxetane product can be purified by distillation or column chromatography.
Note on Stereoselectivity: The stereoselectivity of the Paternò-Büchi reaction is dependent on the spin multiplicity of the excited carbonyl. Singlet excited states tend to react in a concerted, stereospecific manner, while triplet excited states react via a stepwise diradical mechanism, which can lead to a loss of stereochemistry.
Thermal [2+2] Cycloaddition: Ketenes and Other Activated Systems
While a concerted thermal [2+2] cycloaddition of simple alkenes is symmetry-forbidden, certain activated systems can undergo this transformation. The most prominent examples involve ketenes.
Mechanism of Ketene [2+2] Cycloaddition
Ketenes are excellent substrates for thermal [2+2] cycloadditions. The reaction is believed to proceed through a concerted [π²s + π²a] mechanism, where the addition is suprafacial on the alkene and antarafacial on the ketene component. This geometric arrangement is symmetry-allowed and is facilitated by the orthogonal p-orbital of the ketene. The regioselectivity is generally predictable, with the more nucleophilic carbon of the alkene attacking the electrophilic central carbon of the ketene.
Caption: Mechanism of thermal ketene [2+2] cycloaddition.
Protocol 3: Thermal [2+2] Cycloaddition of a Ketene with an Alkene
This protocol describes the in situ generation of a ketene from an acid chloride, which then undergoes a [2+2] cycloaddition with an alkene.
Materials:
-
Acid chloride (e.g., Diphenylacetyl chloride) (1.0 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Alkene (e.g., Cyclopentene) (1.5 equiv)
-
Anhydrous diethyl ether or toluene
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for anhydrous reactions
-
Stir plate and heating mantle
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the alkene (1.5 equiv) in anhydrous solvent.
-
In the dropping funnel, prepare a solution of the acid chloride (1.0 equiv) and triethylamine (1.1 equiv) in the same anhydrous solvent.
-
Slowly add the acid chloride/triethylamine solution to the heated (refluxing) solution of the alkene over 1-2 hours with vigorous stirring. The ketene is generated in situ and reacts immediately with the alkene.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The triethylammonium hydrochloride salt will precipitate.
-
Filter the mixture to remove the salt and wash the solid with fresh solvent.
-
Combine the filtrates and wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclobutanone by column chromatography or recrystallization.
| Reactant Combination | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Phenylacetyl chloride + Styrene | None | 80 | 40 | 2:1 |
| Phenylacetyl chloride + Styrene | EtAlCl₂ | -78 | 59 | 7:1 (reversed) |
| Propionyl chloride + Cyclopentene | None | 80 | 5 | 1:1 |
| Propionyl chloride + Cyclopentene | EtAlCl₂ | -78 | 84 | 13:1 |
| Source: Data compiled from Organic Syntheses, 2016, 93, 401-412. |
The use of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), can significantly enhance the rate and selectivity of ketene cycloadditions, even allowing them to proceed at low temperatures. Notably, Lewis acid catalysis can sometimes lead to a reversal of the diastereoselectivity compared to the thermal reaction.
Metal-Catalyzed [2+2] Cycloaddition: Expanding the Scope
Transition metal catalysis provides a powerful alternative for constructing cyclobutane rings, often with high levels of control over selectivity. These reactions can proceed through various mechanisms, commonly involving the formation of a metallacyclopentane intermediate followed by reductive elimination.
Protocol 4: Iron-Catalyzed Intermolecular [2+2] Cycloaddition
This protocol outlines a method using a pyrimidinediimine-iron catalyst to construct a cyclobutane ring from two alkene units.
Materials:
-
Allyl amine substrate (1.0 equiv)
-
Pyrimidinediimine-iron catalyst (1 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere (glovebox recommended)
-
Standard laboratory glassware for anhydrous, air-sensitive reactions
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve the allyl amine substrate in anhydrous toluene in a vial.
-
Add the pyrimidinediimine-iron catalyst (1 mol%) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by ¹H NMR spectroscopy of aliquots.
-
Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography on silica gel.
This methodology is particularly effective for the synthesis of nitrogen-containing bicyclic systems, which can be further functionalized.
Conclusion and Future Perspectives
The [2+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry for the formation of cyclobutane rings. Photochemical methods offer a classic and reliable approach, particularly for intramolecular reactions where regioselectivity is easily controlled. Thermal cycloadditions of activated substrates like ketenes provide a complementary strategy. The continued development of metal-catalyzed and, specifically, enantioselective [2+2] cycloadditions is a major focus in the field. These newer methods, often utilizing visible-light photoredox catalysis or chiral Lewis acids, are expanding the synthetic toolkit, enabling the construction of complex, stereodefined cyclobutanes for applications in medicinal chemistry and materials science.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.
- Journal of the American Chemical Society. (n.d.). Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2 + 2] Cycloaddition of Allene−Ynes.
- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2024, June 11).
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- National Center for Biotechnology Information. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
- Benchchem. (n.d.). Application Notes and Protocols for Photochemical [2+2] Cycloaddition.
- ACS Publications. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
- University of Oxford. (n.d.).
- National Center for Biotechnology Information. (n.d.). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)
- UCL Discovery. (n.d.).
- PubMed Central. (n.d.). A flow reactor setup for photochemistry of biphasic gas/liquid reactions.
- ResearchGate. (n.d.). A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions.
- ACS Publications. (2025, April 7). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.). A New Photochemistry Experiment: A Simple 2+2 Photocycloaddition that Poses an Interesting NMR Problem.
- National Center for Biotechnology Information. (n.d.).
- The University of Manchester. (2019, September 13).
- ResearchGate. (n.d.).
- Fiveable. (n.d.). Pericyclic reactions and Woodward-Hoffmann rules.
- Royal Society of Chemistry. (n.d.).
- YouTube. (2025, September 5). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction.
- ACS Publications. (2021, November 12). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Cycloaddition.
- Organic Chemistry Data. (n.d.). Pericyclic Reactions :: [2+2] Cycloadditions.
- Slideshare. (n.d.).
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (n.d.). Metal-catalyzed [2 + 2] cycloaddition reactions.
- ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition.
- Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
- Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions.
- ACS Publications. (n.d.). Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes: structural and mechanistic considerations in formation of trans-fused cycloadducts. The Journal of Organic Chemistry.
The Pivotal Role of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride in Advancing Electronic Materials
Abstract
This technical guide provides an in-depth exploration of the applications of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) in the field of electronics. We delve into the synthesis and characterization of CBDA-based polyimides, elucidating their critical role in the fabrication of liquid crystal alignment layers and flexible electronic substrates. Furthermore, we present detailed protocols for the utilization of CBDA as a high-performance curing agent for epoxy resins in electronic packaging. This document is intended for researchers, materials scientists, and professionals in the electronics industry, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Unique Proposition of a Strained Ring System in Polymer Chemistry
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride distinguished by its strained four-membered ring structure. This inherent ring strain is not a liability but a key attribute, rendering the anhydride groups highly reactive towards nucleophiles such as amines.[1] This heightened reactivity allows for the formation of high molecular weight polymers, a crucial factor for achieving robust mechanical and thermal properties in the final material.[1]
Polyimides derived from CBDA exhibit a unique combination of properties highly desirable for electronic applications. Unlike their fully aromatic counterparts, which are often colored due to charge-transfer complex formation, CBDA-based polyimides are typically colorless and possess high optical transparency in the visible light spectrum.[2][3] This is a direct consequence of the non-aromatic nature of the cyclobutane ring, which disrupts the extensive conjugation seen in aromatic polyimides. Moreover, these materials demonstrate excellent thermal stability, with glass transition temperatures often exceeding 250°C, and superior dielectric properties, including a low dielectric constant, which is critical for high-frequency applications.[2][3][4]
This guide will systematically explore the major applications of CBDA in electronics, providing not only the theoretical underpinnings but also actionable protocols for their implementation in a research and development setting.
Application I: High-Performance Polyimides for Flexible Electronics and Optical Films
The synthesis of polyimides from CBDA is a cornerstone of its application in electronics. These polyimides are finding increasing use as flexible substrates for displays and organic field-effect transistors (OFETs), as well as in optical films where clarity and thermal stability are paramount.[2][3]
The Chemistry of CBDA-Based Polyimide Synthesis
The most common route for synthesizing CBDA-based polyimides is a two-step polycondensation reaction.[5] The first step involves the reaction of CBDA with an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) precursor. The choice of diamine is critical in tailoring the final properties of the polyimide. For instance, fluorinated diamines are often employed to enhance solubility and further reduce the dielectric constant.[2]
The second step is imidization, where the PAA is converted to the final polyimide through the elimination of water. This can be achieved either by thermal treatment at elevated temperatures or by chemical dehydration at lower temperatures using reagents like acetic anhydride and a tertiary amine catalyst.[5]
Caption: Workflow for fabricating a liquid crystal alignment layer using a CBDA-based polyimide.
Protocol: Fabrication of a Rubbed Liquid Crystal Alignment Layer
This protocol outlines the steps for creating a liquid crystal alignment layer using a CBDA-based polyimide and the mechanical rubbing technique.
Materials:
-
CBDA-based polyimide solution (e.g., synthesized as in Protocol 2.2, dissolved in a suitable solvent)
-
Indium tin oxide (ITO) coated glass substrates
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
Liquid crystal material
-
UV-curable sealant
-
UV light source
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen.
-
Polyimide Coating:
-
Spin-coat a thin layer (typically 50-100 nm) of the CBDA-based polyimide solution onto the ITO surface of the substrates.
-
Pre-bake the coated substrates on a hot plate at around 80-100°C for a few minutes to remove the bulk of the solvent.
-
-
Curing: Transfer the substrates to an oven and cure the polyimide film according to the required temperature profile (e.g., up to 200-230°C) to achieve full imidization.
-
Rubbing:
-
Mount the cured polyimide-coated substrates in a rubbing machine.
-
Rub the surface with a velvet-covered roller in a single direction. The rubbing strength (determined by the pile impression of the cloth, roller speed, and number of passes) is a critical parameter for controlling the liquid crystal pretilt angle. [6][7]
-
-
Cell Assembly:
-
Assemble two rubbed substrates with their rubbing directions either parallel or anti-parallel, separated by spacers of a desired thickness.
-
Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.
-
Fill the cell with the liquid crystal material in its isotropic phase via capillary action.
-
Seal the filling port with the sealant and cure with UV light.
-
Application III: Epoxy Resin Curing Agent for Electronic Packaging
CBDA can also serve as a high-performance curing agent (hardener) for epoxy resins used in electronic packaging applications such as encapsulation and underfill materials. [8]Anhydride-cured epoxy systems are known for their excellent thermal stability, low shrinkage, and good electrical insulation properties. [9]
Curing Mechanism of Epoxy Resins with CBDA
The curing of epoxy resins with dianhydrides like CBDA is a complex process that involves the opening of the anhydride ring by hydroxyl groups present on the epoxy resin backbone or added as initiators. [9]This initial reaction forms a carboxylic acid group, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another anhydride group, propagating the cross-linking reaction.
The high reactivity of the strained anhydride rings in CBDA can lead to a rapid build-up of a densely cross-linked network, resulting in a cured material with a high glass transition temperature (Tg) and excellent thermomechanical properties. [10]
Protocol: Curing of an Epoxy Resin with CBDA
This protocol provides a general guideline for curing a bisphenol A-based epoxy resin with CBDA.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA), finely ground powder
-
Accelerator (e.g., a tertiary amine such as 2,4,6-Tris(dimethylaminomethyl)phenol)
-
High-shear mixer
-
Vacuum oven
Procedure:
-
Formulation:
-
Determine the desired stoichiometric ratio of anhydride to epoxy (A/E ratio). For dianhydrides, it is often beneficial to use a sub-stoichiometric amount (e.g., A/E ratio of 0.7-0.9) to control the cross-link density and avoid brittleness. [10] * Preheat the epoxy resin to reduce its viscosity (e.g., 60-80°C).
-
Under high-shear mixing, slowly add the finely ground CBDA powder to the heated epoxy resin.
-
Add a small amount of accelerator (typically 0.5-2 phr) to the mixture to catalyze the curing reaction.
-
-
Degassing: Place the formulated resin mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a suitable temperature profile. A typical cure schedule might be 1-2 hours at 120-150°C, followed by a post-cure at a higher temperature (e.g., 180-200°C) for 2-4 hours to ensure complete cross-linking.
-
Properties of CBDA-Cured Epoxy Resins
The use of CBDA as a curing agent can significantly enhance the performance of epoxy resins for electronic packaging.
| Property | Typical Anhydride-Cured Epoxy | Expected CBDA-Cured Epoxy |
| Glass Transition Temperature (Tg) | 120-180 °C | > 180 °C, potentially exceeding 220°C with post-curing [11] |
| Coefficient of Thermal Expansion (CTE) | 40-60 ppm/K | Lower CTE due to rigid cyclobutane structure |
| Flexural Strength | 100-150 MPa | High, comparable or exceeding standard anhydrides |
| Dielectric Constant (1 MHz) | 3.0-3.8 | Low, beneficial for high-frequency applications |
| Water Absorption | Low | Low |
Conclusion
1,2,3,4-Cyclobutanetetracarboxylic dianhydride is a versatile and high-performance monomer and curing agent with significant applications in the electronics industry. Its unique strained-ring structure imparts desirable properties to the resulting polymers, including high reactivity, excellent thermal stability, optical clarity, and superior dielectric performance. The protocols and data presented in this guide provide a solid foundation for researchers and engineers to explore and utilize CBDA in the development of next-generation electronic materials and devices.
References
Sources
- 1. Alignment layer - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 9. tri-iso.com [tri-iso.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTC) for the Design and Synthesis of Advanced Metal-Organic Frameworks
Abstract: Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials, with properties intrinsically linked to their molecular components. The choice of the organic ligand is paramount in dictating the final architecture and function. This document provides a detailed guide on the use of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC) as a versatile and robust building block in MOF synthesis. We explore the unique structural advantages of the CBTC ligand, provide detailed protocols for the synthesis and characterization of CBTC-based MOFs, and discuss their potential applications in gas storage, separations, and catalysis. This guide is intended for researchers in materials science and drug development seeking to employ rational design principles for the creation of novel, high-performance porous materials.
The CBTC Ligand: A Unique Building Block for MOF Synthesis
This compound is a highly functionalized aliphatic ligand whose rigid cyclobutane core and four symmetrically positioned carboxylate groups make it an exceptional candidate for constructing stable, three-dimensional MOFs.[1][2]
Causality Behind Ligand Choice:
-
High Connectivity: With four carboxylate groups, CBTC acts as a polydentate linker, capable of binding to multiple metal ions simultaneously. This high connectivity is crucial for forming robust and stable 3D frameworks.[1]
-
Structural Rigidity: The strained cyclobutane ring provides a predictable and rigid geometry.[2] Unlike more flexible aliphatic linkers that can bend and rotate, CBTC's rigidity helps ensure the formation of ordered crystalline networks with permanent porosity, a key requirement for applications like gas storage.
-
Stereoisomerism: CBTC exists in different stereoisomeric forms, such as the cis,trans,cis (c,t,c,t) and trans,trans,trans (t,t,t,t) isomers. The specific spatial arrangement of the carboxylate groups in each isomer directly influences the coordination geometry with metal centers and, consequently, the topology of the resulting MOF.[3][4] This provides a powerful tool for the rational design of frameworks with desired pore sizes and shapes. For instance, hydrothermal synthesis conditions can sometimes induce isomerization from the cis to the trans form, leading to different framework architectures.[3][4]
Synthesis Strategies for CBTC-Based MOFs
The most common and effective method for synthesizing crystalline CBTC-based MOFs is solvothermal synthesis .[5] This technique involves heating a solution of the metal precursor and the CBTC ligand in a sealed vessel, allowing for the slow growth of high-quality crystals under elevated temperature and pressure.[5]
Key Experimental Considerations:
-
Metal Ion Selection: CBTC has been successfully coordinated with a variety of metal ions, including Zn(II), Ni(II), Cd(II), and alkali metals like Li+ and K+.[2][3][4] The choice of metal dictates the geometry of the secondary building unit (SBU), which, along with the ligand, defines the overall framework.
-
Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used.[6] These solvents are effective at dissolving both the metal salts and the organic ligand and often play a role as a templating agent during crystal growth.
-
Temperature and Time: Reaction temperatures for CBTC-MOF synthesis typically range from 100°C to 250°C, with reaction times varying from 12 to 72 hours.[5][6] These parameters must be optimized to control the kinetics of nucleation and crystal growth; shorter times or lower temperatures may yield amorphous products, while excessively long times or high temperatures can lead to dense, non-porous phases.[6]
Detailed Protocol: Solvothermal Synthesis of a Zn-CBTC MOF
This protocol describes a representative synthesis of a zinc-based MOF using the rctt-1,2,3,4-cyclobutanetetracarboxylic acid isomer.
3.1 Materials & Equipment
-
rctt-1,2,3,4-Cyclobutanetetracarboxylic acid (H₄CBTC)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave[5]
-
Programmable Laboratory Oven[5]
-
Centrifuge
-
Vacuum Oven[5]
3.2 Step-by-Step Synthesis Procedure
-
Precursor Solution: In a 20 mL scintillation vial, dissolve 30 mg of H₄CBTC and 75 mg of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonication: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial (or seal the autoclave) and place it in a programmable laboratory oven.
-
Heating Profile: Heat the oven to 120°C and hold for 24 hours.[6] Allow the oven to cool slowly to room temperature over a period of 12 hours. Crystalline product should appear as a white precipitate.
-
Isolation: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and gently shake to wash the product. Centrifuge the mixture and decant the supernatant. Repeat this washing step three times.
-
Solvent Exchange: To remove residual high-boiling point DMF from the pores, add 10 mL of methanol to the product. Let it soak for 24 hours. Replace the methanol with a fresh portion and repeat this exchange process for a total of 3 days. This step is critical for "activating" the MOF and making the pores accessible.[5]
-
Activation: After the final methanol wash, decant the solvent. Place the vial containing the wet product in a vacuum oven. Heat at 150°C under dynamic vacuum for 12 hours to completely remove all solvent molecules from the pores.[5] The resulting activated white powder is ready for characterization.
Essential Characterization for Protocol Validation
To confirm the successful synthesis of the target MOF and assess its quality, the following characterization techniques are mandatory. This self-validating workflow ensures the material produced meets the required structural and physical properties.
| Characterization Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample.[7] | A diffraction pattern with sharp, well-defined peaks that matches the simulated pattern from a single-crystal structure. The absence of broad humps indicates a lack of amorphous impurities. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the framework and confirm the removal of guest solvents.[7][8] | A TGA curve showing an initial weight loss corresponding to guest solvent removal, followed by a plateau indicating the stable, solvent-free framework, and finally a sharp decomposition at high temperature. |
| N₂ Adsorption-Desorption (77 K) | To measure the porosity, including BET surface area and pore volume.[9] | A Type I or Type IV isotherm, characteristic of microporous or hierarchical micro-mesoporous materials, respectively. The data is used to calculate a high Brunauer-Emmett-Teller (BET) surface area.[10] |
Synthesis and Validation Workflow
The following diagram illustrates the logical flow from precursor selection to a fully characterized and validated CBTC-based MOF.
Caption: Workflow for the synthesis and characterization of CBTC-based MOFs.
Applications of CBTC-Based MOFs
The unique structural features imparted by the CBTC ligand lead to MOFs with promising performance in several key application areas.
-
Gas Storage and Separation: The high porosity and tunable pore environments of CBTC-MOFs make them excellent candidates for gas storage and separation.[2] Notably, they have shown promise in the selective adsorption of carbon dioxide (CO₂), which is critical for carbon capture and storage (CCS) technologies aimed at mitigating greenhouse gas emissions.[1]
-
Catalysis: The ordered porous structure of CBTC-MOFs can be exploited for heterogeneous catalysis.[2] The framework can host catalytically active metal sites or be functionalized to influence reaction pathways, offering advantages in efficiency and reusability over traditional catalysts.[11]
-
Drug Delivery: While less explored for this specific ligand, the biocompatibility of certain metal nodes (like zinc) and the high porosity of the resulting MOFs suggest potential for use as nanocarriers in drug delivery systems. The tunable pore size could allow for the encapsulation and controlled release of therapeutic molecules.
References
- MOF Synthesis with this compound: A Procurement Perspective. (URL: )
- This compound | High Purity - Benchchem. (URL: )
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The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF - ResearchGate. (URL: [Link])
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A new ligand for metal–organic framework and co-crystal synthesis: mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)-cyclobutane - Chemical Communications (RSC Publishing). (URL: [Link])
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A new ligand for metal-organic framework and co-crystal synthesis: mechanochemical route to rctt-1,2,3,4-tetrakis-(4'-carboxyphenyl)-cyclobutane - PubMed. (URL: [Link])
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A metal–organic framework with three cavities based on three-coloured square tiling derived from a cyclobutane constructed in the solid state - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights - PMC - NIH. (URL: [Link])
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - Semantic Scholar. (URL: [Link])
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Adsorption-based characterization of hierarchical metal–organic frameworks - DSpace@MIT. (URL: [Link])
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Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. (URL: [Link])
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A new ligand for metal-organic framework and co-crystal synthesis: Mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)- cyclobutane | Request PDF - ResearchGate. (URL: [Link])
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Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Publishing. (URL: [Link])
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Application Notes & Protocols: Preparation of Liquid Crystal Alignment Layers Using Polyimides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Polyimide Alignment Layers
The precise orientation of liquid crystal (LC) molecules is the cornerstone of modern liquid crystal display (LCD) technology and various optical and sensing applications. This orientation is dictated by a microscopically thin polymer film known as the alignment layer, which is applied to the inner surfaces of the device's substrates.[1][2] Among various materials, polyimides (PIs) have emerged as the industry standard due to their exceptional thermal stability, robust mechanical properties, and outstanding ability to induce uniform LC alignment.[3][4][5][6]
The alignment layer's primary function is to establish a defined "easy axis"—a preferential direction for the long axes of the LC molecules at the surface.[7] This surface-induced ordering propagates through the bulk of the liquid crystal, establishing the desired molecular configuration, such as the 90-degree twist in a twisted nematic (TN) display.[1] The quality of this alignment directly influences critical device performance parameters, including contrast ratio, response time, and viewing angle.[8]
This comprehensive guide provides a detailed technical overview and step-by-step protocols for the preparation of high-quality liquid crystal alignment layers using polyimides. We will delve into the fundamental principles, from substrate preparation to the nuances of coating, curing, and anisotropic treatment, equipping researchers with the knowledge to fabricate reliable and high-performance liquid crystal devices.
The Foundational Step: Substrate Preparation
The journey to a flawless alignment layer begins with an impeccably clean substrate. The substrates, typically glass or indium tin oxide (ITO)-coated glass, must be free of any organic residues, dust particles, or other contaminants that could disrupt the uniformity of the polyimide film and subsequent liquid crystal alignment.
Protocol 1: Substrate Cleaning
-
Initial Wash: Place the substrates in a substrate rack and immerse them in a beaker containing a solution of deionized (DI) water and a mild laboratory detergent.
-
Ultrasonic Treatment: Sonicate the substrates for 15-20 minutes to dislodge particulate and organic contaminants.
-
DI Water Rinse: Thoroughly rinse the substrates with flowing DI water to remove all traces of detergent.
-
Solvent Degreasing: Sequentially immerse and sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 10-15 minutes each to remove any remaining organic residues.
-
Final Rinse and Drying: Perform a final rinse with high-purity DI water. Dry the substrates using a stream of filtered nitrogen gas or by placing them in an oven at 100-120°C for at least 30 minutes.
Causality: The multi-step cleaning process ensures the removal of a broad spectrum of potential contaminants. The initial detergent wash tackles gross contamination, while the subsequent ultrasonic treatments in solvents provide a more rigorous cleaning at the microscopic level. A pristine surface is paramount for achieving good adhesion and a uniform thickness of the polyimide layer.
Polyimide Precursor Deposition: The Spin Coating Technique
The most common method for depositing the polyimide precursor, a solution of poly(amic acid) in a solvent, is spin coating.[4][9][10][11] This technique allows for the formation of a thin, uniform film across the substrate surface. The final thickness of the film is a critical parameter that can influence the electro-optical properties of the LC cell and is primarily controlled by the spin speed and the viscosity of the poly(amic acid) solution.[5][12][13]
Protocol 2: Spin Coating of Poly(amic acid)
-
Dispense Solution: Place a cleaned substrate onto the vacuum chuck of the spin coater. Dispense a small amount of the poly(amic acid) solution onto the center of the substrate.[7]
-
Spin Cycle:
-
Soft Bake: Immediately transfer the coated substrate to a hotplate set at 80-100°C for 1-5 minutes.[11][14][15]
Causality: The high-speed rotation generates a centrifugal force that thins the liquid film, while solvent evaporation and the solution's viscosity resist this thinning. The interplay of these forces results in a highly uniform film thickness.[7] The soft bake step is crucial for removing the bulk of the solvent, which stabilizes the film and prevents it from flowing or de-wetting in subsequent processing steps.[11][15]
Table 1: Representative Spin Coating Parameters and Resulting Film Thickness
| Poly(amic acid) Solution Concentration (wt%) | Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 1 | 3000 | 50-70[4] |
| 6 | 4000 | ~100[5] |
| Variable | 2500 | Thicker than 3000 rpm |
| Variable | 3000 | Thinner than 2500 rpm |
Imidization: The Transformation to a Robust Polyimide Film
The deposited poly(amic acid) film is then converted into the chemically and thermally stable polyimide through a process called imidization. This is a thermally driven cyclodehydration reaction where the amic acid groups are converted into imide rings.[16][17] This curing process is critical for achieving the desired mechanical and electrical properties of the alignment layer.[15][18]
Protocol 3: Thermal Imidization
-
Pre-Bake (Solvent Removal): Place the soft-baked substrates in an oven. Ramp the temperature to 80°C and hold for 4 hours to gently remove residual solvent.[12]
-
Curing (Imidization): Increase the temperature to the final curing temperature, typically between 180°C and 250°C, and hold for 1-4 hours.[9][12][19][20] The exact temperature and duration will depend on the specific polyimide formulation.
-
Cool Down: Allow the substrates to cool down slowly to room temperature to minimize thermal stress.
Causality: The multi-step heating profile is essential for a successful imidization. The initial low-temperature bake removes the solvent without causing bubbling or film defects. The high-temperature cure provides the necessary energy for the cyclization reaction to proceed to completion.[16] A complete imidization is crucial for the thermal stability and chemical resistance of the alignment layer.[3] It is often recommended to perform the high-temperature curing step in a low-oxygen environment (e.g., under a nitrogen purge) to prevent oxidative degradation of the polyimide, which can lead to discoloration and altered surface properties.[15][21]
Diagram 1: The Imidization Process
Caption: The thermal imidization of poly(amic acid) to form a stable polyimide layer.
Inducing Anisotropy: The Key to Liquid Crystal Alignment
An as-cured polyimide film is isotropic and will not induce a uniform alignment of liquid crystals. To create the "easy axis," an anisotropic treatment must be applied to the surface. The two most prominent techniques are mechanical rubbing and photo-alignment.
Mechanical Rubbing
Mechanical rubbing is a well-established and widely used technique where the polyimide surface is gently rubbed in a single direction with a velvet or cotton cloth.[2][14][22] This process introduces microscopic grooves and, more importantly, induces a preferential orientation of the polyimide chains at the surface.[7][23][24][25] The liquid crystal molecules then align parallel to this rubbing direction.[23]
Protocol 4: Mechanical Rubbing
-
Mount Substrate: Secure the substrate with the cured polyimide film onto the stage of a rubbing machine.
-
Set Rubbing Parameters:
-
Roller Speed: Set the rotational speed of the rubbing roller (e.g., 200 rpm).[14]
-
Stage Speed: Set the translational speed of the substrate stage (e.g., 24 mm/s).[14]
-
Pile Impression: Adjust the height of the roller to achieve a specific pile impression (the depth to which the rubbing cloth fibers press into the polyimide layer). This is a critical parameter for controlling the rubbing strength.
-
-
Rubbing Process: Initiate the rubbing process, where the substrate moves under the rotating rubbing roller. Typically, one or two rubbing passes are sufficient.[14]
Causality: The shear force exerted by the rubbing cloth reorients the polymer chains on the surface of the polyimide film.[7][14] This molecular anisotropy creates an anisotropic surface energy landscape, which minimizes the free energy of the system when the liquid crystal molecules align parallel to the oriented polymer chains.[23][26] The rubbing strength, determined by factors like pile impression and the number of rubs, can influence the pretilt angle of the liquid crystals.[20]
Diagram 2: Mechanical Rubbing Workflow
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Application Notes and Protocols for the Synthesis of High-Purity 1,2,3,4-Tetrahydrocannabidiolic Acid (1,2,3,4-CBDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in Cannabis sativa. In recent years, interest in CBDA and its derivatives has grown due to their potential therapeutic applications. 1,2,3,4-Tetrahydrocannabidiolic acid (1,2,3,4-CBDA) is a partially hydrogenated analog of CBDA. The selective saturation of one of the double bonds in the terpene moiety of CBDA can alter its physicochemical properties and potentially modulate its biological activity, making it a compound of interest for drug discovery and development. This application note provides a detailed experimental procedure for the synthesis of high-purity 1,2,3,4-CBDA, starting from the synthesis of the precursor, olivetolic acid, followed by the synthesis of CBDA, and its subsequent selective hydrogenation.
Overall Synthetic Scheme
The synthesis of 1,2,3,4-CBDA is a multi-step process that begins with the preparation of olivetolic acid. This is followed by the condensation of olivetolic acid with a suitable terpene precursor to yield CBDA. The final step involves the selective hydrogenation of the exocyclic double bond of the terpene moiety in CBDA.
Caption: Overall workflow for the synthesis of 1,2,3,4-CBDA.
Part 1: Synthesis of Olivetolic Acid
Olivetolic acid is a key precursor in the biosynthesis and chemical synthesis of many cannabinoids.[1][2] While it can be produced biosynthetically using enzymes like olivetol synthase and olivetolic acid cyclase from hexanoyl-CoA and malonyl-CoA, a practical laboratory-scale chemical synthesis is often more feasible for researchers.[3][4]
Protocol: Synthesis of Olivetolic Acid
This protocol is adapted from established methods for the synthesis of alkyl resorcinols.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3,5-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 1 eq |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.1 eq |
| Magnesium turnings | Mg | 24.31 | 1.2 eq |
| Dry ethanol | C₂H₅OH | 46.07 | As solvent |
| Dry diethyl ether | (C₂H₅)₂O | 74.12 | As solvent |
| n-Pentylmagnesium bromide | C₅H₁₁BrMg | 175.35 | 2.5 eq |
| Hydrochloric acid (conc.) | HCl | 36.46 | For workup |
| Sodium hydroxide | NaOH | 40.00 | For workup |
| Pyridine hydrochloride | C₅H₆ClN | 115.56 | 3 eq |
Procedure:
-
Preparation of Diethyl 3,5-dimethoxybenzoylmalonate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of magnesium ethoxide in dry ethanol by reacting magnesium turnings with a catalytic amount of iodine until all the magnesium has reacted. To this solution, add diethyl malonate dropwise at 0 °C. After stirring for 30 minutes, add a solution of 3,5-dimethoxybenzoyl chloride in dry diethyl ether dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl 3,5-dimethoxybenzoylmalonate.
-
Grignard Reaction and Decarboxylation: The crude product from the previous step is dissolved in dry diethyl ether and cooled to 0 °C. A solution of n-pentylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.
-
Demethylation: The resulting ketone is heated with pyridine hydrochloride at 180-200 °C for 3-4 hours to effect demethylation and decarboxylation.
-
Final Purification: The reaction mixture is cooled, and the product is extracted into diethyl ether. The ether layer is washed with dilute hydrochloric acid, followed by water and brine. The organic layer is dried and concentrated. The crude olivetolic acid is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Part 2: Synthesis of Cannabidiolic Acid (CBDA)
The synthesis of CBDA involves the Lewis acid-catalyzed condensation of olivetolic acid with (+)-p-mentha-2,8-dien-1-ol.[5]
Protocol: Synthesis of CBDA
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Olivetolic acid | C₁₂H₁₆O₄ | 224.25 | 1 eq |
| (+)-p-Mentha-2,8-dien-1-ol | C₁₀H₁₆O | 152.23 | 1.1 eq |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 0.1 eq |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | As solvent |
| Sodium bicarbonate (sat. solution) | NaHCO₃ | 84.01 | For workup |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve olivetolic acid in dry dichloromethane.
-
Addition of Reagents: Cool the solution to -10 °C. Add boron trifluoride etherate dropwise to the stirred solution. Subsequently, add a solution of (+)-p-mentha-2,8-dien-1-ol in dry dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at -10 °C.
-
Reaction Monitoring: Allow the reaction to proceed at -10 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude CBDA is then purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7][8]
Part 3: Selective Hydrogenation of CBDA to 1,2,3,4-CBDA
The key to synthesizing 1,2,3,4-CBDA is the selective hydrogenation of the exocyclic double bond of the terpene moiety in CBDA, while leaving the endocyclic double bond intact. This can be achieved by using a suitable catalyst under controlled conditions, drawing parallels from the selective hydrogenation of similar terpenes like limonene.[9][10][11][12][13]
Caption: Proposed selective hydrogenation of CBDA.
Protocol: Selective Hydrogenation
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Cannabidiolic Acid (CBDA) | C₂₂H₃₀O₄ | 358.47 | 1 eq |
| Platinum on carbon (Pt/C, 5%) | Pt/C | - | 5-10 mol% |
| Ethyl acetate or Ethanol | - | - | As solvent |
| Hydrogen gas (H₂) | H₂ | 2.02 | 1-3 bar |
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the purified CBDA in a suitable solvent such as ethyl acetate or ethanol.
-
Catalyst Addition: Carefully add the Pt/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 1-3 bar of hydrogen. The reaction mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product. The selective hydrogenation of the more accessible exocyclic double bond is expected to be faster than the hydrogenation of the endocyclic double bond.[11]
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 1,2,3,4-CBDA is then purified by preparative HPLC using a C18 column and a water/acetonitrile or water/methanol gradient to achieve high purity.[14]
Part 4: Characterization of High-Purity 1,2,3,4-CBDA
The purity and identity of the synthesized 1,2,3,4-CBDA must be confirmed by a combination of spectroscopic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at 220 nm and 270 nm.
-
Expected Result: A single major peak indicating high purity. The retention time will be different from that of the starting material, CBDA.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in negative ion mode.
-
Expected m/z: The deprotonated molecule [M-H]⁻ is expected at m/z 359.217, corresponding to the molecular formula C₂₂H₃₂O₄. The fragmentation pattern will differ from that of CBDA, notably lacking fragments associated with the retro-Diels-Alder fragmentation of the diene system.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the selective hydrogenation. The spectra should be compared to those of the starting material, CBDA.[15][16][17][18][19]
-
¹H NMR:
-
Disappearance of Signals: The characteristic signals for the exocyclic vinyl protons of CBDA (typically around 4.5-4.7 ppm) will be absent.
-
Appearance of Signals: New signals in the aliphatic region corresponding to the newly formed isopropyl group will appear.
-
Remaining Signals: The signal for the endocyclic olefinic proton (around 5.5-6.0 ppm) should remain, confirming the selective hydrogenation. The aromatic proton signals will also be present.
-
-
¹³C NMR:
-
Disappearance of Signals: The signals for the sp² carbons of the exocyclic double bond in CBDA (typically around 110 ppm and 148 ppm) will be absent.
-
Appearance of Signals: New signals for the sp³ carbons of the isopropyl group will appear.
-
Remaining Signals: The signals for the sp² carbons of the endocyclic double bond and the aromatic ring will remain. The carboxyl carbon signal will also be present.[16]
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of high-purity 1,2,3,4-tetrahydrocannabidiolic acid. By following this three-part procedure, researchers can reliably produce this novel cannabinoid analog for further investigation into its chemical properties and potential therapeutic applications. Adherence to standard laboratory safety practices and the use of high-purity reagents are essential for successful synthesis and purification.
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- Clavier, H., Valerio, L., Nôtre, J. L., Thieuleux, C., & Leitner, W. (2017). Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors. ACS Sustainable Chemistry & Engineering, 5(4), 3491-3497.
- Stout, J. M., Boubakir, Z., Ambrose, S. J., Purves, R. W., & Page, J. E. (2012). The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. The Plant Journal, 71(3), 353-365.
- Clavier, H., Valerio, L., Nôtre, J. L., Thieuleux, C., & Leitner, W. (2017). Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors.
- Okorafor, I. (2021). Development of a Novel Olivetolic Acid Production Platform for the Further Study of the Therapeutic/Pharmacological Effects of Cannabinoids. eScholarship.
- Valerio, L., Nôtre, J. L., Thieuleux, C., & Leitner, W. (2017). Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors. ACS Sustainable Chemistry & Engineering.
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Application Note: A Guide to Polymer Crosslinking with 1,2,3,4-Cyclobutanetetracarboxylic Acid
Abstract
This guide provides a comprehensive overview of the use of 1,2,3,4-cyclobutanetetracarboxylic acid (CBDA) as a non-toxic and highly efficient crosslinking agent for polymers. Moving away from traditional, hazardous crosslinkers such as formaldehyde, CBDA offers a safer and effective alternative for modifying polymers containing hydroxyl or amine functionalities. This document elucidates the underlying chemical mechanisms, provides detailed, field-tested protocols for crosslinking both natural and synthetic polymers, outlines essential characterization techniques, and discusses key applications in research and drug development. The protocols are designed to be self-validating, with explanations for critical steps to ensure experimental success and reproducibility.
The Crosslinking Agent: Understanding CBDA
This compound is a polycarboxylic acid recognized for its efficacy as a formaldehyde-free crosslinking agent.[1] Its molecular structure features a cyclobutane ring with four carboxylic acid groups, providing multiple reactive sites for forming stable covalent bonds with suitable polymer chains.
-
Chemical Structure: C₈H₈O₈[2]
-
Key Reactive Groups: Four Carboxylic Acids (-COOH)
The primary advantage of CBDA lies in its ability to form ester or amide linkages, which are often biocompatible, making it an ideal candidate for biomedical applications.
The Active Form: CBDA vs. its Dianhydride
While CBDA can be used directly, the crosslinking reaction is significantly more efficient when CBDA is first converted to its dianhydride form through heating. This occurs via the dehydration of two adjacent carboxyl groups to form a five-membered cyclic anhydride intermediate.[3] This anhydride is a more reactive electrophile than the carboxylic acid, readily reacting with nucleophilic hydroxyl or amine groups on the polymer backbone. In most practical applications and protocols, the thermal curing step facilitates this in-situ anhydride formation.[4]
The Crosslinking Mechanism
The crosslinking of polymers like cellulose or polyvinyl alcohol (PVA) with CBDA is a two-step esterification process.[3][4]
-
Anhydride Formation: Upon heating, two adjacent carboxylic acid groups on the CBDA molecule undergo dehydration to form a reactive cyclic anhydride intermediate. This step is often catalyzed by acidic conditions or specific catalysts like sodium hypophosphite (SHP).[5]
-
Esterification: The anhydride intermediate is then attacked by a hydroxyl group from a polymer chain, opening the ring and forming a mono-ester linkage. A second hydroxyl group (from the same or an adjacent polymer chain) then reacts with the remaining carboxylic acid groups on the CBDA molecule, forming a di-ester, which creates a stable crosslink.[1]
This process effectively creates a bridge between polymer chains, transforming a collection of individual chains into a robust three-dimensional network.
Caption: Mechanism of CBDA crosslinking with hydroxyl-containing polymers.
Protocol: Crosslinking of a Polysaccharide Hydrogel (Cellulose)
This protocol details the preparation of a crosslinked cellulose hydrogel, a material with applications in wound dressing and drug delivery due to its high water absorbency and biocompatibility.[6]
Rationale and Application
Cellulose, a polymer rich in hydroxyl groups, is an ideal substrate for CBDA crosslinking. The resulting hydrogel forms a three-dimensional network that can absorb and retain large amounts of water or biological fluids.[6] The degree of crosslinking can be controlled by adjusting reaction time and temperature, which directly impacts the swelling ratio and mechanical properties of the final hydrogel.[6]
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Microcrystalline Cellulose | High Purity | Polymer Backbone |
| This compound | ≥98% Purity | Crosslinking Agent |
| Sodium Hypophosphite (NaH₂PO₂) | Reagent Grade | Catalyst[3] |
| Deionized Water | High Purity | Solvent |
| Sodium Hydroxide (NaOH) | 1M Solution | For pH adjustment |
Step-by-Step Experimental Workflow
Caption: Workflow for preparing a CBDA-crosslinked cellulose hydrogel.
-
Solution Preparation: Prepare an aqueous solution containing 5-10% (w/v) CBDA and a catalyst such as sodium hypophosphite at a 1:1 weight ratio.
-
Slurry Formation: Disperse 2-5% (w/v) of cellulose powder into the crosslinker solution. Stir vigorously for 1-2 hours at room temperature to ensure a homogeneous mixture.
-
Casting: Pour the resulting slurry into a flat mold (e.g., a polytetrafluoroethylene container or glass petri dish) to form a film of the desired thickness.[6]
-
Drying: Place the mold in an oven at a relatively low temperature (e.g., 80-100°C) to evaporate the water. This should result in a dry, brittle film.
-
Curing (Crosslinking Step): Increase the oven temperature to 170-180°C. The curing time is a critical parameter; a typical duration is 5-10 minutes. Shorter times lead to a lower crosslinking density, while longer times increase it but may risk thermal degradation of the polymer.
-
Washing: After curing, remove the film and wash it extensively with deionized water to remove any unreacted CBDA and catalyst. This step is crucial for biomedical applications to ensure no leaching of reagents.
-
Final Product: The resulting product is an insoluble, swellable hydrogel. It can be dried for storage or used directly for characterization.
Protocol: Crosslinking of a Synthetic Polymer Film (Polyvinyl Alcohol - PVA)
This protocol describes the crosslinking of PVA, a biocompatible and water-soluble synthetic polymer, to create water-insoluble films suitable for applications like pervaporation membranes or drug-eluting coatings.[7][8]
Rationale and Application
PVA possesses abundant hydroxyl groups, making it highly reactive with CBDA. The crosslinking process transforms the water-soluble PVA into a stable, insoluble network.[8] The extent of crosslinking directly influences the material's swelling behavior, thermal stability, and mechanical strength.[9]
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Polyvinyl Alcohol (PVA) | 98-99% hydrolyzed, MW 70-100 kDa | Polymer Backbone |
| This compound | ≥98% Purity | Crosslinking Agent |
| Deionized Water | High Purity | Solvent |
Step-by-Step Experimental Workflow
-
PVA Solution: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear and homogeneous.
-
Crosslinker Addition: Cool the PVA solution to room temperature. Prepare a separate 10% (w/v) aqueous solution of CBDA. Add the CBDA solution to the PVA solution. The weight ratio of CBDA to PVA can be varied (e.g., from 5% to 20%) to control the crosslinking density.
-
Film Casting: Pour the mixed solution onto a level, non-stick surface and allow it to dry at room temperature for 24-48 hours to form a transparent film. This process is known as solution casting.[8]
-
Curing: Transfer the dry film to a programmable oven for a two-stage thermal treatment.
-
Stage 1 (Drying): Heat at 80°C for 30 minutes to remove any residual water.
-
Stage 2 (Crosslinking): Increase the temperature to 120-160°C for 10-60 minutes. This step facilitates the esterification reaction between PVA and CBDA.[8]
-
-
Post-Treatment: After cooling, the resulting film will be water-insoluble and mechanically more robust than the original PVA film.
Characterization of Crosslinked Polymers
Verifying the success and extent of the crosslinking reaction is critical. The following techniques are standard for characterizing these materials.
| Characterization Technique | Parameter Measured | Rationale & Interpretation |
| FTIR Spectroscopy | Chemical Bond Formation | Appearance of a new peak around 1730 cm⁻¹ corresponding to the C=O stretch of the newly formed ester bonds.[10] |
| Swelling Studies | Degree of Crosslinking | The hydrogel is immersed in water until equilibrium. A lower equilibrium water content (EWC) indicates a higher crosslinking density.[11] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Crosslinked polymers typically exhibit higher decomposition temperatures compared to the uncrosslinked polymer.[12] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temp (Tg) | An increase in Tg is often observed after crosslinking, indicating reduced chain mobility due to the network structure.[12] |
| Mechanical Testing | Tensile Strength, Modulus | Crosslinking generally increases the tensile strength and Young's modulus of the polymer, making it stiffer and more resistant to deformation. |
Applications in Research and Drug Development
The unique properties of CBDA-crosslinked polymers make them highly valuable in several advanced applications.
-
Controlled Drug Delivery: Hydrogels prepared with CBDA can act as matrices for the sustained release of therapeutic agents.[13][14] The drug is loaded into the hydrogel network and is released over time as the matrix swells or degrades. The release rate can be tuned by altering the crosslinking density.
-
Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of these materials make them excellent candidates for scaffolds that support cell growth and tissue regeneration.[13]
-
Biocompatible Coatings: CBDA-crosslinked PVA can be used to create biocompatible coatings for medical devices to improve their interface with biological tissues.
-
Advanced Textiles: In the textile industry, CBDA is used as a formaldehyde-free agent to impart anti-wrinkle properties to cotton fabrics by crosslinking the cellulose fibers.[3]
References
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Bari, A. et al. (2013). Ionic crosslinking of cellulose. Available at: [Link]
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Hu, H. et al. (2021). Novel kinetics model for the crosslinking reaction of 1,2,3,4-butanetetracarboxylic acid with cellulose within cotton fabrics. Cellulose. Available at: [Link]
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Hu, H. et al. (2021). Step by step reaction mechanism of BTCA and cellulose. ResearchGate. Available at: [Link]
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Gautam, L. et al. (2024). Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation. Colloid and Polymer Science. Available at: [Link]
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Stach-Krupa, K. et al. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. Available at: [Link]
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Li, W. et al. (2014). PREPARATION OF CELLULOSE-BASED HYDROGELS AND THEIR CHARACTERISTICS FOR CELL CULTURE. Available at: [Link]
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Xu, S. et al. (2018). Properties and pervaporation performance of poly(vinyl alcohol) membranes crosslinked with various dianhydrides. ResearchGate. Available at: [Link]
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Hu, H. et al. (2021). Novel kinetics model for the crosslinking reaction of 1,2,3,4-butanetetracarboxylic acid with cellulose within cotton fabrics. SciSpace. Available at: [Link]
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Figueruelo, J.E. & Gomez, C.M. (1996). Crosslinking of poly(vinyl alcohol) using dianhydrides as hardeners. Digital.CSIC. Available at: [Link]
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Mur, L. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. Available at: [Link]
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Gautam, L. et al. (2022). A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Journal of Materials and Environmental Science. Available at: [Link]
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Hu, H. et al. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. ACS Omega. Available at: [Link]
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Musioł, M. et al. (2021). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. National Center for Biotechnology Information. Available at: [Link]
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Bashir, S. et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ResearchGate. Available at: [Link]
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Chai, Q. et al. (2017). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. National Center for Biotechnology Information. Available at: [Link]
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Bashir, S. et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. National Center for Biotechnology Information. Available at: [Link]
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Sahu, A. et al. (2022). Hydrogels and Their Applications in Targeted Drug Delivery. MDPI. Available at: [Link]
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Diesendruck, C.E. et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]
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Kopecka, K. et al. (2018). Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. National Center for Biotechnology Information. Available at: [Link]
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Sharma, G. et al. (2024). Hydrogels Platforms Addressing the Multiple Applications in Medicinal and Drug Delivery: A Critical Review. Oriental Journal of Chemistry. Available at: [Link]
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Duparré, J. et al. (2014). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica. Available at: [Link]
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Addo, E.K. (2018). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available at: [Link]
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Levenson, E.A. et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Center for Biotechnology Information. Available at: [Link]
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Dehydration of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Comprehensive Guide to Synthesis of the Dianhydride
Abstract
This technical guide provides a detailed protocol for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic dianhydride, a critical monomer in the production of advanced polyimides. The procedure focuses on the dehydration of 1,2,3,4-cyclobutanetetracarboxylic acid using acetic anhydride. This document offers in-depth insights into the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for synthesizing this high-purity dianhydride.
Introduction: The Significance of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) is a key building block in the synthesis of specialty polymers, particularly aliphatic polyimides. These polymers exhibit a unique combination of desirable properties, including high thermal stability, excellent optical transparency, and a low dielectric constant. Such characteristics make them highly sought after for applications in the electronics and aerospace industries, for example in the production of liquid crystal alignment layers and flexible display substrates.[1][2] The synthesis of high-purity CBDA is therefore a critical step in the development of these advanced materials.
The most common and effective method for preparing CBDA is through the dehydration of its corresponding tetracarboxylic acid. This guide will focus on a well-established and reliable protocol utilizing acetic anhydride as the dehydrating agent.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The conversion of this compound to its dianhydride via acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The process can be understood in the following stages:
-
Activation of the Carboxylic Acid: One of the carboxylic acid groups of the cyclobutane ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Formation of a Mixed Anhydride: This initial attack leads to the formation of a tetrahedral intermediate, which then collapses to form a mixed anhydride and an acetate ion as a leaving group.
-
Intramolecular Cyclization: The adjacent carboxylic acid group on the cyclobutane ring then acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl.
-
Ring Closure and Elimination: This intramolecular attack forms a five-membered ring intermediate. The subsequent collapse of this intermediate results in the formation of the stable cyclic dianhydride and the elimination of a molecule of acetic acid.[3][4]
This process occurs twice on the tetracarboxylic acid molecule to yield the final dianhydride product.
Experimental Protocol: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
This protocol provides a detailed, step-by-step procedure for the laboratory-scale synthesis of CBDA.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Acetic anhydride | Reflux condenser |
| Acetone (for washing) | Magnetic stirrer with heating mantle |
| 1,4-Dioxane (for washing, optional) | Thermometer or temperature probe |
| Buchner funnel and filter flask | |
| Vacuum oven |
Safety Precautions
This compound:
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Acetic Anhydride:
-
Harmful if swallowed and fatal if inhaled.[8]
-
Reacts with water.[11]
-
Work exclusively in a fume hood.
-
Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[11][12]
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 10 g of this compound and 60 g of acetic anhydride.[1]
-
Heating and Reaction: Heat the mixture to 140°C with constant stirring.[1] Maintain this temperature and allow the reaction to proceed for 25 hours. Alternatively, the reaction can be carried out at 100°C for 24 hours under a nitrogen atmosphere.[13]
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the dianhydride will form.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with acetone to remove residual acetic anhydride and other impurities.[13] Some protocols also suggest washing with 1,4-dioxane.[13]
-
Drying: Dry the purified white solid product in a vacuum oven at 60°C for 24-48 hours to obtain the final 1,2,3,4-cyclobutanetetracarboxylic dianhydride.[13]
Expected Yield and Purity
Following this protocol, a yield of approximately 84-92% can be expected, with a purity of over 99% as determined by liquid chromatography.[1][13]
Data and Workflow Visualization
Summary of a Typical Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Dehydrating Agent | Acetic Anhydride | [1] |
| Reactant Ratio | 1:6 (w/w) | [1] |
| Reaction Temperature | 140°C | [1] |
| Reaction Time | 25 hours | [1] |
| Expected Yield | ~84% | [1] |
| Product Purity | >99% | [1] |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
Precursor Synthesis: Preparation of this compound
For researchers who need to synthesize the starting material, this compound can be prepared from maleic anhydride through a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation, followed by hydrolysis.[1] More recently, methods using continuous flow photoreactors have been developed to improve the efficiency of this cycloaddition.[14]
Conclusion
The dehydration of this compound using acetic anhydride is a reliable and high-yielding method for the synthesis of the corresponding dianhydride. By carefully following the outlined protocol and adhering to the necessary safety precautions, researchers can consistently produce high-purity 1,2,3,4-cyclobutanetetracarboxylic dianhydride for applications in polymer chemistry and materials science.
References
-
A Guide to Chemical Safety. (2024, January 30). SDS for Acetic Anhydride. Retrieved from [Link]
-
Reddit. (2017, January 20). Acetic Anhydride Dehydration Mechanism. Retrieved from [Link]
-
Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (2019). Journal of Chemical Engineering of Chinese Universities, 33(4), 895-901. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). Acetic anhydride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of acid anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Reactions of Anhydrides. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid and its dianhydride. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis, ensuring higher yields and purity.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The most common route involves the [2+2] photodimerization of maleic anhydride or its derivatives, followed by hydrolysis. This guide will provide a detailed examination of this process, offering solutions to common problems and explaining the scientific principles behind them.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound and its dianhydride.
Question 1: My yield of 1,2,3,4-cyclobutanetetracarboxylic dianhydride from the photodimerization of maleic anhydride is consistently low. What are the critical factors I should investigate?
Low yield in the photodimerization step is a frequent challenge. The efficiency of this [2+2] cycloaddition is highly sensitive to several experimental parameters. Here’s a systematic approach to troubleshooting:
-
Light Source and Wavelength: The photoexcitation of maleic anhydride is the first critical step.[1] Ensure your UV light source has an appropriate wavelength, typically around 300 nm.[2] The intensity and uniformity of irradiation are also crucial. For continuous flow reactions, a photoreactor with better photon utilization and uniform irradiation can significantly improve yields.[3] Using LED cold ultraviolet light can also enhance efficiency and control the reaction temperature more effectively.[4]
-
Solvent Selection and Purity: The choice of solvent is paramount. While carbon tetrachloride and ethyl acetate have been traditionally used, diethyl carbonate has been shown to increase the yield to 75.2%.[5] However, be mindful of the solvent volume, as large amounts can increase production costs.[5] The solvent must be of high purity and free from UV-absorbing impurities that can quench the excited state of maleic anhydride.
-
Reactant Concentration: Higher concentrations of maleic anhydride might seem intuitive for a better yield, but this can lead to self-quenching and the formation of oligomeric side products. Studies have shown that lower reactant concentrations can result in a higher product yield.[3] It is a delicate balance that needs to be optimized for your specific setup.
-
Reaction Temperature: Photochemical reactions are often temperature-dependent. For the photodimerization of maleic anhydride, lower temperatures (e.g., 5°C) have been found to favor higher yields.[3][4] This is likely due to the suppression of side reactions and the increased stability of the intermediate diradical species.
-
Reaction Time and Monitoring: The reaction time needs to be optimized. Insufficient irradiation time will lead to incomplete conversion, while excessive irradiation can cause product degradation or the formation of byproducts. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Oxygen Contamination: Oxygen is a known quencher of triplet states, which are involved in the photodimerization mechanism.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize quenching and improve the quantum yield.[4][5]
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation and purify my desired this compound?
The formation of side products is a common issue that complicates purification and reduces the overall yield. Here are some strategies to address this:
Minimizing Side Product Formation:
-
Control of Reaction Conditions: As discussed in the previous question, carefully controlling the reactant concentration, temperature, and irradiation time can significantly reduce the formation of unwanted byproducts.
-
Choice of Starting Material: Starting with dimethyl maleate instead of maleic anhydride can sometimes lead to a cleaner reaction with higher yields of the corresponding tetramethyl ester, which can then be hydrolyzed.[5]
Purification Strategies:
-
Initial Filtration: The crude 1,2,3,4-cyclobutanetetracarboxylic dianhydride often precipitates from the reaction mixture as a solid. Simple filtration can be an effective first step to separate it from the solvent and soluble impurities.[2]
-
Washing: Washing the filtered solid with appropriate solvents can remove residual starting materials and some byproducts. Acetone and 1,4-dioxane are commonly used for this purpose.[2]
-
Recrystallization: This is a powerful technique for purifying the final product. For the dianhydride, recrystallization from a solvent like acetic anhydride followed by cooling can yield a product with high purity.[2]
-
Hydrolysis and Purification of the Acid: If you are synthesizing the tetracarboxylic acid, the crude product obtained after hydrolysis can be purified by recrystallization from water. The purity can be further enhanced by techniques like oxidative treatment.[6]
Question 3: The hydrolysis of the tetramethyl ester to the tetracarboxylic acid is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis of the tetramethyl cyclobutane-1,2,3,4-tetracarboxylate is another potential bottleneck. To ensure complete conversion to the tetracarboxylic acid, consider the following:
-
Acid Concentration and Choice: A high concentration of a strong acid catalyst is necessary to efficiently hydrolyze all four ester groups. Hydrochloric acid is commonly used for this purpose.[5][7]
-
Reaction Temperature and Time: The hydrolysis reaction typically requires elevated temperatures (e.g., 80-85°C) and prolonged reaction times (20-24 hours) to go to completion.[5][7]
-
Monitoring the Reaction: Use analytical techniques like NMR to monitor the disappearance of the ester peaks and the appearance of the carboxylic acid peaks to confirm the completion of the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of the cyclobutane ring in this process?
The formation of the cyclobutane ring occurs through a [2+2] photocycloaddition reaction.[1] In this reaction, two molecules of an alkene (in this case, maleic anhydride or its ester derivative) react to form a four-membered cyclobutane ring. The reaction is initiated by the absorption of a photon by one of the alkene molecules, which promotes it to an excited state. This excited molecule then reacts with a ground-state molecule to form the cyclobutane product.[1]
Q2: Are there alternative starting materials to maleic anhydride for this synthesis?
Yes, derivatives of maleic acid and fumaric acid can be used. For instance, dimethyl maleate can be used as a starting material, which undergoes photodimerization to form tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.[5] This ester is then hydrolyzed to the desired tetracarboxylic acid. Using dimethyl fumarate is also a viable route.[7]
Q3: How can I synthesize the dianhydride from the tetracarboxylic acid?
1,2,3,4-Cyclobutanetetracarboxylic dianhydride can be synthesized from the corresponding tetracarboxylic acid by dehydration. This is typically achieved by heating the tetracarboxylic acid with a dehydrating agent like acetic anhydride.[2][5][7] The reaction is usually carried out at elevated temperatures (e.g., 100-150°C) for several hours.[2][7]
Q4: What are the key safety precautions I should take during this synthesis?
-
UV Radiation: Use appropriate shielding and personal protective equipment (UV-blocking glasses) when working with UV photoreactors to prevent eye and skin damage.
-
Chemical Hazards: Maleic anhydride and acetic anhydride are corrosive and can cause severe burns. Handle them in a fume hood with appropriate gloves and eye protection. Hydrochloric acid is also highly corrosive.
-
Solvent Flammability and Toxicity: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a well-ventilated area and take precautions to avoid ignition sources.
Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for Photodimerization
| Starting Material | Solvent | Light Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 5 | 6 | 32.8 | [4] |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (400nm) | 25 | 300 | 64.6 | [4] |
| Maleic Anhydride | Ethyl Acetate | UV lamps (300nm) | Not specified | 24 | ~71 (crude) | [2] |
| Dimethyl Maleate | Deionized Water | UV light | 10 | 20 | 96.5 (ester) | [5] |
| Dimethyl Fumarate | Water | UV lights (365nm) | 5-7 | 7 | ~100 (ester) | [7] |
Detailed Step-by-Step Protocols
Protocol 1: Synthesis of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate from Dimethyl Fumarate [7]
-
To a 6-liter flask, add dimethyl fumarate (1224 g, 8.5 mol) and water (4000 ml).
-
Irradiate the mixture with 365 nm ultraviolet lights at a temperature of 5 to 7°C for 7 hours.
-
Collect the resulting solid by vacuum filtration to obtain tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.
Protocol 2: Hydrolysis to this compound [7]
-
To a 5-liter flask, add the tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml).
-
Heat the reaction at a controlled temperature of 85°C for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate and dry the product to obtain cyclobutane-1,2,3,4-tetracarboxylic acid.
Protocol 3: Dehydration to 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride [7]
-
To a 5-liter flask, add this compound (501 g, 2.16 mol) and acetic anhydride (3000 ml).
-
Heat the reaction at a controlled temperature of 150°C for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate and dry the product to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound and its dianhydride.
References
-
Feng, B., Li, C., Hou, X., Ge, P., & Jin, Y. (n.d.). Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. Fine Chemical Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
-
Filo. (n.d.). Suggest a mechanism to show how the following compound may be formed. Retrieved from [Link]
-
UND Scholarly Commons. (n.d.). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing cyclobutane tetracarboxylic acid derivative.
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Retrieved from [Link]
- Google Patents. (n.d.). Cyclobutanetetracarboxylate compound and preparation method thereof.
- Google Patents. (n.d.). Process for preparing 1,2,3,4-butanetetracarboxylic acid.
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- 1. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 4. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 7. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,2,3,4-Cyclobutanetetracarboxylic Acid Isomers
Welcome to the technical support center for the purification of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these complex molecules. Drawing from extensive field experience, this resource explains the causality behind experimental choices to ensure you can develop robust, self-validating purification protocols.
Introduction to CBTA Isomers and Purification Challenges
This compound (C8H8O8) is a fascinating molecule characterized by a four-membered carbon ring with a carboxylic acid group attached to each carbon atom.[1][2][3] This structure gives rise to several stereoisomers, with discussions in the scientific community pointing to at least four distinct stereoisomers.[4][5] The purification of these isomers is a significant challenge due to their very similar physical and chemical properties.[6] The rigid and strained nature of the cyclobutane ring further complicates separation by standard chromatographic techniques.[6]
The synthesis of CBTA often proceeds through the [2+2] cycloaddition of maleic anhydride or its derivatives under UV irradiation, followed by hydrolysis.[7][8] This process can result in a mixture of isomers, unreacted starting materials, and byproducts, necessitating effective purification strategies to isolate the desired isomer for downstream applications, such as the synthesis of high-performance polyimides.[7][9]
This guide will address common questions and troubleshooting scenarios related to the primary purification techniques for CBTA isomers: recrystallization and chromatography .
Isomer Identification Flowchart
To effectively purify a target isomer, it is crucial to first have a strategy to differentiate between the isomers in your mixture. The following flowchart outlines a general approach.
Caption: A general workflow for the identification and separation of CBTA isomers.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Recrystallization Techniques
Recrystallization is a powerful and cost-effective method for purifying solid organic compounds based on differences in solubility.[10] For CBTA isomers, the choice of solvent is critical.
Q1: My CBTA mixture is not dissolving in the hot recrystallization solvent. What should I do?
A1: This is a common issue and can be addressed by systematically troubleshooting your solvent system.
-
Causality: Incomplete dissolution in a hot solvent can be due to an inappropriate solvent choice or using an insufficient volume of solvent. The ideal solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures.[10]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For organic acids like CBTA, common solvents include water, ethanol, acetone, or mixtures such as ethanol/water.[10] Given CBTA's polarity, highly aqueous solvent systems are often a good starting point.[11]
-
Increase Solvent Volume: Add the hot solvent in small increments until the solid just dissolves. Using too much solvent will reduce your recovery yield.[10]
-
Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be employed. Dissolve the CBTA in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
-
Q2: My CBTA "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Causality: This phenomenon can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly supersaturated.[10] Rapid cooling can also contribute to this problem.[12]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more of the "good" solvent to reduce the saturation, and allow it to cool more slowly.[10]
-
Lower the Cooling Rate: Insulate the flask to slow down the cooling process. This can be achieved by placing it on a wooden block or wrapping it in glass wool.
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]
-
Seed Crystals: Introduce a tiny crystal of the pure compound (if available) to induce crystallization.[12]
-
Q3: The purity of my recrystallized CBTA is still low. What are the likely causes?
A3: Low purity after recrystallization often points to the co-precipitation of impurities.
-
Causality: If the cooling process is too rapid, impurities can become trapped within the growing crystal lattice.[10][12] Also, if the impurities have very similar solubility profiles to the target compound, simple recrystallization may not be sufficient.
-
Troubleshooting Steps:
-
Slow Down Crystallization: As mentioned previously, ensure the solution cools slowly to allow for the selective crystallization of the desired isomer.
-
Perform a Second Recrystallization: A second recrystallization of the obtained crystals can often significantly improve purity.
-
Consider Fractional Crystallization: If you have a mixture of diastereomers, their solubilities may differ enough to allow for separation through fractional crystallization. This involves multiple, sequential recrystallization steps, where the crystals and mother liquor from each step are processed separately.
-
Section 2: Chromatographic Separation
For complex mixtures or isomers with very similar solubilities, chromatography is the preferred purification method.[6]
Q1: What type of chromatography is best for separating CBTA isomers?
A1: The choice of chromatography depends on the nature of the isomers and the scale of the purification.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating closely related isomers.[6]
-
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for less polar CBTA derivatives.[6]
-
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is generally the method of choice for polar compounds like CBTA.[6][11] A mobile phase consisting of an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) and an organic modifier like acetonitrile or methanol is typical.[10][13]
-
-
Flash Chromatography: A preparative technique that uses a column with a larger particle size stationary phase and pressure to speed up the separation. It is suitable for separating diastereomers on a larger scale.[6]
Q2: I am seeing poor peak shape and resolution in my reversed-phase HPLC separation of CBTA isomers. How can I optimize my method?
A2: Poor peak shape and resolution are common issues in HPLC that can often be resolved by adjusting the mobile phase and other parameters.
-
Causality: Carboxylic acids can exhibit poor peak shape due to interactions with residual silanol groups on the silica-based stationary phase and the presence of both ionized and non-ionized forms at certain pH values.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is critical. It should be adjusted to a value where the carboxylic acid is in a single form (either fully protonated or fully deprotonated). For carboxylic acids, a mobile phase pH of around 2.5-3.0, achieved by adding a small amount of an acid like phosphoric or formic acid, will ensure the analytes are in their neutral form, leading to better peak shape and retention on a reversed-phase column.
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time. A gradient elution, where the organic content is increased over time, may be necessary to resolve isomers with different polarities.
-
Column Choice: If peak tailing persists, consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize interactions with polar analytes.[11]
-
Q3: How can I separate enantiomers of a specific CBTA isomer?
A3: The separation of enantiomers requires a chiral environment.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. A chiral stationary phase (CSP) is necessary to create transient diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.
-
Troubleshooting Steps:
-
Chiral HPLC: This is the most direct method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including those with carboxylic acid functional groups.[6] The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[6]
-
Derivatization: Convert the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers can then be separated by standard (non-chiral) chromatography. The purified diastereomers can subsequently be converted back to the individual enantiomers.
-
Experimental Protocols
Protocol 1: General Recrystallization of CBTA
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude CBTA mixture. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility at the elevated temperature. The ideal solvent will show poor solubility at room temperature and good solubility when hot.[10]
-
Dissolution: Place the bulk of the crude CBTA in an Erlenmeyer flask. Add the chosen hot solvent dropwise while heating and stirring until the solid just dissolves.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Preparative Reversed-Phase HPLC for Diastereomer Separation
-
System Preparation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Prepare an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol). Degas both thoroughly.
-
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the CBTA mixture in the initial mobile phase composition.
-
Inject a small volume and run a gradient from high aqueous to high organic content to determine the approximate elution conditions for your isomers.
-
Optimize the gradient or switch to an isocratic method to achieve baseline separation of the target isomers. Pay close attention to the mobile phase pH to ensure good peak shape.
-
-
Scale-Up to Preparative Scale:
-
Use a larger diameter column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions as the separated isomers elute from the column.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions.
-
Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure.
-
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For | Key Optimization Parameters |
| Recrystallization | Cost-effective, scalable, simple equipment | Can have lower recovery, may not resolve isomers with similar solubilities | Purifying diastereomers with significantly different solubilities | Solvent choice, cooling rate |
| Reversed-Phase HPLC | High resolution, applicable to a wide range of polarities | Higher cost, requires specialized equipment, limited sample loading | Separating complex mixtures of diastereomers | Mobile phase pH, organic modifier, gradient profile |
| Chiral HPLC | Direct separation of enantiomers | Expensive columns, requires method development | Resolving enantiomeric pairs | Chiral stationary phase, mobile phase composition |
Conclusion
The purification of this compound isomers is a challenging yet achievable task with a systematic and well-informed approach. By understanding the principles behind recrystallization and chromatography and by methodically troubleshooting common issues, researchers can successfully isolate the desired isomers in high purity. This guide provides a foundation of expertise and practical advice to navigate the complexities of this unique class of molecules.
References
- CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents. (n.d.).
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents. (n.d.).
-
Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. (2017, February 20). Chemistry Stack Exchange. Retrieved from [Link]
- US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents. (n.d.).
-
Cyclobutane tetracarboxylic acid - ChemBK. (2024, April 10). Retrieved from [Link]
-
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (purified by sublimation) from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]
-
Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
-
This compound | C8H8O8 | CID 266034 - PubChem. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
- US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents. (n.d.).
-
1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem. (n.d.). Retrieved from [Link]
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014, February 18). Retrieved from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved from [Link]
-
PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-... | Filo. (2025, September 17). Retrieved from [Link]
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Technical Support Center: Navigating the Industrial Scale-Up of Cyclobutane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial scale-up of cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning cyclobutane synthesis from the laboratory bench to pilot or industrial-scale production. Cyclobutane rings are critical structural motifs in a wide array of pharmaceuticals and advanced materials, yet their synthesis is fraught with challenges that are often magnified during scale-up.[1][2]
This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental choices, offering self-validating protocols to help you navigate the complexities of large-scale cyclobutane production.
Section 1: Troubleshooting Guide - Common Reaction Pitfalls
This section addresses the most frequent issues encountered during the synthesis process itself, from low yields to poor selectivity.
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in photochemical [2+2] cycloadditions are a persistent challenge, often stemming from issues that are less apparent at the bench scale. A systematic troubleshooting approach is crucial for identifying the root cause.
Causality and Troubleshooting Steps:
-
Insufficient Photon Flux or Incorrect Wavelength: On a larger scale, the path length for light increases, leading to significant light attenuation (the Beer-Lambert law). If the light doesn't penetrate the reaction mixture, the reaction simply won't proceed.[3]
-
Solution: Ensure the wavelength of your UV lamp is appropriate for the electronic excitation of your substrate.[4] For reactions that are inefficient with direct irradiation, consider using a photosensitizer like benzophenone or thioxanthone, which can absorb light at a different wavelength and transfer the energy to your reactant.[4][5] For industrial applications, transitioning to a continuous flow reactor can dramatically improve light penetration and overall efficiency.[3][5][6]
-
-
Presence of Quenchers: Molecular oxygen is a notorious triplet-state quencher and can inhibit many photochemical reactions.
-
Solution: Thoroughly degas your solvent and reactants before and during the reaction by sparging with an inert gas like nitrogen or argon. This becomes increasingly critical in larger vessels with a greater headspace.
-
-
Sub-optimal Concentration and Reaction Time: Conditions that work on a milligram scale may not be optimal for kilogram-scale production.
-
Solution: Dilute conditions can hinder intermolecular reactions.[4] Carefully monitor the reaction progress using offline (TLC, GC-MS, NMR) or online (PAT) analytics to determine the optimal reaction time. Avoid unnecessarily long irradiation times, which can lead to product degradation or side reactions.
-
-
Competing Side Reactions: For many substrates, particularly acyclic enones, cis-trans isomerization can be a faster process than the desired cycloaddition, effectively draining the reactive excited-state population.[4][7]
-
Solution: Modifying the substrate or reaction conditions (e.g., temperature, solvent) can sometimes disfavor isomerization. If this is not possible, a different synthetic route may be necessary.
-
Q2: I am observing poor regio- or diastereoselectivity. How can I control the stereochemistry on a larger scale?
Controlling stereochemistry is paramount in drug development and is a significant hurdle in cyclobutane synthesis. The spatial arrangement of atoms is directly influenced by the reaction mechanism.[8]
Key Control Strategies:
-
Thermal vs. Photochemical Pathways: Thermal [2+2] cycloadditions, while often requiring higher energy, can sometimes offer different selectivity profiles compared to their photochemical counterparts.[8] The reaction of ketenes with alkenes, for example, is a thermally allowed [2+2] cycloaddition that proceeds with predictable stereochemistry.[9][10]
-
Substrate Electronics: For intermolecular reactions, regioselectivity (head-to-head vs. head-to-tail dimerization) is often governed by the electronic properties of the reacting alkenes.[4][7] Generally, the reaction between an electron-rich and an electron-poor alkene proceeds most efficiently.
-
Catalysis: The use of transition metal catalysts or Lewis acids can dramatically influence both regio- and diastereoselectivity by templating the approach of the two substrates. This is a highly active area of research for creating complex, enantioenriched cyclobutanes.[2][11]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in stepwise reaction pathways, thereby affecting the final stereochemical outcome. This should be re-optimized during scale-up.
Q3: My catalyst is deactivating quickly. What are the causes and how can I regenerate it?
Catalyst deactivation is a major economic and operational issue in industrial processes. Identifying the signs and causes is the first step toward mitigation.
Signs of Catalyst Deactivation: [12]
-
Decreased Reaction Rate: The time required to reach target conversion increases.
-
Lower Yield/Incomplete Conversion: The reaction stalls before the limiting reagent is consumed.
-
Changes in Selectivity: An increase in the formation of side products is observed.
-
Visual Changes: Color change, aggregation, or precipitation of the catalyst.
Common Causes and Solutions:
-
Poisoning: Impurities in starting materials or solvents (e.g., sulfur or nitrogen compounds) strongly bind to the catalyst's active sites.
-
Solution: Implement rigorous purification protocols for all reagents and solvents before they enter the reactor.
-
-
Fouling or Coking: Physical deposition of carbonaceous materials or insoluble byproducts on the catalyst surface blocks active sites.
-
Solution: This often requires a regeneration step. For a heterogeneous catalyst like Palladium on Carbon (Pd/C), a controlled oxidative treatment can burn off the coke.
-
-
Thermal Degradation: High reaction temperatures can cause the catalyst to sinter (in the case of heterogeneous catalysts) or decompose.
-
Solution: Ensure precise temperature control, especially during scale-up where exothermic events can be harder to manage.[13]
-
Protocol: Regeneration of Pd/C Deactivated by Coking [12]
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent that can dissolve adsorbed organic molecules, followed by a low-boiling-point solvent (e.g., acetone) to aid drying.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (60-80 °C).
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a stream of air or a dilute oxygen/nitrogen mixture over the catalyst at a controlled, elevated temperature to burn off the carbonaceous deposits. Caution: This process can be exothermic and must be carefully controlled.
Section 2: Scale-Up & Purification Challenges
Q4: What are the primary challenges when transitioning from a batch to a continuous flow process for photochemical reactions?
While batch reactors are common in the lab, they are notoriously difficult to scale for photochemistry due to poor light penetration.[3][14] Continuous flow reactors offer a robust solution, but the transition requires careful consideration.[5][6]
| Feature | Batch Reactor | Continuous Flow Reactor | Rationale for Industrial Scale-Up |
| Light Penetration | Poor and non-uniform; decreases with scale. | Excellent and uniform due to small channel dimensions. | Ensures all reactants are irradiated efficiently, leading to faster and more complete reactions.[3][5] |
| Heat Transfer | Limited surface-area-to-volume ratio; risk of hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. | Crucial for managing exotherms and maintaining optimal reaction temperature, improving safety and selectivity.[13] |
| Mass Transfer | Can be inefficient, requiring vigorous mechanical stirring. | Superior mixing and mass transfer. | Leads to more consistent product quality and higher yields. |
| Scalability | Difficult; "scaling up" often requires complete redesign. | Straightforward; "numbering up" by running multiple reactors in parallel. | Allows for flexible production capacity without re-optimizing the fundamental process.[6][14] |
| Safety | Large volumes of reagents present a higher risk. | Small reactor hold-up volume minimizes risk. | Significantly improves the safety profile of the process. |
The primary challenge is the initial engineering and optimization of the flow setup. However, the long-term benefits in control, efficiency, and scalability often outweigh the initial investment.[15]
Q5: I'm struggling with the purification of my cyclobutane product on a large scale. What are effective strategies?
Purification can become the most expensive and time-consuming step in a synthesis. Large-scale purification requires moving beyond standard laboratory column chromatography.
Common Challenges & Scalable Solutions:
-
Challenge: Large Volumes of Hazardous Solvents: Using extraction solvents like methylene chloride is not practical or safe on an industrial scale due to toxicity and disposal costs.[16]
-
Solution: Distillation. If there is a sufficient boiling point difference between your product and impurities, multi-stage distillation is a highly effective and scalable purification method.[16]
-
Solution: Recrystallization. If your product is a solid, developing a robust recrystallization protocol can yield very high purity material and is a common industrial technique.[13]
-
-
Challenge: Hard-to-Separate Impurities: Byproducts with similar physical properties to the desired product can be difficult to remove.
-
Solution: Continuous Chromatography. While batch chromatography is uneconomical, continuous systems like simulated moving bed (SMB) chromatography are used industrially for challenging separations.[17]
-
-
Challenge: Product Isolation from Fermentation Broths or Complex Mixtures.
-
Solution: Advanced Filtration. Techniques like ceramic membrane filtration can be used to remove biomass and larger impurities before subsequent purification steps.[17]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the main safety considerations when scaling up cyclobutane synthesis?
-
A1: Key considerations include: (1) Thermal Management: [2+2] cycloadditions can be exothermic, and poor heat dissipation in large reactors can lead to runaway reactions.[13] (2) Pressure: Reactions involving gaseous reagents or volatile solvents can build up significant pressure at elevated temperatures. (3) Reagent Handling: Many organometallic or air-sensitive reagents require specialized handling procedures and equipment at scale.[13] (4) UV Exposure: For photochemical reactions, ensuring proper shielding of high-intensity UV sources is critical for operator safety.
-
-
Q2: Are there viable non-photochemical methods for synthesizing cyclobutanes on an industrial scale?
-
A2: Yes. Thermal [2+2] cycloadditions , particularly with activated substrates like ketenes, are a well-established method.[8][9] More recently, electrochemical methods have emerged as a promising alternative, avoiding the need for photocatalysts or metal catalysts and offering excellent scalability, including on a gram-scale and beyond.[15][18]
-
-
Q3: How do I choose between a thermal, photochemical, or transition-metal-catalyzed [2+2] cycloaddition?
-
A3: The choice depends on your substrate and desired outcome. Photochemical routes are excellent for many alkenes but can suffer from selectivity issues.[9][19] Thermal routes are often more limited in substrate scope but can be highly selective (e.g., ketenes).[8] Transition-metal catalysis offers the highest potential for controlling complex stereochemistry and achieving high enantioselectivity, but catalyst cost and removal can be drawbacks.[2][19]
-
-
Q4: My starting materials are expensive or unstable. Are there alternative, more atom-economical routes to cyclobutanes?
-
A4: Yes, strategies based on C-H functionalization are gaining traction.[20] Instead of starting with two pre-functionalized olefins, this approach involves creating a simple cyclobutane core and then sequentially adding functional groups by activating the C-H bonds directly. This can significantly reduce step count and improve atom economy, although it presents its own set of selectivity challenges.[21]
-
References
- Benchchem. Catalyst Deactivation in Cyclobutane Synthesis.
- Benchchem. Optimizing Cyclobutane Synthesis.
- National Institutes of Health (NIH). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC.
- Google Patents. Process for the recovery and purification of cyclobutanone.
- Benchchem. Scaling Up Cyclobuta[a]naphthalene Production.
- ACS Publications. Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development.
- ACS Publications. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters.
- Fiveable. Thermal [2+2] cycloadditions Definition. Organic Chemistry II Key Term.
- UvA-DARE (Digital Academic Repository). Scale-Up of Photochemical Reactions.
- Organic Chemistry Portal. Cyclobutane synthesis.
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- National Institutes of Health (NIH). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC.
- National Institutes of Health (NIH). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
- Andrew G Myers Research Group. Cyclobutane Synthesis.
- Annual Reviews. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production.
- ACS Publications. Migration from Photochemistry to Electrochemistry for [2 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.
- MDPI. Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
- PubMed. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- YouTube. Thermal [2+2] cycloaddition reactions.
- Bio-based Press. Purification of bio-based chemicals on an industrial scale.
- MD Anderson Cancer Center. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- National Institutes of Health (NIH). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
- ResearchGate. Scale-up synthesis and synthetic transformations.
- ResearchGate. Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
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Side reactions to avoid in maleic anhydride photodimerization
Technical Support Center: Maleic Anhydride Photodimerization
Welcome to the technical support center for the photodimerization of maleic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful [2+2] photocycloaddition to synthesize cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBTA). As a versatile building block, the purity and yield of CBTA are paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental workflow, with a focus on mitigating common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the photodimerization of maleic anhydride, offering explanations for the underlying causes and providing actionable protocols to resolve them.
Issue 1: Low Yield of the Desired Dimer (CBTA) and Formation of an Adduct with the Solvent
Question: My reaction is consuming the maleic anhydride starting material, but I'm getting a low yield of the expected CBTA dimer. My primary solvent is benzene, and I'm observing a significant amount of a byproduct. What is happening and how can I fix this?
Root Cause Analysis:
When benzene is used as the solvent, a known side reaction is the photoaddition of maleic anhydride to the benzene ring.[1] This occurs through the formation of a charge-transfer complex between maleic anhydride and benzene.[1][2] Upon photoexcitation, this complex can lead to a Diels-Alder-type adduct instead of the desired [2+2] dimerization between two maleic anhydride molecules. The mechanism involves the triplet state of the charge-transfer complex, which can either dissociate to the triplet state of maleic anhydride (which can then dimerize) or proceed to form the benzene adduct.[1]
Solution Workflow:
To favor dimerization over benzene addition, you must shift the reaction equilibrium away from the formation and reaction of the maleic anhydride-benzene complex.
1. Solvent Selection:
The most effective way to eliminate this side reaction is to change the solvent to one that does not readily form a charge-transfer complex with maleic anhydride.
-
Recommended Solvents: Acetone, ethyl acetate, or dichloromethane are suitable alternatives. Acetone can also act as a triplet sensitizer, which can be beneficial for the desired reaction.[3]
-
Avoid: Aromatic solvents like benzene and toluene should be avoided if this side reaction is problematic.
2. Increase Maleic Anhydride Concentration:
By increasing the concentration of maleic anhydride, you increase the probability of an excited maleic anhydride molecule encountering another ground-state maleic anhydride molecule before it reacts with the benzene solvent.
-
Protocol: Prepare a solution with a higher molarity of maleic anhydride. See the table below for suggested concentration ranges.
| Parameter | Benzene (Prone to Side Reaction) | Alternative Solvents (e.g., Acetone) |
| MA Concentration | < 0.1 M | 0.2 M - 0.5 M |
| Expected Outcome | Increased adduct formation | Favors dimerization |
3. Utilize a Specific Triplet Sensitizer:
Using a sensitizer that preferentially transfers energy to maleic anhydride over the maleic anhydride-benzene complex can enhance the dimerization pathway.
-
Sensitizer Choice: Benzophenone is a commonly used sensitizer. However, thioxanthone derivatives can be tailored to have specific triplet energies that are optimal for exciting maleic anhydride while minimizing other pathways.[3][4]
Issue 2: Formation of Insoluble Precipitate Leading to Reactor Clogging and Difficult Purification
Question: During my photoreaction, a significant amount of white precipitate forms, which is clogging my reactor and making the product difficult to handle. Is this the desired product or a byproduct?
Root Cause Analysis:
The desired product, cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBTA), is often insoluble in the reaction solvent and precipitates out as it is formed.[5][6] While this is an indication that the reaction is proceeding, it can also be a significant practical challenge, leading to reactor fouling and inconsistent irradiation of the reaction mixture. In some cases, photopolymerization of maleic anhydride can also contribute to the formation of insoluble material.[5]
Solution Workflow:
The primary goal is to manage the precipitation of the product to maintain a homogeneous reaction environment and prevent clogging.
1. Experimental Setup for Slurry Reactions:
-
Batch Reactors: Ensure vigorous stirring to keep the precipitate suspended. A flat-bottomed flask may be less prone to "dead spots" where the solid can accumulate compared to a round-bottomed flask.
-
Flow Chemistry: For continuous processes, a microreactor designed to handle solid precipitates is highly recommended. Systems that employ liquid/gas slug flow and ultrasonication have been shown to prevent clogging effectively.[5][6] Inert nitrogen gas can be used to segment the liquid flow and transport the solid particles, while ultrasound vibrations prevent adhesion of the precipitate to the reactor walls.[5]
2. Solvent Screening for Solubility:
While CBTA is generally poorly soluble, slight variations in solubility with different solvents can be exploited.
-
Protocol: Conduct small-scale solubility tests of your purified CBTA in various solvents to identify a medium where it has slightly higher solubility, which may reduce the rate of precipitation.
3. Controlled Reaction Rate:
Slowing down the reaction rate can prevent the rapid formation of a large amount of precipitate that overwhelms the system's ability to keep it suspended.
-
Method: Reduce the intensity of the light source or lower the concentration of the sensitizer. This will lead to a more controlled rate of product formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the desired photodimerization?
The photodimerization of maleic anhydride is a [2+2] cycloaddition reaction. The process is initiated by the photoexcitation of a maleic anhydride molecule from its ground singlet state (S₀) to an excited singlet state (S₁). This is followed by a rapid intersystem crossing to the more stable triplet state (T₁). The excited triplet maleic anhydride then reacts with a ground-state maleic anhydride molecule to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring of CBTA.[7]
Diagram of the Photodimerization Pathway:
Caption: The reaction pathway for the photodimerization of maleic anhydride.
Q2: Can polymerization occur as a side reaction? How can I avoid it?
Yes, photopolymerization of maleic anhydride can be a competing side reaction.[5] This is often initiated by radical species and can be more prevalent under certain conditions.
-
To avoid polymerization:
-
Use a Triplet Sensitizer: The triplet-state mechanism of the desired dimerization is generally more selective than radical polymerization pathways. Using a sensitizer helps to populate the triplet state efficiently.[3]
-
Control Wavelength: High-energy UV light can sometimes lead to undesired radical formation. Using a light source with a wavelength appropriate for the chosen sensitizer can improve selectivity.
-
Solvent Choice: The choice of solvent can influence the quantum yield of polymerization. Non-polar solvents may suppress polymerization compared to more polar options in some systems.
-
Q3: I am concerned about hydrolysis of maleic anhydride. What precautions should I take?
Maleic anhydride can be hydrolyzed to maleic acid in the presence of water.[8][9] This is a non-photochemical side reaction that can reduce the yield of your desired product.
-
Prevention Protocol:
-
Use Anhydrous Solvents: Ensure that your solvents are thoroughly dried before use.
-
Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before adding your reagents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
Q4: Can maleic anhydride undergo decarboxylation during the reaction?
Photochemical decomposition of maleic anhydride to products like CO, CO₂, and acetylene has been reported, particularly with high-energy UV light (e.g., 248 nm).[10] This is a decomposition pathway that competes with dimerization.
-
How to Avoid:
-
Wavelength Selection: Use a longer wavelength UV source (e.g., 350 nm or a mercury lamp with a Pyrex filter) that has sufficient energy to excite the maleic anhydride or the sensitizer but is less likely to induce decomposition.
-
Sensitization: Employing a triplet sensitizer allows for the use of visible or near-UV light, which is generally not energetic enough to cause decarboxylation.[4]
-
Diagram of Competing Reaction Pathways:
Caption: Competing pathways in the photoreaction of maleic anhydride.
References
-
Hardham, W. M. (1965). Some Photochemistry of Maleic Anhydride: the Addition to Benzene and the Dimerization. California Institute of Technology. [Link]
-
Zhang, Y., et al. (2023). Improve Quantum Yield of Poly(Maleic Anhydride-Alt-Vinyl Acetate) via Good Solvents. Macromolecular Rapid Communications, 44(3), e2200653. [Link]
-
Molloy, J. J., et al. (2020). Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. Journal of the American Chemical Society, 142(35), 14947–14956. [Link]
-
Horie, T., et al. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. Organic Process Research & Development, 14(2), 405–410. [Link]
-
Bryce-Smith, D., & Hems, M. A. (1967). Liquid-phase photolysis. Part XII. Evidence from nuclear magnetic resonance for stereospecific electronic ground-state interaction between benzene and maleic anhydride and some maleimides. Journal of the Chemical Society B: Physical Organic, 812-816. [Link]
-
Filo. (2025). Qtn 33. Suggest a mechanism to show how the following compound may be for... [Link]
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Back, R. A., & Parsons, J. M. (1981). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry, 59(9), 1342-1346. [Link]
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Todd, D., & Pickering, M. (1988). Three Puzzles for Organic Laboratory. Journal of Chemical Education, 65(12), 1100. [Link]
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Röhrl, A., et al. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 24(13), 10825. [Link]
-
Wang, T., et al. (2020). Photoinduced Decarboxylative Amino-Fluoroalkylation of Maleic Anhydride. Chemistry – A European Journal, 26(2), 419-422. [Link]
-
Kim, J-B., et al. (2006). Synthesis and characteristics of maleic anhydride-based photopolymers with pendant POSS groups for negative tone photoresists. Journal of Materials Chemistry, 16(29), 2975-2981. [Link]
-
Molloy, J. J., et al. (2020). Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. Journal of the American Chemical Society, 142(35), 14947-14956. [Link]
-
Scribd. (n.d.). Maleic Anhydride Decomposition Study. [Link]
-
Davies, A. M., et al. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(46), 8634–8639. [Link]
-
Horie, T., et al. (2010). Photodimerization of Maleic Anhydride in a Microreactor Without Clogging. R Discovery. [Link]
-
Tudor, A., et al. (2018). Experimental and theoretical study of the photochemical and thermal decomposition of maleic and dichloromaleic anhydrides. OUCI. [Link]
-
Barton, J., et al. (1981). Photoinitiation, 6. Copolymerization of styrene with maleic anhydride photoinitiated by the excited charge‐transfer complex styrene‐maleic anhydride. Die Makromolekulare Chemie, 182(1), 295-302. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, 4(12), 2351-2353. [Link]
-
Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews, 42(12), 5323-5351. [Link]
- Blumbergs, J. H., & MacKellar, D. G. (1970). U.S. Patent No. 3,513,136. U.S.
-
Shandong Qibo New Energy Co., Ltd. (2023). Review of hydrolysis of maleic anhydride. [Link]
-
LookChem. (2024). Maleic anhydride hydrolysis is an important reaction that has several industrial applications. [Link]
-
Fyles, D. P., et al. (2023). Self‐Sensitized Fulgimides with Selective Multiplicity‐Based Three‐State Photoswitching. Chemistry – A European Journal, 29(1), e202202678. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes. ResearchGate. [Link]
-
de Oliveira, G. M., et al. (2022). Glycerol and Maleic Anhydride-Based Acrylic Polyester: A Solution for Greener Photocurable Resins for 3D Printing of Renewable Materials. ACS Sustainable Chemistry & Engineering, 10(24), 7854–7864. [Link]
-
Matsuo, T., & Shosenji, H. (1969). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Bulletin of the Chemical Society of Japan, 42(5), 1349-1353. [Link]
-
Farhadi, S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1664. [Link]
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Optimizing temperature and reaction time for dianhydride synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the critical parameters of temperature and reaction time in dianhydride synthesis.
Q1: What is the typical temperature range for dianhydride synthesis, and why is it so critical?
A1: The optimal temperature for dianhydride synthesis is highly dependent on the specific reactants and the method being employed. For thermal imidization processes, which are commonly used to convert a poly(amic acid) precursor to a polyimide (and by extension, illustrates the principles of anhydride formation), temperatures can range from 100°C to 350°C.[1] A common approach involves a stepwise heating process, for instance, holding at 100°C, then 200°C, and finally 300°C, each for a specific duration.[1]
Temperature control is critical for several reasons:
-
Reaction Rate: Higher temperatures generally increase the rate of the cyclodehydration reaction that forms the anhydride ring.
-
Completion of Reaction: Sufficient thermal energy is required to drive the reaction to completion and achieve a high degree of imidization or anhydrization.
-
Solvent Removal: In solution-based syntheses, the temperature must be adequate to remove the solvent and the water generated during the reaction.[1]
-
Side Reactions and Decomposition: Excessive temperatures can lead to side reactions, degradation of the product, or the formation of impurities. The thermal stability of both the reactants and the final dianhydride must be considered.[2]
Q2: How does reaction time influence the yield and purity of the dianhydride?
A2: Reaction time is another crucial parameter that directly impacts the outcome of dianhydride synthesis. Insufficient reaction time will lead to incomplete conversion of the starting materials, resulting in a lower yield and a product contaminated with unreacted precursors or intermediate species.[3] Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of by-products and degradation, thereby reducing the purity of the final dianhydride.[4] The optimal reaction time is a balance between achieving complete conversion and minimizing the formation of impurities. For batch-wise or semi-batch reactions, this can range from a few hours to over 24 hours, depending on the specific chemistry and temperature.[5][6]
Q3: What are the main differences between thermal and chemical imidization/anhydrization in terms of temperature and time?
A3: Thermal and chemical methods represent two distinct approaches to forming the imide or anhydride ring, each with its own set of temperature and time considerations.
-
Thermal Imidization: This method relies on heat to drive the cyclodehydration reaction. It typically requires higher temperatures, often in a programmed, stepwise manner, to ensure complete conversion and removal of water.[1][7] The reaction times can be several hours.[8]
-
Chemical Imidization: This approach uses chemical dehydrating agents, such as acetic anhydride in the presence of a base catalyst like pyridine, to effect the cyclization at or near room temperature.[5][9][10] This method avoids the need for high temperatures, which can be advantageous for thermally sensitive molecules. Reaction times for chemical imidization are also typically in the range of several hours to ensure completion.[5][9]
Q4: Can microwave-assisted synthesis be used to optimize temperature and reaction time?
A4: Yes, microwave-assisted thermal imidization has been shown to be an effective method for preparing polyimides, and the principles can be applied to dianhydride synthesis. Microwave heating can significantly reduce the reaction time compared to conventional thermal methods by promoting rapid and uniform heating of the reaction mixture. This can lead to improved imidization efficiency and potentially better properties of the final product.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your dianhydride synthesis experiments.
Issue 1: Low Yield of Dianhydride
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction has not proceeded to completion, leaving unreacted starting materials or intermediates. | Increase Reaction Time: Monitor the reaction progress using techniques like FTIR or NMR spectroscopy. Extend the reaction time until the characteristic peaks of the starting materials disappear and the product peaks are maximized.[12][13][14] Increase Temperature: If extending the reaction time is not effective, a moderate increase in temperature can enhance the reaction rate. Be cautious not to exceed the decomposition temperature of your product.[2] |
| Sub-optimal Temperature | The reaction temperature is too low to provide sufficient activation energy for the cyclodehydration to occur efficiently. | Optimize Temperature Profile: For thermal methods, consider implementing a stepwise heating program. For example, start at a lower temperature to gently remove solvent and then ramp up to a higher temperature to drive the cyclization.[1] |
| Monomer or Solvent Impurities | The presence of moisture or other impurities in the reactants or solvent can interfere with the reaction. Dianhydrides are particularly sensitive to hydrolysis.[3][15] | Purify and Dry Reactants: Ensure all monomers and solvents are of high purity and are thoroughly dried before use. Recrystallization or sublimation of solid monomers and distillation of solvents are recommended practices.[7][16] |
| Incorrect Stoichiometry | An imbalance in the molar ratio of the reactants can limit the extent of the reaction. | Verify Stoichiometry: Accurately weigh the monomers to ensure the correct molar ratio is used. |
Issue 2: Presence of Impurities in the Final Product
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Side Reactions | High reaction temperatures or prolonged reaction times can lead to the formation of unwanted by-products. | Lower Reaction Temperature: If you suspect side reactions are occurring, try reducing the reaction temperature. This may require a corresponding increase in reaction time to achieve full conversion. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reactions.[4] |
| Thermal Degradation | The reaction temperature exceeds the thermal stability of the dianhydride product, causing it to decompose. | Determine Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your target molecule and ensure the reaction temperature stays well below this limit.[2][17] |
| Incomplete Conversion of Intermediates | The reaction conditions are not sufficient to fully convert intermediate species, such as the amic acid in polyimide synthesis, to the final dianhydride. | Optimize Final Cure Step: In a multi-step heating process, ensure the final temperature and holding time are sufficient for complete cyclization.[1] |
| Contamination from Reaction Vessel | The reaction vessel may not be clean, leading to contamination of the product. | Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried before use. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Dianhydride Synthesis (via Poly(amic acid) as an example)
This protocol outlines a general two-step thermal imidization process, which is analogous to many dianhydride syntheses involving a cyclodehydration step.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine monomer in an anhydrous dipolar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methylpyrrolidinone - NMP).[1]
-
Slowly add an equimolar amount of the dianhydride monomer to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.[7]
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a film.
-
Place the film in a programmable oven or on a hot plate.
-
Implement a staged heating program. A typical cycle might be:
-
Slowly cool the resulting dianhydride (or polyimide) film to room temperature.
-
Protocol 2: General Procedure for Chemical Dianhydride Synthesis
This protocol describes a chemical imidization process at ambient temperature.
-
Poly(amic acid) Synthesis:
-
Follow step 1 as described in the thermal synthesis protocol to obtain the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the stirred poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.[5] The molar ratio of these reagents relative to the repeating unit of the poly(amic acid) should be optimized for your specific system.
-
Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours) to allow for complete chemical imidization.[5]
-
Precipitate the product by pouring the reaction mixture into a non-solvent like ethanol or water.[5]
-
Collect the precipitate by filtration, wash it thoroughly, and dry it under vacuum.
-
Visualizations and Data
Logical Workflow for Optimizing Temperature and Reaction Time
Caption: A workflow for systematically optimizing temperature and reaction time.
Relationship Between Temperature, Time, and Product Quality
Caption: Interplay of temperature, time, and reaction outcomes.
References
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VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step thermal imidization process in the synthesis of PIs using ODPA.... Retrieved from [Link]
- Google Patents. (n.d.). US3927039A - Purification of pyromellitic dianhydride.
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ResearchGate. (n.d.). ATR-FTIR spectra and semi-alicyclic dianhydrides and the derived PIs. Retrieved from [Link]
- Google Patents. (n.d.). US3592827A - Purification of pyromellitic dianhydride.
- Google Patents. (n.d.). US3338923A - Process of purifying pyromellitic dianhydride.
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SpringerLink. (2016). A new method for isolating pyromellitic dianhydride. Retrieved from [Link]
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DTIC. (n.d.). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromelli- tate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) ATR‐FTIR spectra of pyromellitic dianhydride (PMDA), melamine (MA),.... Retrieved from [Link]
-
ProQuest. (n.d.). Cyclic anhydride-amine reaction kinetics: Small molecule and polymer bound. Retrieved from [Link]
- Google Patents. (n.d.). US5789524A - Chemical imidization reagent for polyimide synthesis.
-
ResearchGate. (n.d.). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Imidization Study by Spectroscopic Techniques. 2. Polyamic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). A Kinetic Study of the Mechanism of the Solid-State Reaction between Pyromellitic Dianhydride (PMDA) and Oxydianiline (ODA). Retrieved from [Link]
-
Halocarbon. (2020). Upgrading Polyimides Through Enhanced Process Technology. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
-
MDPI. (n.d.). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Retrieved from [Link]
-
PMC - NIH. (2019). Preparation of polyimide films via microwave-assisted thermal imidization. Retrieved from [Link]
-
ResearchGate. (2013). How is heat produced during anhyride based esterification reactions is controlled?. Retrieved from [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
- Google Patents. (n.d.). US7569707B2 - Production method of highly pure pyromellitic dianhydride.
-
ACS Publications. (2017). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route for various dianhydride-based PIs. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of the dianhydride monomer BPFD. Retrieved from [Link]
-
Wiley Online Library. (2015). Effects of Dianhydrides on the Thermal Behavior of Linear and Crosslinked Polyimides. Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis of Methacrylic Anhydride by Batch Reactive Distillation: Reaction Kinetics and Process. Retrieved from [Link]
-
J-Stage. (2023). Preparation of Rigid Polyimides from Various Dianhydrides and 4,4'''-Diaminoquaterphenyl and Comparison with Properties of. Retrieved from [Link]
-
CORE. (n.d.). The Effect Of Different Dianhydride Precursors On The Synthesis, Characterization And Gas Separation Properties Of PI And PBO De. Retrieved from [Link]
-
ARKAT USA. (n.d.). An inexpensive and efficient synthetic method for the preparation of pyromellitic dianhydride promoted by ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR spectrum and (b) ¹³C NMR spectrum of the dianhydride. Retrieved from [Link]
-
Dianhydrides.com. (n.d.). Dianhydrides | Dianhydride Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methacrylic Anhydride by Batch Reactive Distillation: Reaction Kinetics and Process | Request PDF. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of PET with pyromellitic dianhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Research of the Reaction of Pyromellitic Dianhydride with [3-(Aminomethyl)bicyclo[2.2.1]hept-2-yl]anilines by Calorimetric Method. Retrieved from [Link]
-
UND Scholarly Commons. (n.d.). Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. Retrieved from [Link]
-
PubMed. (2019). Investigating the Effect of Reaction Time on Carbon Dot Formation, Structure, and Optical Properties. Retrieved from [Link]
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Overcoming solubility issues of 1,2,3,4-Cyclobutanetetracarboxylic acid
Technical Support Center: 1,2,3,4-Cyclobutanetetracarboxylic Acid
Welcome to the technical support center for this compound (CBTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this versatile molecule. Here, we combine fundamental chemical principles with field-proven techniques to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding CBTC solubility.
Q1: What are the best initial solvents for dissolving this compound (CBTC)?
A1: The solubility of CBTC is largely dictated by the principle of "like dissolves like."[1] As a polycarboxylic acid, CBTC is a highly polar molecule. Therefore, polar solvents are the most effective. For initial trials, we recommend the following:
-
High-Polarity Organic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving CBTC at room temperature. They are frequently used in the synthesis of Metal-Organic Frameworks (MOFs).[2]
-
Alcohols: Methanol is a viable solvent, with reported solubility of 10 mg/mL.[3] While ethanol can also be used, solubility is generally lower than in methanol.
-
Aqueous Solutions: The solubility of CBTC in pure water at neutral pH is limited. However, solubility can be dramatically increased by adjusting the pH, which is discussed in the questions below.
Q2: My CBTC is not dissolving in water. What am I doing wrong?
A2: This is a common issue. The limited solubility of CBTC in neutral water is due to the protonated state of its four carboxylic acid groups. These groups can form strong intermolecular hydrogen bonds, making the crystal lattice stable and difficult to break down with water alone.
To dissolve CBTC in an aqueous medium, you must shift the chemical equilibrium to favor the deprotonated, more soluble carboxylate form.[4] This is achieved by increasing the pH. Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) dropwise to your aqueous suspension of CBTC. As the pH increases, the carboxylic acid groups (-COOH) are converted to carboxylate anions (-COO⁻), which are ionic and thus much more soluble in water.[5]
Q3: Does the stereoisomer of CBTC (cis vs. trans) affect its solubility?
A3: Yes, the spatial arrangement of the carboxylic acid groups has a significant impact on the molecule's physical properties, including solubility. CBTC can exist in several stereoisomeric forms, with the cis and trans configurations being key.
-
cis Isomers: Carboxylic acid groups on the same side of the cyclobutane ring can form intramolecular hydrogen bonds.[6] This can sometimes reduce intermolecular interactions, potentially leading to slightly higher solubility in certain solvents compared to trans isomers.
-
trans Isomers: Carboxylic acid groups are on opposite sides of the ring, preventing intramolecular hydrogen bonding.[6] This arrangement often leads to more efficient crystal packing and stronger intermolecular hydrogen bonds, which can result in lower solubility but higher melting points.[7]
When synthesizing materials like MOFs, the specific isomer used can also influence the resulting framework structure.[8] Always verify the isomer provided by your supplier.
Q4: How does pH dramatically influence the solubility of CBTC?
A4: The pH of the solution is one of the most critical factors affecting CBTC solubility.[1][9] Each of the four carboxylic acid groups has a specific acid dissociation constant (pKa).
-
At Low pH (Acidic): The carboxylic acid groups are fully protonated (-COOH). In this uncharged state, the molecule is less polar and intermolecular hydrogen bonding dominates, leading to low aqueous solubility.[5]
-
At High pH (Alkaline): As the pH rises above the pKa values, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻).[4] This introduces negative charges onto the molecule, making it an ion. The strong ion-dipole interactions between the carboxylate groups and water molecules dramatically increase solubility.[5]
This pH-dependent behavior is a fundamental property of polycarboxylic acids.[4][10]
Q5: Can I use heat to dissolve CBTC? What are the risks?
A5: Yes, increasing the temperature will generally increase the solubility of CBTC, as the dissolution process is typically endothermic.[11] Heating provides the energy needed to overcome the crystal lattice energy. However, there are risks to consider:
-
Thermal Decomposition: CBTC has a melting point of approximately 242 °C, at which it also begins to decompose.[3][12] Prolonged or excessive heating, especially in certain solvents, could lead to degradation of the molecule.
-
Dianhydride Formation: At elevated temperatures, particularly above 150-200 °C or under dehydrating conditions, CBTC can lose water molecules to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride. This changes the chemical nature of your starting material.
-
Supersaturation: If you dissolve CBTC in a solvent at a high temperature and then cool the solution, it may become supersaturated and precipitate out of solution, sometimes unexpectedly.[1]
We recommend gentle heating (e.g., 40-60 °C) as a first step. Always monitor for any color changes that might indicate decomposition.
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step workflows for common experimental challenges.
Troubleshooting Workflow: General Solubility Issues
This diagram outlines the logical progression for addressing solubility problems with CBTC.
Caption: A troubleshooting flowchart for dissolving CBTC.
Protocol 1: Preparation of an Aqueous CBTC Stock Solution via pH Adjustment
This protocol describes how to create a soluble aqueous solution of CBTC for applications like MOF synthesis or as a capping ligand.
Objective: To dissolve CBTC in water by converting it to its soluble salt form.
Materials:
-
This compound (CBTC)
-
Deionized Water
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
Procedure:
-
Suspension: Add a known quantity of CBTC powder to a beaker containing the desired volume of deionized water. For example, to make a 0.1 M solution, add 2.32 g of CBTC to a beaker and add water up to ~90 mL.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring. You will observe a cloudy white suspension.
-
Initial pH Measurement: Measure the initial pH of the suspension. It will be acidic.
-
Base Titration: Slowly add the 1.0 M NaOH solution dropwise to the stirring suspension.
-
Monitor Dissolution: As the base is added, the pH will rise, and the CBTC will begin to dissolve. The solution will start to clarify.
-
Endpoint: Continue adding base until all the solid has dissolved and the solution is completely clear. The final pH will typically be in the range of 7-9 for full deprotonation and dissolution.[13]
-
Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 100 mL).
Self-Validation:
-
Visual Check: The final solution should be perfectly clear and free of any solid particles.
-
pH Stability: The pH of the final solution should remain stable. If the pH drops and precipitate reforms, it may indicate that insufficient base was added.
Part 3: Key Factors Influencing Solubility
Understanding the interplay of various factors is crucial for mastering CBTC solubility.
Summary of Key Factors
This diagram illustrates the primary factors that control the dissolution of CBTC.
Caption: Key physicochemical factors affecting CBTC solubility.
Quantitative Data: Solvent Compatibility
While comprehensive solubility data is sparse, the following table summarizes known compatible solvents and provides qualitative assessments based on chemical principles and available data.
| Solvent | Type | Polarity Index | Typical Solubility | Notes |
| Water (pH < 4) | Protic, Polar | 10.2 | Low | Intermolecular H-bonding of -COOH groups limits solubility.[5] |
| Water (pH > 8) | Protic, Polar | 10.2 | High | Deprotonation to the highly soluble carboxylate salt form.[4] |
| Methanol | Protic, Polar | 5.1 | Soluble (10 mg/mL reported)[3] | Good choice for a polar organic solvent. |
| Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | High | Commonly used for MOF synthesis; effectively solvates the carboxylic acid groups.[14] |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | 7.2 | High | Another excellent solvent for dissolving polar compounds like CBTC. |
| Acetone | Aprotic, Polar | 4.3 | Low to Moderate | May require heating or co-solvents for significant dissolution. |
| Toluene | Aprotic, Nonpolar | 2.4 | Very Low / Insoluble | Nonpolar nature makes it a poor solvent for the highly polar CBTC. |
| Hexane | Aprotic, Nonpolar | 0.1 | Insoluble | Per the "like dissolves like" rule, hexane is not a suitable solvent.[1] |
References
-
Vertex AI Search. (2025, July 24). How do polycarboxylic acids affect the solubility of other substances in solutions? - Blog. 4
-
Echemi. This compound. 3
-
ChemBK. (2024, April 10). Cyclobutane tetracarboxylic acid. 12
-
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. 13
-
SlideShare. (2024, January 23). Solubility and distribution. 1
-
MOF Synthesis. MOF Synthesis with this compound: A Procurement Perspective. 15
-
MDPI. pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique. 10
-
Sigma-Aldrich. This compound 98%. Link
-
ResearchGate. (2025, August 10). Water Activity and pH in Aqueous Polycarboxylic Acid Systems. 16
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. 17
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. 11
-
International Journal of PharmTech Research. (2020). Factors Affecting Solubilization. 18
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. 9
-
PubChem. This compound | C8H8O8 | CID 266034. 19
-
CrystEngComm (RSC Publishing). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and this compound. 8
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. 5
-
ResearchGate. Ball and stick diagrams of cis (left) and trans (right).... 6
-
Longdom Publishing. Cis-Trans Isomers and its Differences in Properties. 7
-
ResearchGate. (2025, August 6). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. 20
-
PubChem. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777. 21
-
ResearchGate. (2025, August 7). A new ligand for metal-organic framework and co-crystal synthesis: Mechanochemical route to rctt-1,2,3,4-tetrakis-(4′-carboxyphenyl)- cyclobutane. 2
-
Sigma-Aldrich. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride ≥94%. Link
-
Tetrahedron. (2008, June 14). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. 14
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Technical Support Center: Stereoselective Cyclobutane Ring Formation
Welcome to the technical resource hub for researchers, chemists, and drug development professionals engaged in the synthesis of cyclobutane rings. The precise control of stereochemistry in the formation of these four-membered carbocycles is a formidable challenge, yet it is critical for accessing novel chemical space and developing potent therapeutics.[1][2]
This guide is structured as an interactive troubleshooting manual. Instead of a rigid protocol, we address the common, specific, and often frustrating issues that arise during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the mechanistic principles that govern stereoselectivity in these powerful transformations.
Section 1: General Troubleshooting & Mechanistic Considerations
This section addresses broad questions that apply across various methods of cyclobutane synthesis, from photochemical to metal-catalyzed approaches.
Q1: My [2+2] cycloaddition is yielding a mixture of diastereomers. How can I diagnose the problem and improve the selectivity?
A1: Poor diastereoselectivity is one of the most common hurdles in cyclobutane synthesis. The root cause often depends on whether the reaction proceeds through a concerted or stepwise mechanism.
-
Stepwise Mechanisms (Diradical or Zwitterionic Intermediates): Many [2+2] cycloadditions, particularly triplet-sensitized photochemical reactions, proceed through a 1,4-biradical intermediate.[3] The initial bond formation is followed by a period where the intermediate can undergo bond rotation before the final ring closure. If the rate of bond rotation is competitive with the rate of ring closure, a mixture of diastereomers will result.
-
Troubleshooting Strategy 1: Lower the Temperature. Reducing the reaction temperature can disfavor bond rotation in the intermediate, potentially increasing the kinetic preference for the formation of the thermodynamically more stable diastereomer.[4]
-
Troubleshooting Strategy 2: Alter Solvent Polarity. The polarity of the solvent can influence the lifetime and stability of intermediates.[5] For reactions involving zwitterionic intermediates (common in cycloadditions of highly polarized alkenes like ketenes), a more polar solvent might stabilize the intermediate, altering the energetic landscape and potentially favoring one ring-closure pathway over another.[5]
-
Troubleshooting Strategy 3: Introduce Steric Bulk. Increasing the steric hindrance on your substrates can create a stronger facial bias during the initial approach of the reactants and can also raise the rotational barrier in any stepwise intermediate, thus enhancing selectivity.[4]
-
-
Concerted Mechanisms: According to Woodward-Hoffmann rules, thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden as a suprafacial-suprafacial process.[6][7] However, cycloadditions involving ketenes or those under photochemical conditions can be concerted.[8][9] For these reactions, the stereochemistry of the starting alkene directly dictates the stereochemistry of the product. If you are observing a loss of stereochemical integrity, it suggests that a competing stepwise pathway is operating.
-
Troubleshooting Strategy: Re-evaluate Reaction Conditions. Ensure your conditions stringently favor the concerted pathway. For ketene cycloadditions, this means rigorously excluding impurities that could catalyze a stepwise route. For photochemical reactions, this may involve choosing between direct irradiation (often leading to singlet excited states and concerted reactions) and triplet sensitization (leading to triplet states and stepwise diradical pathways).[10][11]
-
Section 2: Photochemical [2+2] Cycloadditions
Visible-light and UV-promoted cycloadditions are powerful but can be notoriously difficult to control.[12][13][14]
Q2: My visible-light photocatalytic [2+2] reaction is giving low yield and poor diastereoselectivity. What are the key parameters to optimize?
A2: Low efficiency in photocatalytic systems often points to issues with the catalytic cycle, including inefficient energy transfer, catalyst deactivation, or competing side reactions.[15][16]
-
Cause 1: Mismatch between Photosensitizer and Substrate. The photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) must have a triplet energy (Eₜ) that is higher than that of the substrate you wish to excite. If the catalyst's Eₜ is too low, energy transfer will be inefficient.
-
Solution: Consult tables of triplet energies for common photosensitizers and your substrate class. If there's a mismatch, select a sensitizer with a higher Eₜ. For example, benzophenone (Eₜ ≈ 69 kcal/mol) is a classic high-energy sensitizer suitable for many simple alkenes.[16]
-
-
Cause 2: Uncatalyzed Background Reaction. Direct irradiation of your substrate by the light source can lead to an uncontrolled, non-selective background reaction that competes with the desired catalytic pathway.[13] This is especially problematic when using high-energy UV or violet-blue light.
-
Solution: The goal is to have the photocatalyst be the only species that absorbs the light. Shift to a longer wavelength light source (e.g., blue or green LEDs) that overlaps with the absorption spectrum of the catalyst but not the substrate. This ensures that the reaction is initiated exclusively through the catalytic cycle.[13]
-
-
Cause 3: Oxygen Quenching. Molecular oxygen is a triplet quencher and can effectively shut down reactions proceeding through a triplet-sensitized pathway.
-
Solution: Rigorously degas your reaction mixture. This can be accomplished by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to and during the reaction.[16]
-
Section 3: Metal-Catalyzed & Thermal Cycloadditions
The use of Lewis acids and transition metals has opened new avenues for achieving high enantioselectivity.[17][18][19]
Q3: I am attempting an enantioselective [2+2] cycloaddition using a chiral Lewis acid, but the enantiomeric excess (ee) is poor. Where should I start troubleshooting?
A3: Achieving high enantioselectivity in Lewis acid-catalyzed reactions requires precise control over the chiral environment around the substrate.[20][21] Poor ee often stems from a poorly organized transition state or a competing non-catalyzed pathway.
-
Cause 1: Ineffective Catalyst-Substrate Binding. The chiral Lewis acid must bind to the substrate in a well-defined, rigid conformation to effectively shield one face of the alkene.
-
Troubleshooting Strategy 1: Ligand Modification. The "bite angle" and steric profile of the chiral ligand are paramount. Systematically screen a library of ligands with varied steric and electronic properties. For example, in oxazaborolidine-catalyzed reactions, modifying the aryl group on the boron can dramatically impact selectivity.[4][22]
-
Troubleshooting Strategy 2: Check for Chelating Groups. Substrates containing a carbonyl or other Lewis basic group that can chelate to the Lewis acid often achieve the highest levels of stereocontrol. If your substrate lacks such a group, the binding may be weak and disorganized, leading to low ee. Consider redesigning the substrate if possible.
-
-
Cause 2: Background Thermal Reaction. The desired catalyzed reaction must be significantly faster than the uncatalyzed thermal [2+2] cycloaddition. If the reaction temperature is too high, the non-selective background process will erode the overall ee.[15]
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running these reactions at -78 °C (dry ice/acetone bath) is necessary to suppress the background reaction and maximize enantioselectivity.[23]
-
-
Cause 3: Catalyst Loading and Purity. Impurities (especially water) can poison the Lewis acid catalyst.[15] Furthermore, using too little catalyst may not be sufficient to outcompete the background reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened or properly stored catalysts. Perform a catalyst loading screen (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.[20]
-
Data Summary Table: Influence of Chiral Catalysts on Enantioselectivity
| Catalyst Type | Reaction Example | Typical % ee | Key Considerations |
| Chiral Oxazaborolidine | Ketene + Aldehyde | 85-99% | Requires chelation; sensitive to water.[4][22] |
| Chiral Rhodium Complexes | Alkene + Alkene (Photochemical) | 90-99% | Acts as both Lewis acid and photosensitizer.[22] |
| Chiral Thiourea Organocatalyst | Allene + Alkene | 90-98% | Activates via hydrogen bonding.[24] |
| Chiral Lewis Base (e.g., Cinchona Alkaloids) | Ketene + Imine (Staudinger) | 70-95% | Activates the ketene component.[20] |
Experimental Protocols & Visual Guides
Protocol: Visible-Light Mediated [2+2] Cycloaddition of an Enone
This protocol outlines a general procedure for the diastereoselective heterodimerization of an acyclic enone using a ruthenium(II) photocatalyst.[12]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the enone substrate (1.0 equiv), the alkene coupling partner (1.5 equiv), and the photocatalyst [Ru(bpy)₃(PF₆)₂] (1-2 mol%).
-
Degassing: Seal the tube with a rubber septum. Purge the vessel with dry argon for 15 minutes. Add the reaction solvent (e.g., anhydrous, degassed acetonitrile) via syringe.
-
Reaction Setup: Place the Schlenk tube approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp). To maintain a constant temperature, a fan should be directed at the reaction vessel.
-
Execution: Stir the reaction mixture vigorously under irradiation at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.[16]
Diagrams and Workflows
A logical troubleshooting workflow is essential for efficiently resolving experimental issues.
Caption: A decision tree for troubleshooting poor stereoselectivity.
Caption: Key steps in achieving enantioselectivity with a chiral Lewis acid.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
- Benchchem. Strategies for controlling stereochemistry in cyclobutane synthesis.
- Chemical Communications (RSC Publishing). Stereoselectivity control of [2 + 2] photocycloaddition by changing site distances of hydrotalcite interlayers.
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
- ACS Publications. Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones | Organic Letters.
- PMC - NIH. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene.
- Fiveable. Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term.
- The Hebrew University of Jerusalem. Triplet [2 + 2] cycloadditions. Spin-inversion control of stereoselectivity.
- Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
- ACS Publications. Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction | The Journal of Organic Chemistry.
- ResearchGate. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- PubMed Central. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.
- Wikipedia. Chiral Lewis acid.
- Research Communities. A new catalyst for asymmetric [2+2] photocycloadditions.
- Organic Chemistry Portal. Cyclobutane synthesis.
- PMC - NIH. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
- PMC - NIH. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- ChemistryViews. Enantioselective Synthesis of Cyclobutanes.
- ResearchGate. Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions.
- PMC - NIH. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- PubMed. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- PMC - NIH. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light.
- Journal of the American Chemical Society. Direct Visible-Light-Excited Asymmetric Lewis Acid Catalysis of Intermolecular [2+2] Photocycloadditions.
- Chemistry LibreTexts. 30.6: Stereochemistry of Cycloadditions.
- NTU > IRep. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Wiley Online Library. Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study.
- Stereoelectronics. Other Concerted [n + m] Cycloadditions.
- NC State University Libraries. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews.
- ACS Publications. Triplet [2 + 2] cycloadditions. Spin-inversion control of stereoselectivity.
- ResearchGate. Chiral Lewis acid catalyzed asymmetric [2+2] cycloadditions..
- RSC Publishing. Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019).
- ResearchGate. a) [2+2] dimerization of di‐ and monosubstituted alkenes via PET;....
- PMC - NIH. Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.
- PMC - PubMed Central. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
- ACS Publications. Torquoelectronic effect in the control of the stereoselectivity of ketene-imine cycloaddition reactions | The Journal of Organic Chemistry.
- Andrew G Myers Research Group. Cyclobutane Synthesis.
- DTIC. Photochemistry of Alkenes..
- PubMed. Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
- Wiley Online Library. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates.
- ACS Publications. Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity | The Journal of Organic Chemistry.
- YouTube. Photochemistry: Cyclization of alkenes ( dimerization) @NOBLECHEMISTRY.
- Reddit. Help with understanding 2+2 cycloadditions : r/OrganicChemistry.
- Benchchem. An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.
- ACS Publications. Photoinduced [4 + 4], [4 + 2], and [2 + 2] Cycloadditions of o-Quinones with Oxazoles: Chemo-, Regio-, and Diastereoselectivity | The Journal of Organic Chemistry.
- PMC - NIH. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.
Sources
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1,2,3,4-Tetrachlorobenzene
Disclaimer: Clarification of the Chemical Target
The term "1,2,3,4-CBDA" does not correspond to a recognized chemical compound in standard chemical literature. The acronym "CBDA" is widely known to represent Cannabidiolic Acid, a naturally occurring cannabinoid. The prefix "1,2,3,4-" suggests a specific isomeric substitution pattern on an aromatic ring, which is structurally inconsistent with CBDA.
Therefore, this technical support guide has been developed to address the core challenge of minimizing impurities in a relevant and complex chemical synthesis. We will focus on the synthesis of 1,2,3,4-Tetrachlorobenzene , a compound whose name is consistent with the numerical prefix and for which impurity control is a critical aspect of its synthesis. The principles, troubleshooting steps, and analytical techniques discussed herein are broadly applicable to the synthesis of many complex organic molecules, particularly halogenated aromatic compounds.
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrachlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, with a primary focus on the identification, control, and minimization of process-related impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3,4-Tetrachlorobenzene, and what are the primary impurity concerns for each?
A1: The most common laboratory and industrial synthesis of 1,2,3,4-Tetrachlorobenzene involves the electrophilic chlorination of a less-chlorinated benzene precursor, such as 1,2,4-trichlorobenzene. The primary impurity concerns are over-chlorination, resulting in pentachlorobenzene and hexachlorobenzene, and the formation of other tetrachlorobenzene isomers (e.g., 1,2,3,5- and 1,2,4,5-tetrachlorobenzene). The distribution of these isomers is highly dependent on the catalyst and reaction conditions used. In high-temperature industrial processes, there is also a significant risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).
Q2: How does the choice of catalyst impact the impurity profile in the chlorination of benzene derivatives?
A2: The catalyst is a critical determinant of both the reaction rate and the isomeric selectivity of the chlorination. Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are commonly used to polarize the Cl-Cl bond, making it more electrophilic. The choice and concentration of the catalyst can influence the relative amounts of different isomers formed. For instance, some catalyst systems may favor the formation of the desired 1,2,3,4-isomer over others. However, aggressive catalysts or high catalyst loading can also promote over-chlorination and the formation of unwanted byproducts.
Q3: What are the key reaction parameters to control to minimize the formation of over-chlorinated impurities?
A3: To minimize over-chlorination (the formation of penta- and hexachlorobenzene), precise control over the following parameters is essential:
-
Stoichiometry: Use a carefully measured molar ratio of the chlorinating agent (e.g., Cl₂) to the starting material (e.g., 1,2,4-trichlorobenzene). A slight excess of the starting material can help to ensure that all of the chlorinating agent is consumed before significant over-chlorination occurs.
-
Reaction Temperature: Lower reaction temperatures generally decrease the rate of reaction, including the rate of over-chlorination. Running the reaction at the lowest effective temperature can improve selectivity.
-
Reaction Time: The reaction should be monitored closely (e.g., by GC-MS) and stopped as soon as the starting material is consumed to the desired level. Prolonged reaction times will invariably lead to the formation of more highly chlorinated species.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in a sample of 1,2,3,4-Tetrachlorobenzene?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile and semi-volatile impurities, such as other tetrachlorobenzene isomers and over-chlorinated products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the quantification of major components and impurities, particularly if the impurities are less volatile or thermally labile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the major product and can be used to identify and quantify impurities if they are present at sufficient concentrations (typically >1%).
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,3,4-Tetrachlorobenzene.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 1,2,3,4-isomer | 1. Suboptimal reaction temperature.2. Incorrect catalyst or catalyst concentration.3. Incomplete reaction. | 1. Optimize the reaction temperature. A temperature gradient study may be necessary.2. Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, ZnCl₂) and their concentrations.3. Monitor the reaction progress using GC-MS and extend the reaction time if necessary, while being mindful of over-chlorination. |
| High levels of over-chlorinated impurities (penta- and hexachlorobenzene) | 1. Excess of chlorinating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a precise stoichiometric amount of the chlorinating agent or a slight excess of the starting material.2. Lower the reaction temperature.3. Stop the reaction as soon as the desired conversion is reached. |
| Presence of unexpected tetrachlorobenzene isomers (e.g., 1,2,4,5-isomer) | 1. Isomerization of the starting material or product under the reaction conditions.2. Non-selective catalyst. | 1. Investigate the stability of your starting material and product under the reaction conditions without the chlorinating agent.2. Consider a milder, more selective catalyst system. |
| Difficulties in removing impurities by recrystallization | 1. Similar solubility of the desired product and the impurities.2. Formation of a solid solution or eutectic mixture. | 1. Screen a variety of recrystallization solvents or solvent mixtures.2. If recrystallization is ineffective, consider alternative purification methods such as column chromatography or preparative GC. |
| Discolored product (e.g., yellow or brown) | 1. Presence of trace, highly colored impurities.2. Degradation of the product or solvent.3. Residual catalyst. | 1. Treat the crude product with activated carbon before recrystallization.2. Ensure the use of high-purity, degassed solvents.3. Perform an aqueous workup to remove the catalyst before purification. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Synthesis of 1,2,3,4-Tetrachlorobenzene from 1,2,4-Trichlorobenzene
Materials:
-
1,2,4-Trichlorobenzene (99% purity)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)
-
Nitrogen gas (N₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate to neutralize excess chlorine).
-
Dry all glassware in an oven and assemble the apparatus under a stream of dry nitrogen.
-
Charge the flask with 1,2,4-trichlorobenzene and anhydrous carbon tetrachloride.
-
Add anhydrous ferric chloride (catalyst, typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Slowly bubble chlorine gas through the reaction mixture. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.
-
Cool the reaction mixture to room temperature and quench it by slowly adding a 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: GC-MS Analysis for Impurity Profiling
Instrumentation:
-
Gas Chromatograph with a capillary column suitable for separating chlorinated benzenes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer detector.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Injection Mode: Split
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data.
-
Identify the peaks by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns.
-
Quantify the impurities by integrating the peak areas, assuming similar response factors for isomeric impurities.
Part 4: Visualization of Workflows and Concepts
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 1,2,3,4-Tetrachlorobenzene.
Diagram 2: Troubleshooting Logic for Impurity Issues
Caption: Troubleshooting logic for addressing common impurity problems.
References
-
U.S. Environmental Protection Agency. (1984). Locating and Estimating Air Emissions from Sources of Chlorobenzenes. EPA-450/4-84-007m. [Link]
-
Fiedler, H., Hutzinger, O., & Timms, C. W. (1990). Dioxins: sources of environmental load and human exposure. Toxicological & Environmental Chemistry, 29(3), 157-234. [Link]
Technical Support Center: Enhancing the Thermal Stability of Alicyclic Polyimides
This guide provides researchers, scientists, and professionals in drug development with a comprehensive technical resource for troubleshooting and improving the thermal stability of alicyclic polyimides. Here, we delve into the causal relationships behind experimental choices, offering field-proven insights to navigate the complexities of alicyclic polyimide synthesis and characterization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of alicyclic polyimides, providing concise and actionable answers.
Q1: Why is thermal stability a critical parameter for alicyclic polyimides?
A1: The thermal stability of alicyclic polyimides dictates their operational limits in high-temperature applications.[1][2][3][4] These materials are often employed in aerospace, microelectronics, and as structural components where they are exposed to extreme thermal cycling.[1][2][4][5] Degradation at elevated temperatures can lead to a loss of mechanical integrity, dimensional stability, and insulating properties, ultimately causing device failure. Therefore, a high thermal decomposition temperature (Td) and glass transition temperature (Tg) are paramount for reliable performance.
Q2: What are the primary factors influencing the thermal stability of alicyclic polyimides?
A2: The thermal stability is intrinsically linked to the polymer's chemical structure and intermolecular forces. Key factors include:
-
Monomer Selection: The rigidity and chemical nature of the dianhydride and diamine monomers are crucial. Alicyclic moieties, while enhancing solubility and optical transparency, can sometimes lower the decomposition temperature compared to fully aromatic polyimides due to the presence of aliphatic C-H bonds which are more susceptible to thermal oxidation.[6]
-
Bond Dissociation Energy: The strength of the chemical bonds within the polymer backbone determines the energy required to initiate degradation.
-
Intermolecular Interactions: Stronger intermolecular forces, such as those from hydrogen bonding or π-π stacking (in cases of semi-alicyclic polyimides), increase the energy needed to induce chain mobility and decomposition.[7]
-
Crosslinking: Introducing crosslinks between polymer chains significantly enhances thermal stability by creating a more rigid, three-dimensional network that restricts chain movement.[8][9]
-
Purity of Monomers and Solvents: Impurities can act as initiation sites for degradation, lowering the overall thermal stability of the final polymer.
Q3: How do alicyclic polyimides typically degrade under thermal stress?
A3: The thermal decomposition of alicyclic polyimides is a complex process that can proceed through several pathways, primarily influenced by the specific structure of the aliphatic segments and the presence of oxygen.[10] In an inert atmosphere, degradation is often initiated by the cleavage of the weaker bonds within the alicyclic rings.[10] In the presence of oxygen (thermo-oxidative degradation), the degradation process is accelerated, often initiated at the C-H bonds of the alicyclic structures.[11][12][13] Hydrolytic degradation can also occur in the presence of moisture at elevated temperatures, leading to the opening of the imide rings to form less stable polyamic acids.[5][7][14][15][16]
Q4: What are the most common techniques for assessing the thermal stability of alicyclic polyimides?
A4: The two primary techniques are:
-
Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (often reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs).[17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[17][18]
Troubleshooting Guides
This section provides a problem-cause-solution format for common issues encountered during the synthesis and characterization of alicyclic polyimides, with a focus on improving thermal stability.
Problem 1: Lower than Expected Thermal Decomposition Temperature (Td)
-
Possible Cause 1: Incomplete Imidization.
-
Explanation: The conversion of the poly(amic acid) precursor to the final polyimide is a critical step. Incomplete cyclization leaves less stable amic acid linkages in the polymer backbone, which will decompose at lower temperatures.
-
Troubleshooting Protocol:
-
Verify Imidization Completion: Use Fourier-Transform Infrared (FTIR) spectroscopy to check for the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretch and 1550 cm⁻¹ for N-H bend) and the appearance of the characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching).
-
Optimize Curing Protocol: If imidization is incomplete, increase the final curing temperature or extend the curing time. A stepwise curing process with a final hold at a temperature above the polymer's Tg is often effective.[19] For example, a gradual ramp to 250-300°C and holding for 1-2 hours can promote complete cyclization.[20]
-
Consider Chemical Imidization: For thermally sensitive structures, chemical imidization using agents like acetic anhydride and pyridine at lower temperatures can be an alternative to high-temperature thermal curing.[8][21]
-
-
-
Possible Cause 2: Presence of Impurities.
-
Explanation: Impurities in the monomers or residual solvent can act as catalysts for degradation reactions, lowering the onset of decomposition.
-
Troubleshooting Protocol:
-
Purify Monomers: Recrystallize or sublime the dianhydride and diamine monomers to remove any impurities.
-
Use High-Purity Solvents: Ensure that the solvents used for polymerization are anhydrous and of high purity.
-
Thoroughly Dry the Polymer: After synthesis and precipitation, dry the polyimide powder under vacuum at an elevated temperature (e.g., 150-200°C) for an extended period to remove any residual solvent.
-
-
-
Possible Cause 3: Inherent Structural Limitations.
-
Explanation: The specific alicyclic structure chosen may have inherently lower thermal stability due to ring strain or the presence of more labile bonds.[10]
-
Troubleshooting Protocol:
-
Monomer Redesign: Consider using alicyclic monomers with more stable ring systems (e.g., those with less ring strain).
-
Introduce Aromatic Moieties: Creating semi-alicyclic polyimides by incorporating aromatic monomers can enhance thermal stability.[22]
-
Crosslinking: Introduce a trifunctional or tetrafunctional monomer during polymerization to create a crosslinked network, which will significantly increase the decomposition temperature.[8][9][19][23][24]
-
-
Problem 2: Brittle Polyimide Films
-
Possible Cause 1: Low Molecular Weight.
-
Explanation: Insufficiently high molecular weight leads to poor chain entanglement, resulting in brittle films with poor mechanical properties.
-
Troubleshooting Protocol:
-
Verify Monomer Stoichiometry: Ensure an exact 1:1 molar ratio of dianhydride to diamine. Any deviation can limit the final molecular weight.
-
Optimize Polymerization Conditions: Adjust the reaction time and temperature to favor higher molecular weight polymer formation. For some systems, a higher reaction temperature can lead to higher molecular weight.[12]
-
Minimize Side Reactions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can terminate chain growth.
-
-
-
Possible Cause 2: Rapid Solvent Evaporation During Film Casting.
-
Explanation: If the solvent evaporates too quickly during the casting and curing process, internal stresses can build up in the film, leading to brittleness and cracking.[3]
-
Troubleshooting Protocol:
-
Controlled Solvent Removal: Use a slower, more gradual heating ramp during the initial stages of curing to allow for controlled solvent evaporation.
-
Use a High-Boiling Point Solvent: Solvents with higher boiling points, such as N-methyl-2-pyrrolidone (NMP) or m-cresol, will evaporate more slowly, reducing internal stress.
-
Annealing: After the film is formed, annealing it at a temperature slightly above its Tg can help to relieve internal stresses.[25]
-
-
-
Possible Cause 3: Excessive Crosslinking.
-
Explanation: While crosslinking improves thermal stability, an excessively high crosslink density can lead to a very rigid and brittle material.
-
Troubleshooting Protocol:
-
Reduce Crosslinker Concentration: Decrease the molar percentage of the multifunctional crosslinking agent in the polymerization reaction.
-
Introduce Flexible Linkages: Incorporate monomers containing flexible ether or sulfone linkages to increase the flexibility of the polymer backbone.[26]
-
-
Problem 3: Poor Solubility of the Final Polyimide
-
Possible Cause 1: High Chain Rigidity and Packing.
-
Explanation: The rigid nature of the imide backbone, especially in combination with planar monomers, can lead to strong intermolecular interactions and efficient chain packing, resulting in poor solubility.[1][4]
-
Troubleshooting Protocol:
-
Introduce Bulky Side Groups: Use monomers with bulky pendant groups to disrupt chain packing and increase the free volume between polymer chains.[6][10][17][26][27]
-
Incorporate Flexible Linkages: The inclusion of ether (-O-), sulfone (-SO2-), or hexafluoroisopropylidene (-C(CF3)2-) groups in the polymer backbone can increase rotational freedom and improve solubility.[1]
-
Use Asymmetric Monomers: Monomers with non-linear or kinked structures can disrupt the planarity of the polymer chain, leading to improved solubility.[1]
-
Copolymerization: Introducing a second, more soluble comonomer can disrupt the regular polymer chain structure and enhance the solubility of the resulting copolyimide.[1]
-
-
Enhancing Thermal Stability: A Proactive Approach
Beyond troubleshooting, the following strategies can be proactively employed to synthesize alicyclic polyimides with enhanced thermal stability.
Strategic Monomer Selection and Modification
-
Incorporate Bulky Side Groups: The introduction of bulky side groups, such as phenyl or long-chain alkyl groups, can increase the glass transition temperature by restricting segmental motion.[17][26][27]
-
Crosslinking: The use of tri- or tetra-functional amines or dianhydrides as crosslinking agents is a highly effective method for increasing both the Tg and the decomposition temperature.[8][9][19][23][24]
Nanocomposite Formation
-
Incorporation of Nanoparticles: The dispersion of inorganic nanoparticles, such as silica (SiO2), alumina (Al2O3), or titanium dioxide (TiO2), into the polyimide matrix can significantly enhance thermal stability.[1][2][4][28][29] These nanoparticles can act as thermal barriers and improve the char yield at high temperatures.
Table 1: Effect of Nanoparticle Incorporation on the Thermal Properties of Polyimides
| Polyimide System | Nanoparticle | Loading (wt%) | Td5 (°C) | Tg (°C) | Reference |
| BTDA-MDA | Al2O3 | 9 | 548 | - | [2] |
| PMDA-ODA | SiC | 4 | >500 | - | [1] |
| 6FDA-based | TiO2 | 1 | >485 | ~310 | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an Alicyclic Polyimide
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).
-
Slowly add an equimolar amount of the alicyclic dianhydride monomer to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to form the poly(amic acid) solution.
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and cure using a stepwise heating program (e.g., 80°C for 1 hr, 150°C for 1 hr, 200°C for 1 hr, and 250°C for 2 hrs).
-
Cool the oven to room temperature before removing the resulting polyimide film.
Protocol 2: Thermal Analysis using TGA and DSC
-
TGA Analysis:
-
Place a small sample (5-10 mg) of the polyimide film or powder into a TGA pan.
-
Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td5).
-
-
DSC Analysis:
-
Place a small sample (5-10 mg) of the polyimide into a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg.
-
Reheat the sample at a constant rate (e.g., 10°C/min) and record the heat flow. The glass transition will be observed as a step change in the baseline of the DSC curve.
-
Visualizing Key Concepts
Diagram 1: General Synthesis of Alicyclic Polyimides
Caption: Two-step synthesis of alicyclic polyimides.
Diagram 2: Troubleshooting Low Thermal Stability
Caption: Troubleshooting workflow for low thermal stability.
References
-
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1,2,3,4-Cyclobutanetetracarboxylic Acid Isomers by NMR and FTIR
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 1,2,3,4-Cyclobutanetetracarboxylic acid (CBTC) presents a unique analytical challenge due to its multiple stereoisomers. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of CBTC, offering insights into the causality behind experimental choices and presenting supporting data for robust analysis.
Introduction to this compound and the Imperative of Isomer Differentiation
This compound (C₈H₈O₈) is a polycarboxylic acid with a cyclobutane core.[1] The spatial arrangement of its four carboxylic acid groups gives rise to several stereoisomers, such as cis,trans,cis and trans,trans,trans configurations.[2] The specific isomeric form can significantly influence the molecule's chemical and physical properties, including its reactivity and how it complexes with other molecules, which is of critical importance in fields like materials science and drug development.[2][3] Therefore, unambiguous identification of the specific isomer is crucial. Both NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about molecular structure, but they do so by probing different aspects of the molecule.
Foundational Principles: A Comparative Overview of NMR and FTIR
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For CBTC, FTIR is particularly sensitive to the carboxylic acid groups.
NMR Spectroscopy , on the other hand, probes the magnetic properties of atomic nuclei, typically protons (¹H NMR) or carbon-13 (¹³C NMR). The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and stereochemistry of the molecule.
The puckered, non-planar conformation of the cyclobutane ring significantly impacts the NMR spectra, influencing chemical shifts and coupling constants.[4] A thorough understanding of these effects is essential for accurate spectral interpretation.[4]
Experimental Protocols: Ensuring Data Integrity
FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for analyzing solid samples directly.[5]
-
Step 1: Crystal Cleaning. Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely to avoid any background interference.[6]
-
Step 2: Background Spectrum. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]
-
Step 3: Sample Application. Place a small amount of the solid CBTC sample onto the ATR crystal.[6][8]
-
Step 4: Apply Pressure. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[6]
-
Step 5: Data Acquisition. Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.[7]
NMR Sample Preparation
-
Step 1: Solvent Selection. Choose an appropriate deuterated solvent. For carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over D₂O, as the acidic protons are readily exchangeable with deuterium in D₂O, leading to the disappearance of their signal.[9][10] The chemical shift of the carboxyl proton is also dependent on concentration and the solvent used due to variations in hydrogen bonding.[11][12]
-
Step 2: Sample Dissolution. Accurately weigh and dissolve a few milligrams of the CBTC isomer in the deuterated solvent in an NMR tube.
-
Step 3: Homogenization. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Step 4: Instrument Setup. The NMR spectrometer should be properly locked and shimmed to ensure a homogeneous magnetic field.
Data Interpretation and Comparative Analysis
FTIR Spectral Features of this compound
The FTIR spectrum of CBTC is dominated by the characteristic absorptions of the carboxylic acid functional group.
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Appearance | Notes |
| O-H Stretch | 3300-2500 | Very broad and strong | This broadness is due to hydrogen bonding between the carboxylic acid groups.[11][12][13] |
| C-H Stretch | ~2900 | Sharp peaks, often superimposed on the O-H band | Arises from the C-H bonds of the cyclobutane ring.[13] |
| C=O Stretch | 1760-1690 | Strong and sharp | The exact position can be influenced by hydrogen bonding and the isomeric structure. Dimeric carboxylic acids typically absorb around 1710 cm⁻¹.[11][12][13] |
| C-O Stretch | 1320-1210 | Medium to strong | |
| O-H Bend | 1440-1395 and 950-910 | Medium | The band around 1440-1395 cm⁻¹ may overlap with C-H bending vibrations.[13] |
While FTIR is excellent for confirming the presence of the carboxylic acid functional groups, differentiating between the various stereoisomers of CBTC can be challenging as their FTIR spectra are often very similar.[14] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in the symmetry and vibrational modes of the cyclobutane ring, but these can be difficult to resolve and interpret definitively.
NMR Spectral Features: The Key to Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the detailed structural information necessary to distinguish between the isomers of CBTC.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their stereochemical environment.
-
Chemical Shifts (δ): Protons on the cyclobutane ring in substituted derivatives will have different chemical shifts depending on their axial or equatorial positions and the electronic effects of the carboxylic acid groups.[4] Protons adjacent to the carboxylic acid groups are expected to appear in the range of 2.5-3.0 ppm.[15] The acidic protons of the carboxyl groups themselves will appear far downfield, typically between 9 and 12 ppm, as a broad singlet.[9]
-
Coupling Constants (J): The magnitude of the vicinal (³J) coupling constants between adjacent protons on the cyclobutane ring is dependent on the dihedral angle between them. This relationship can be used to determine the relative stereochemistry of the substituents. Cross-ring four-bond couplings can also be valuable for stereochemical assignments in cyclobutane rings.[16]
¹³C NMR Spectroscopy
-
Chemical Shifts (δ): The carbon atoms of the cyclobutane ring in unsubstituted cyclobutane resonate at approximately 22.4 ppm.[4] In CBTC, the carbons attached to the carboxylic acid groups will be shifted downfield. The carboxyl carbons themselves are highly deshielded and typically appear in the range of 165-185 ppm.[11][12] The number of distinct signals in the ¹³C NMR spectrum is directly related to the symmetry of the isomer. For example, a more symmetric isomer will show fewer signals than a less symmetric one.
| Spectroscopic Feature | ¹H NMR | ¹³C NMR |
| Cyclobutane Ring Protons/Carbons | Complex multiplets, sensitive to stereochemistry | Signals influenced by substituent effects |
| Carboxylic Acid Protons/Carbons | Broad singlet, ~9-12 ppm | Signals in the 165-185 ppm range |
Visualizing the Workflow and Isomeric Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of CBTC isomers.
Caption: Workflow for the synthesis, isolation, and spectroscopic characterization of this compound isomers.
The logical relationship between the different isomers and their expected NMR signals can be conceptualized as follows:
Caption: Relationship between the symmetry of CBTC isomers and the expected number of signals in their ¹³C NMR spectra.
Conclusion: A Synergistic Approach
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A Comparative Guide to the Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid for Advanced Research and Development
For researchers, medicinal chemists, and materials scientists, the selection of molecular building blocks is a critical decision that dictates the properties and performance of novel materials and therapeutics. The rigid and polyfunctional nature of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA) presents a compelling scaffold for innovation. However, the seemingly subtle differences between its cis and trans stereoisomers can lead to vastly different outcomes in practical applications. This in-depth guide provides a comprehensive comparison of the known and anticipated properties of these isomers, supported by experimental data from analogous systems and established chemical principles.
Introduction: The Stereochemical Landscape of a Versatile Scaffold
This compound is a tetra-substituted cyclobutane ring, a structural motif that imparts significant rigidity. The spatial orientation of the four carboxylic acid groups gives rise to a number of stereoisomers, each with unique three-dimensional structures and, consequently, distinct physicochemical properties. The most fundamental distinction lies between isomers where adjacent carboxyl groups are on the same side (cis) or opposite sides (trans) of the cyclobutane ring. This guide will focus on the comparison between representative cis and trans isomers to highlight the profound impact of stereochemistry.
Structural and Physicochemical Properties: A Tale of Two Geometries
The spatial arrangement of the carboxylic acid groups in cis and trans isomers of CBTA directly influences their intramolecular interactions, crystal packing, and interactions with solvents and other molecules. While specific experimental data for all isomers of the parent this compound is not extensively available in the literature, we can infer their properties based on well-understood principles and data from closely related dicarboxylic acid analogs.
Acidity (pKa)
The acidity of the carboxylic acid protons is influenced by the proximity of the other carboxyl groups. In a cis-like arrangement, the close proximity of the electron-withdrawing carboxylic acid groups can lead to a stabilization of the conjugate base through intramolecular hydrogen bonding, which would be expected to lower the pKa of the first proton, making it more acidic. Conversely, the increased charge repulsion in the poly-anionic form of a cis isomer might make subsequent deprotonations more difficult, leading to higher pKa values for the latter dissociation steps. For substituted cyclobutane carboxylic acids, it has been observed that the pKa values can be influenced by the stereochemistry, with fluorine substitution, for instance, leading to increased acidity in both cis and trans isomers.
Solubility
The solubility of the isomers is dictated by a balance between their interactions with the solvent and the strength of their crystal lattice. Cis isomers, with their functional groups on the same side, often exhibit a higher dipole moment and a greater propensity for intramolecular hydrogen bonding. This intramolecular interaction can reduce the extent of intermolecular hydrogen bonding, potentially leading to a weaker crystal lattice and increased solubility in polar solvents compared to their more symmetrical trans counterparts. Trans isomers, with their functional groups on opposite sides, tend to pack more efficiently into a stable crystal lattice, which can result in lower solubility.
Thermal Stability
| Property | cis-Isomer (Anticipated) | trans-Isomer (Anticipated) | Rationale |
| First pKa | Lower | Higher | Intramolecular hydrogen bonding in the mono-anion of the cis isomer can stabilize the conjugate base. |
| Solubility (in polar solvents) | Higher | Lower | Higher polarity and potential for weaker crystal lattice due to intramolecular interactions in the cis isomer. Trans isomers often pack more efficiently. |
| Thermal Stability | Lower onset of decomposition (due to anhydride formation) | Higher onset of intermolecular decomposition | Cis isomers can undergo intramolecular cyclization to form anhydrides at elevated temperatures. |
| Reactivity in Polymerization | Potentially higher | Potentially lower | The stereochemistry can influence the accessibility of the carboxylic acid groups for reaction. |
Performance in Key Applications
The distinct properties of cis and trans CBTA isomers translate into significant performance differences in various applications, from the synthesis of advanced polymers to the design of metal-organic frameworks (MOFs).
Polymer Synthesis
In the realm of polymer chemistry, CBTA isomers serve as valuable monomers for the synthesis of polyesters and polyamides. The stereochemistry of the monomer directly influences the microstructure and, consequently, the bulk properties of the resulting polymer, such as its glass transition temperature (Tg), crystallinity, and mechanical strength. The greater flexibility and asymmetry of cis isomers can lead to polymers with lower melting points and increased solubility, making them suitable for applications requiring processability. Conversely, the rigidity and symmetry of trans isomers can be leveraged to create highly ordered, crystalline polymers with enhanced thermal stability and mechanical strength.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The defined spatial orientation of the carboxylate groups in CBTA isomers makes them excellent ligands for the construction of MOFs. The cis and trans geometries will dictate the coordination modes and the resulting network topology of the MOF. Cis isomers can act as chelating ligands to a single metal center or bridge two metal centers in close proximity, leading to the formation of discrete polynuclear clusters or low-dimensional coordination polymers. In contrast, the divergent nature of the carboxylate groups in trans isomers is ideal for constructing extended, three-dimensional frameworks with high porosity and surface area, which are desirable for applications in gas storage, separation, and catalysis.
Experimental Methodologies
To empirically determine the properties of cis and trans CBTA isomers, a suite of analytical techniques is employed.
Synthesis and Separation of Isomers
The synthesis of 1,2,3,4-cyclobutanetetracarboxylic acids is commonly achieved through the [2+2] photochemical cycloaddition of maleic acid or its derivatives. This reaction often yields a mixture of stereoisomers. The separation of these isomers is a critical step and can be achieved through fractional crystallization, exploiting the differences in their solubility, or by chromatographic techniques after conversion to their corresponding esters.
Experimental Protocol: Synthesis of this compound Isomers
-
Preparation of the Reaction Mixture: A solution of maleic acid in a suitable solvent (e.g., water or acetone) is prepared in a quartz reaction vessel.
-
Photochemical Reaction: The solution is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) for a specified period. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
Isolation of the Product Mixture: After the reaction is complete, the solvent is removed under reduced pressure to yield a mixture of CBTA stereoisomers.
-
Separation of Isomers:
-
Fractional Crystallization: The crude mixture is dissolved in a minimal amount of a hot solvent (e.g., water or ethanol) and allowed to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration.
-
Chromatographic Separation: The mixture of acids is converted to their methyl or ethyl esters using standard esterification procedures (e.g., refluxing in the corresponding alcohol with a catalytic amount of acid). The resulting ester mixture can then be separated by column chromatography on silica gel. The separated esters can be hydrolyzed back to the pure acid isomers.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the stereochemistry of the isomers. The number of signals and their coupling constants provide detailed information about the symmetry and relative orientation of the substituents.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the isomers, confirming the cis or trans configuration and revealing details about bond lengths, bond angles, and crystal packing.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of reaction.
Experimental Protocol: Thermal Analysis of CBTA Isomers
-
Sample Preparation: A small amount of the purified CBTA isomer (typically 5-10 mg) is accurately weighed into an aluminum or platinum TGA/DSC pan.
-
Thermogravimetric Analysis (TGA):
-
The sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature. The resulting thermogram reveals the onset of decomposition and the temperature of maximum weight loss.
-
-
Differential Scanning Calorimetry (DSC):
-
The sample pan and a reference pan are placed in the DSC cell.
-
The cell is heated or cooled at a controlled rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting thermogram shows endothermic and exothermic events such as melting, crystallization, and decomposition.
-
Visualizing the Structural Differences
To better understand the relationship between the cis and trans isomers, the following diagrams illustrate their fundamental structures and a typical synthetic workflow.
Caption: Schematic representation of cis and trans isomers.
Caption: Synthetic workflow for CBTA isomers.
Conclusion
The choice between cis and trans isomers of this compound is a critical design parameter that can significantly impact the properties and performance of the final product. While a comprehensive experimental dataset for all isomers of the parent acid is not yet fully established in the literature, a thorough understanding of the underlying stereochemical principles, coupled with data from analogous systems, provides a robust framework for rational design. The cis isomers, with their inherent asymmetry and potential for intramolecular interactions, offer pathways to more soluble and processable materials. In contrast, the symmetry and rigidity of the trans isomers are ideal for creating highly ordered, robust structures. As research in this area continues, a more detailed quantitative understanding of the properties of each stereoisomer will undoubtedly unlock new opportunities in materials science and drug development.
References
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Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link][1]
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PubChem. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride. National Center for Biotechnology Information. [Link][3]
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Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. [Link][4]
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A Comparative Guide to the Spectroscopic Interpretation of Cyclobutane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the spectroscopic data for cyclobutane compounds against other common cycloalkanes. By understanding the unique spectral signatures imparted by the strained four-membered ring, researchers can more accurately identify and characterize these important structural motifs in novel chemical entities.
The inherent ring strain and puckered conformation of cyclobutanes significantly influence their spectroscopic properties.[1][2][3][4][5] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate these differences.
The Structural Uniqueness of Cyclobutane
Unlike the strain-free chair conformation of cyclohexane, cyclobutane exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1][2][3] This puckering, however, results in significant angle strain with C-C-C bond angles of approximately 88°, a considerable deviation from the ideal 109.5° tetrahedral angle.[2] This strained environment has profound effects on the electronic environment of the constituent atoms and bonds, which are directly observable in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Puckered Ring
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of cyclobutane-containing molecules. The puckered conformation and the orientation of substituents create distinct chemical shifts and coupling constants.[1]
¹H NMR Spectroscopy
In unsubstituted cyclobutane, rapid ring inversion at room temperature renders all eight protons equivalent, resulting in a single peak at approximately 1.96 ppm.[1][6] This is notably downfield compared to cyclohexane (1.44 ppm) but upfield from cyclopropane (0.22 ppm).[7][8] The deshielding in cyclobutane relative to cyclohexane is a consequence of its unique geometry and electronic structure.[7][9]
For substituted cyclobutanes, the protons become non-equivalent, leading to more complex spectra.[1][10] The chemical shifts of axial and equatorial protons differ, and their values are influenced by the electronic and anisotropic effects of the substituents.[1]
Key Comparative Insights for ¹H NMR:
| Feature | Cyclobutane | Cyclopentane | Cyclohexane |
| Unsubstituted Chemical Shift (ppm) | ~1.96[1][6] | ~1.51 | ~1.44[7][8] |
| Conformational Dynamics | Rapid puckering[1] | Envelope/Twist conformations[11] | Chair-chair interconversion |
| Proton Equivalency (unsubstituted) | All 8 protons equivalent[6] | All 10 protons equivalent | All 12 protons equivalent |
Table 1: Comparison of ¹H NMR properties of common cycloalkanes.
Coupling Constants (J-Coupling): Spin-spin coupling provides critical information about the connectivity and stereochemistry of the cyclobutane ring.[1]
-
Geminal Coupling (²J): The coupling between two protons on the same carbon is influenced by the H-C-H bond angle.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is dependent on the dihedral angle, as described by the Karplus equation.
-
Long-range Coupling (⁴J): In some instances, four-bond couplings can be observed in cyclobutanes, providing further structural information.[10]
¹³C NMR Spectroscopy
Unsubstituted cyclobutane displays a single resonance at approximately 22.4 ppm.[1][12] This is slightly upfield compared to cyclopentane (~26 ppm) and cyclohexane (~27 ppm). The introduction of substituents leads to a wider range of chemical shifts.[1]
Key Comparative Insights for ¹³C NMR:
| Cycloalkane | Unsubstituted Chemical Shift (ppm) |
| Cyclobutane | ~22.4[1][12] |
| Cyclopentane | ~26.5 |
| Cyclohexane | ~27.7 |
Table 2: Comparison of ¹³C NMR chemical shifts for unsubstituted cycloalkanes.
Infrared (IR) Spectroscopy: Probing Vibrational Modes and Ring Strain
The high ring strain in cyclobutane gives rise to characteristic vibrational frequencies in its IR spectrum.[13] These can be used to distinguish cyclobutane moieties from other cyclic systems.
Characteristic IR Absorptions for Cyclobutanes:
-
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region.[14] For cyclobutane, these peaks can be found around 2987 and 2887 cm⁻¹.[15]
-
CH₂ Scissoring: A characteristic absorption for the CH₂ groups in the cyclobutane ring appears around 1447 cm⁻¹.[15]
-
Ring Vibrations ("Breathing" Modes): The puckered four-membered ring has characteristic deformation vibrations. A band in the region of 900-935 cm⁻¹ is often considered indicative of the cyclobutane ring.[16] Another potentially useful distinguishing band can appear around 1250 cm⁻¹.[16]
Comparative IR Data:
| Vibrational Mode | Cyclobutane (cm⁻¹) | Cyclopentane (cm⁻¹) | Cyclohexane (cm⁻¹) |
| C-H Stretch | ~2987, 2887[15] | ~2960, 2870 | ~2930, 2850 |
| CH₂ Scissor | ~1447[15] | ~1455 | ~1450 |
| Ring Deformation | ~900-935[16] | Multiple bands | Multiple bands |
Table 3: Comparison of key IR absorption frequencies for common cycloalkanes.
The presence of a band around 900-935 cm⁻¹, in conjunction with other characteristic alkane absorptions, can be a strong indicator of a cyclobutane ring.[16]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), the fragmentation of cyclobutanes is influenced by the inherent ring strain, which facilitates ring-opening reactions.
The molecular ion of cyclobutane (m/z 56) is typically observed.[17] A prominent fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) to give a fragment at m/z 28. Another significant fragmentation is the loss of a methyl radical (CH₃, 15 Da) leading to a fragment at m/z 41.[17]
Common Fragmentation Pathways for Cycloalkanes:
| Cycloalkane | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| Cyclobutane | 56[17] | 41 (loss of CH₃)[17], 28 (loss of C₂H₄)[17] |
| Cyclopentane | 70 | 42 (loss of C₂H₄), 41 (loss of C₂H₅) |
| Cyclohexane | 84 | 56 (loss of C₂H₄)[18], 41 (loss of C₃H₇) |
Table 4: Comparison of common fragmentation patterns in EI-MS for cycloalkanes.
The fragmentation of cyclobutane to produce a significant ion at m/z 28 (ethylene cation radical) is a distinguishing feature compared to the primary loss of ethylene from cyclohexane to yield a fragment at m/z 56.[18]
Experimental Protocols
Acquisition of NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a cyclobutane-containing compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Spectral Width: Typically -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Rationale: The choice of a high-field spectrometer is crucial for resolving complex splitting patterns that are common in substituted cyclobutanes. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6] TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[6][12]
Visualizing Spectroscopic Principles
Effect of Ring Puckering on Proton Environments
The puckered conformation of cyclobutane leads to different spatial orientations for axial and equatorial protons on substituted carbons, resulting in distinct chemical shifts.
Caption: Puckering in substituted cyclobutanes leads to non-equivalent axial and equatorial protons.
Typical Fragmentation of Cyclobutane in MS
The strained ring of the cyclobutane molecular ion readily undergoes fragmentation.
Caption: Common fragmentation pathways for the cyclobutane molecular ion in EI-MS.
Conclusion
The unique structural features of cyclobutane compounds, primarily their ring strain and puckered conformation, give rise to a distinct set of spectroscopic data that allows for their differentiation from other cycloalkanes. A thorough understanding of the nuances in NMR chemical shifts and coupling constants, characteristic IR absorption bands, and specific mass spectrometric fragmentation patterns is essential for the unambiguous identification and characterization of molecules containing this important four-membered ring system. This guide provides a comparative framework to aid researchers in this endeavor.
References
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Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]
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PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
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RSC Publishing. Infrared spectral charateristics of the cyclobutane ring system. [Link]
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Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes. [Link]
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AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
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ResearchGate. High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]
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Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and. [Link]
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Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
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ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
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Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]
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PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
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Applied Spectroscopy. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. [Link]
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Caltech Authors. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]
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Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
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DTIC. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]
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SpectraBase. Cyclobutene - Optional[13C NMR] - Chemical Shifts. [Link]
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Doc Brown's Chemistry. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes. [Link]
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Wikipedia. Silacyclobutane. [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. The chemistry of small ring compounds. Part 41: Methylenethiirane, an isomer of cyclopropanethione. [Link]
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BTC. How to interpret the IR spectrum of cyclobutanol? - Blog. [Link]
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OUCI. Spectra and structure of small ring compounds. [Link]
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JoVE. Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]
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Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]
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ResearchGate. Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. [Link]
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Indian Academy of Sciences. Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. [Link]
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The Clear Choice: A Comparative Performance Evaluation of 1,2,3,4-CBDA-Based Polyimides for Advanced Optical Applications
In the relentless pursuit of next-generation optical materials, researchers and engineers are increasingly turning to high-performance polymers that offer a unique combination of optical clarity, thermal stability, and mechanical robustness. Among these, polyimides (PIs) have long been recognized for their exceptional properties. However, conventional aromatic polyimides often suffer from coloration, limiting their use in applications where high transparency is paramount. This guide provides an in-depth comparative evaluation of polyimides based on 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key building block that imparts remarkable optical properties. We will objectively compare CBDA-based polyimides with other common alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed material selections.
The Significance of Alicyclic Dianhydrides: The CBDA Advantage
The characteristic yellow-to-brown hue of traditional aromatic polyimides arises from the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride monomers. The introduction of alicyclic (non-aromatic) structures, such as the cyclobutane ring in CBDA, effectively disrupts this CTC formation. This disruption is the primary reason for the high optical transparency and low color of CBDA-based polyimides. The rigid and saturated cyclobutane structure physically separates the aromatic diamine units, hindering the electronic interactions that lead to coloration. This fundamental structural difference gives CBDA-based polyimides a distinct advantage in applications demanding pristine optical clarity, such as flexible displays, optical waveguides, and advanced sensor technologies.
Performance Benchmarking: CBDA-Based Polyimides vs. Aromatic Alternatives
To provide a clear and objective comparison, the following tables summarize key performance metrics for polyimides derived from CBDA and other commonly used dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), pyromellitic dianhydride (PMDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). The properties of polyimides are also heavily influenced by the diamine used in their synthesis; for this comparison, we will consider representative examples with aromatic diamines.
Table 1: Optical Properties Comparison
| Dianhydride | Diamine | Transmittance at 450 nm (%) | Cutoff Wavelength (λc, nm) | Yellowness Index (YI) | Refractive Index (n) |
| CBDA | TFMB | > 90% | ~310-340 | < 3 | ~1.58 - 1.63 |
| 6FDA | TFDB | ~85-96%[1] | ~340-383[1] | < 5 | ~1.52 - 1.58[2] |
| PMDA | ODA | < 50% | > 450 | > 50 | ~1.68 - 1.72 |
| BPDA | PPD | < 60% | > 400 | > 40 | ~1.65 - 1.70 |
Note: TFMB = 2,2'-Bis(trifluoromethyl)benzidine; TFDB = 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl; ODA = 4,4'-oxydianiline; PPD = p-phenylenediamine. Values are representative and can vary based on specific synthesis conditions and diamine structure.
Table 2: Thermal Properties Comparison
| Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| CBDA | TFMB | 290 - 340 | > 450 | 20 - 40 |
| 6FDA | TFDB | 300 - 370[1][3] | > 500 | 30 - 50[3] |
| PMDA | ODA | > 400 | > 550 | < 10 |
| BPDA | PPD | > 380 | > 530 | < 5 |
Note: The specific diamine used significantly impacts thermal properties. The values presented are for general comparison.
From the data, it is evident that CBDA-based polyimides offer a superior balance of high optical transparency and good thermal stability. While highly aromatic polyimides like those from PMDA and BPDA exhibit exceptional thermal resistance and low CTE, their poor optical properties make them unsuitable for many optical applications. Fluorinated polyimides based on 6FDA are a strong competitor, offering good transparency. However, CBDA-based systems often demonstrate even lower coloration and can be synthesized to achieve a desirable combination of properties.
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of performance claims, standardized experimental protocols are crucial. The following sections detail the methodologies for characterizing the key optical and thermal properties of polyimide films.
Synthesis of CBDA-Based Polyimide Film
The synthesis of polyimides is a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by imidization.
Figure 1: General workflow for the synthesis of CBDA-based polyimide films.
Step-by-Step Protocol:
-
Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve the aromatic diamine in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Polycondensation: Slowly add an equimolar amount of CBDA dianhydride to the diamine solution with stirring. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a clean, flat substrate (e.g., glass plate) using a doctor blade to control the film thickness.
-
Imidization: Convert the poly(amic acid) film to a polyimide film through either thermal or chemical imidization.
-
Thermal Imidization: Heat the cast film in a programmable oven under a nitrogen atmosphere using a stepwise heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour.
-
Chemical Imidization: Immerse the PAA film in a solution containing a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature.
-
Optical Transparency Measurement
Optical transparency is typically characterized using a UV-Vis spectrophotometer.
Figure 2: Schematic of UV-Vis spectroscopy for transparency measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a free-standing polyimide film of uniform thickness (typically 25-50 µm).
-
Instrument Setup: Calibrate the UV-Vis spectrophotometer using a blank (air) as the reference.
-
Measurement: Place the polyimide film in the sample holder and record the transmittance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: From the spectrum, determine the transmittance at specific wavelengths (e.g., 450 nm), the cutoff wavelength (λc, the wavelength at which transmittance drops below 1%), and calculate the Yellowness Index (YI) according to ASTM E313.
Refractive Index Measurement
The refractive index of thin polyimide films can be accurately measured using a prism coupler.
Step-by-Step Protocol:
-
Sample Preparation: A polyimide film is coated onto a substrate with a known refractive index.
-
Measurement: The sample is brought into contact with the base of a high-refractive-index prism. A laser beam is directed through the prism to the film interface.
-
Mode Analysis: The angle of incidence is varied, and the angles at which light couples into the film as waveguide modes are measured.
-
Calculation: The refractive index and thickness of the film are calculated from the measured coupling angles.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Thermomechanical Analysis (TMA) are used to evaluate the thermal stability of the polyimides.
Sources
Purity analysis of synthesized 1,2,3,4-Cyclobutanetetracarboxylic acid by HPLC
An In-Depth Comparative Guide to the Purity Analysis of Synthesized 1,2,3,4-Cyclobutanetetracarboxylic Acid by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organic molecules, ensuring the purity of the final compound is a non-negotiable cornerstone of scientific validity. This compound (CBTA), a key monomer in the synthesis of advanced polyimides and other polymers, is no exception.[1] Its synthesis, often achieved through the [2+2] cycloaddition of maleic anhydride or its derivatives under UV irradiation, can result in a mixture of isomers, unreacted starting materials, and potential side products.[2][3] This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of CBTA, comparing it with viable alternative methods to empower researchers to make informed analytical decisions.
Part 1: The Gold Standard: Reversed-Phase HPLC with Ion Suppression
High-Performance Liquid Chromatography is arguably the most powerful and widely used analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds and complex organic molecules.[4][5] For a non-volatile, polar, multi-carboxylic acid like CBTA, HPLC, particularly in the reversed-phase mode, offers an unparalleled combination of selectivity, sensitivity, and robustness.
The Causality Behind the Chromatographic Choices
The primary challenge in analyzing organic acids via reversed-phase HPLC is managing their ionization.[6] In a typical neutral mobile phase, carboxylic acids will be deprotonated (anionic), leading to poor retention on a non-polar stationary phase (like C18) and resulting in distorted, or "tailing," peak shapes.[4]
To overcome this, we employ Ion Suppression Chromatography . By acidifying the mobile phase to a pH at least two units below the pKa of the analyte, we force the equilibrium of the carboxylic acid groups towards their neutral, protonated form.[6] This uncharged state significantly enhances the molecule's interaction with the hydrophobic stationary phase, leading to better retention, improved peak shape, and reliable separation.
Experimental Protocol: HPLC Purity Assay for CBTA
This protocol outlines a robust starting point for the analysis of CBTA. Method optimization is recommended based on the specific impurities expected from the synthesis route.
1. Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.[6]
-
Stationary Phase: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column designed for high aqueous stability (e.g., "AQ" type) is recommended.
-
HPLC-grade acetonitrile, methanol, and water.[7]
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
2. Chromatographic Conditions:
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or Gradient. A good starting point is an isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.[8] A shallow gradient (e.g., 5% to 30% B over 15 minutes) may be necessary to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm. The carboxyl group has a characteristic absorbance in the low UV range.[9]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of water and methanol (e.g., 50:50 v/v) is a suitable starting point. The diluent should be compatible with the mobile phase to ensure good peak shape.[7]
-
Standard Preparation: Accurately weigh and dissolve a CBTA reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized CBTA sample at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC purity analysis of CBTA.
Data Interpretation and Method Validation
The primary output is a chromatogram. The purity is typically calculated using the area percent method, where the area of the main CBTA peak is divided by the total area of all peaks. For this method to be trustworthy, it must be validated according to established guidelines (e.g., ICH Q2(R1)).[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.[10][11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and limitations. The choice of method is dictated by the specific analytical question being asked.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Capillary Electrophoresis (CE) | Acid-Base Titration |
| Principle | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase. | Differential migration in an electric field. | Neutralization reaction. |
| Specificity | High. Can separate isomers, starting materials, and by-products. | Medium-High. Requires derivatization to make CBTA volatile. Specificity depends on the column and derivatization success. | High. Excellent resolving power, especially for charged species. | Very Low. Measures total acidic content; cannot distinguish between CBTA and other acidic impurities. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (ng/mL to pg/mL range). | High (µg/mL range). | Low (mg/mL range). |
| Sample Prep | Simple. Dissolution and filtration. | Complex. Requires derivatization (e.g., esterification) to increase volatility. | Simple. Dissolution and filtration. | Simple. Dissolution in a suitable solvent. |
| Throughput | Medium. Typical run times are 15-30 minutes. | Medium. Run times are similar to HPLC, but sample prep is longer. | High. Fast analysis times (often <10 minutes). | Low. Typically performed manually, one sample at a time. |
| Cost | Medium. Moderate instrument and consumable costs. | Medium. Similar to HPLC. | Medium-High. | Very Low. Minimal equipment required. |
| Best For | Comprehensive purity profiling, isomer separation, and routine QC. | Analysis of volatile impurities or when HPLC is unavailable. | Orthogonal method for purity confirmation, chiral separations. | Quick, simple assay of total acid content (potency). |
In-Depth Analysis of Alternatives
-
Gas Chromatography (GC): Due to its four carboxylic acid groups, CBTA is non-volatile and cannot be analyzed directly by GC. It requires a chemical derivatization step (e.g., conversion to its methyl esters) to become volatile. This additional step introduces potential for error, incomplete reactions, and side products, making the method more complex and less direct than HPLC.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It offers extremely high separation efficiency and can be a powerful orthogonal technique to confirm purity results obtained by HPLC. However, it can be less robust and more sensitive to matrix effects than HPLC, and it is less commonly found in standard quality control laboratories.
-
Titration: A simple, cost-effective method for determining the total acid content. A known concentration of a strong base (e.g., NaOH) is used to titrate a solution of the synthesized CBTA to an endpoint, typically monitored with a pH meter. While excellent for a rapid potency assay, it completely lacks specificity and cannot detect or quantify neutral or basic impurities.
Part 3: A Logic-Driven Framework for Method Selection
The optimal analytical strategy depends on the stage of research and the specific information required. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for CBTA.
Expert Recommendation
For researchers and drug development professionals, HPLC is the unequivocally superior choice for the purity analysis of synthesized this compound. It provides the most comprehensive and reliable data, allowing for the separation and quantification of starting materials, isomers, and unforeseen impurities in a single, robust analysis. While other methods like titration have a role in providing a quick measure of overall potency, they cannot replace the detailed purity profile essential for understanding reaction outcomes, ensuring material quality, and meeting regulatory expectations.
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A Comparative Guide to the Structural Validation of 1,2,3,4-CBTC Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds such as 1,2,3,4-tetrachloro-7,7-dimethoxynorborn-2-ene (1,2,3,4-CBTC) and its derivatives. These compounds, with their rigid bicyclic framework and multiple stereocenters, present unique challenges and opportunities in medicinal chemistry and materials science. The biological activity and material properties of these derivatives are intrinsically linked to their specific stereochemistry and connectivity. Therefore, a robust and multi-faceted approach to structural validation is not merely a procedural step but a cornerstone of rigorous scientific investigation.
This guide provides a comprehensive comparison of the three primary analytical techniques employed for the structural elucidation of 1,2,3,4-CBTC derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. As a senior application scientist, my aim is to move beyond a simple recitation of methods, and instead, to delve into the causality behind experimental choices, fostering a deeper understanding of why a particular technique is chosen and how the data from each method contributes to a holistic and irrefutable structural assignment.
The Imperative of Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[2][3] For 1,2,3,4-CBTC derivatives, NMR is indispensable for establishing the carbon skeleton and the relative stereochemistry of substituents.
The "Why": Causality in NMR Analysis
The choice of NMR as the initial and primary tool for structural analysis is driven by its ability to provide a wealth of information from a relatively straightforward set of experiments. The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule.[4] Furthermore, through-bond scalar couplings (J-couplings) provide direct evidence of atomic connectivity, while through-space correlations, observed in Nuclear Overhauser Effect (NOE) experiments, reveal the spatial proximity of nuclei, which is crucial for determining stereochemistry in rigid systems like the norbornene framework.
Experimental Protocol: ¹H and ¹³C NMR
A standard set of NMR experiments for a novel 1,2,3,4-CBTC derivative would include:
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]
-
The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum. This provides information on the number of different proton environments and their relative ratios (from integration).
-
Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments in the molecule.[3]
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a higher sample concentration are often required compared to ¹H NMR.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are then run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity, typically over two to three bonds.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information for piecing together the carbon skeleton, especially for quaternary carbons.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation: Representative NMR Data for a Polychlorinated Norbornene Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-5 | 3.2 (m) | 45.8 (CH) | H-6 | C-4, C-7 |
| H-6 | 2.8 (m) | 42.1 (CH) | H-5 | C-1, C-7 |
| OCH₃ | 3.5 (s) | 52.3 (CH₃) | - | C-7 |
| ... | ... | ... | ... | ... |
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For 1,2,3,4-CBTC derivatives, its primary role is to confirm the molecular weight and elemental composition of the synthesized compound. The presence of multiple chlorine atoms imparts a highly characteristic isotopic pattern, which serves as a definitive diagnostic tool.[10]
The "Why": The Diagnostic Power of Isotopes
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, giving a ratio of roughly 3:1.[10] A molecule containing one chlorine atom will therefore exhibit two peaks in its mass spectrum for the molecular ion (M⁺ and [M+2]⁺) with a 3:1 intensity ratio. For a molecule like 1,2,3,4-CBTC containing four chlorine atoms, the isotopic pattern becomes more complex and highly characteristic, providing a unique fingerprint for the presence of four chlorine atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula, which is crucial for confirming that the desired transformation has occurred.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation :
-
A small amount of the purified compound (typically sub-milligram) is required.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[11]
-
-
Ionization :
-
Mass Analysis :
-
The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Presentation: Expected Mass Spectrum Features for 1,2,3,4-CBTC
| Feature | Expected Observation | Information Gained |
| Molecular Ion (M⁺) | A cluster of peaks corresponding to the different isotopic combinations of the four chlorine atoms. | Confirms the molecular weight of the compound. |
| Isotopic Pattern | A characteristic pattern of peak intensities for the molecular ion cluster, predictable based on the number of chlorine atoms. | Confirms the presence of four chlorine atoms. |
| High-Resolution Mass | An accurate mass measurement of the monoisotopic peak (containing only ³⁵Cl) to within a few parts per million (ppm). | Determines the elemental formula (e.g., C₉H₈Cl₄O₂). |
| Fragmentation Pattern | Characteristic fragment ions resulting from the loss of substituents (e.g., -OCH₃, -Cl) or retro-Diels-Alder reactions of the norbornene core. | Provides additional structural information and corroborates the proposed structure. |
Caption: Workflow for MS-based molecular formula verification.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[14][15][16] It provides the precise coordinates of every atom in the crystal lattice, yielding unambiguous information on bond lengths, bond angles, and absolute stereochemistry.[17] For complex molecules like 1,2,3,4-CBTC derivatives, an X-ray crystal structure provides the ultimate validation of the structural assignment made by NMR and MS.[18][19]
The "Why": Unambiguous Spatial Arrangement
While NMR can provide excellent information about relative stereochemistry, it can sometimes be ambiguous, especially in more flexible systems. X-ray crystallography, on the other hand, provides a direct visualization of the molecule's three-dimensional structure.[20] This is particularly important for confirming the stereochemical outcome of a reaction and for understanding the intermolecular interactions that govern the packing of molecules in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
This is often the most challenging step. High-quality single crystals of the purified compound must be grown. Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection :
-
Data Processing and Structure Solution :
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[14]
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
-
Structure Refinement :
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
The final output is a model of the molecular structure, including the precise coordinates of all atoms.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value/Description | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| R-factor (R₁) | < 0.05 (for a good structure) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | e.g., C-Cl: 1.75(2) Å | Precise measurements of the molecular geometry. |
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Summary of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Single-Crystal X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | X-ray diffraction by a crystal lattice |
| Sample State | Solution | Gas/Liquid/Solid (ionizable) | Single Crystal |
| Information | Connectivity, stereochemistry, dynamics | Molecular weight, elemental formula | 3D structure, bond lengths/angles |
| Strengths | Rich structural detail in solution | High sensitivity, isotopic patterns | Unambiguous 3D structure |
| Limitations | Complex spectra, can be ambiguous | Limited stereochemical information | Requires high-quality single crystals |
| Primary Role | Elucidation of connectivity & stereochemistry | Confirmation of molecular formula | Definitive proof of structure |
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of 1,2,3,4-CBTC derivatives is a critical undertaking that necessitates a synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the intricate details of connectivity and relative stereochemistry in solution. Mass spectrometry provides an essential and rapid confirmation of the molecular weight and elemental composition, with the characteristic isotopic pattern of the chlorine atoms serving as a powerful diagnostic feature. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional molecular structure in the solid state.
By integrating the data from these three powerful methods, researchers can achieve a comprehensive and self-validating structural assignment. This rigorous approach not only ensures the scientific integrity of the work but also provides a solid foundation for understanding the structure-property relationships that are crucial for the successful development of new drugs and materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Cyclobutanetetracarboxylic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling solid organic compounds like 1,2,3,4-Cyclobutanetetracarboxylic acid requires a foundational understanding of its potential hazards to implement effective safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both personal safety and experimental validity.
Immediate Safety Synopsis: The Core Hazards
This compound is a solid organic acid that presents a triad of primary hazards that dictate our safety protocols. Understanding these is the first step in responsible handling.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (H319): The compound poses a significant risk of serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (H335): As a powder, the dust is easily aerosolized and can cause respiratory tract irritation if inhaled.[1][2][3]
Additionally, it is classified as harmful if swallowed (H302).[4][5] These classifications, derived from authoritative sources like the Globally Harmonized System (GHS), are not mere suggestions but directives that inform every aspect of our handling procedure.
The Causality of Protection: Engineering Controls and PPE
Before selecting PPE, we must prioritize engineering controls. These are the most effective measures for isolating personnel from a hazard. For a powdered chemical like this compound, the primary engineering control is ventilation.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound powder, especially weighing and transferring, must be conducted inside a certified chemical fume hood.[3][6][7] The constant airflow of a fume hood prevents irritating dust from entering the laboratory environment and the operator's breathing zone.[8] Placing a balance inside a fume hood is a common practice, though enclosures may be needed to mitigate airflow-induced reading fluctuations.[6]
Personal Protective Equipment: The Last Line of Defense PPE is essential to protect against exposures that may occur despite engineering controls. The following sections detail the selection logic for each type of PPE.
Eye and Face Protection
Given the risk of serious eye irritation (H319), eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in solution where the splash risk is minimal.
-
Chemical Splash Goggles: These are required when handling the powder or any solutions of the acid, as they provide a complete seal around the eyes.[9]
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities or when there is a significant risk of splashing.[9][10] This provides an additional layer of protection for the entire face.
Hand Protection
The selection of appropriate gloves is critical to prevent skin irritation. There is no single glove that protects against all chemicals, so selection must be based on the specific hazard.[9]
-
Material Selection: For organic acids, nitrile or neoprene gloves are recommended.[9][11] Nitrile gloves offer good resistance to a range of acids and solvents and are resistant to punctures.[9]
-
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[12] After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after glove removal.[3][13]
Respiratory Protection
While a fume hood is the primary method for preventing inhalation, respiratory protection may be necessary in certain situations, such as cleaning up a large spill outside of a containment hood.
-
Dust Mask/Respirator: A NIOSH-approved N95 dust mask or respirator is recommended to prevent the inhalation of fine particles.[1][10] Use of a respirator requires enrollment in a respiratory protection program, including fit testing, to be effective.[12][14]
Body Protection
-
Laboratory Coat: A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[6][12]
-
Chemical-Resistant Apron: When handling larger volumes of solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting to protect the feet from spills.[12][13]
Operational Guide: PPE in Practice
The level of PPE required can be adjusted based on the specific task and the associated risk.
Summary of PPE for Key Laboratory Tasks
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing Powder | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | N/A (within fume hood) | Lab Coat |
| Preparing a Solution | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | N/A (within fume hood) | Lab Coat & Chemical-Resistant Apron |
| Handling Dilute Solutions | Well-Ventilated Area | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | N/A | Lab Coat |
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE Selection Workflow for this compound.
Contingency Planning: Spills and Disposal
Spill Response In the event of a spill, alert personnel in the area and evacuate if necessary.[13] For a small solid spill within a fume hood, carefully sweep up the material with an inert absorbent material and place it in a sealed container for disposal.[3] Avoid creating dust.[15] For larger spills, or any spill outside of a fume hood, follow your institution's emergency procedures.
Waste Disposal All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[15][16] Place materials in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal.[16]
By adhering to these logically derived protocols, we not only protect ourselves and our colleagues but also uphold the standards of scientific integrity. A safe lab is an efficient and reliable lab.
References
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Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.). Retrieved from [Link]
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Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]
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WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.). Retrieved from [Link]
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This compound | C8H8O8 | CID 266034 - PubChem. (n.d.). Retrieved from [Link]
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Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]
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What PPE Should You Wear When Handling Acid 2025? - LeelineWork. (2025, January 7). Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). (n.d.). Retrieved from [Link]
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Personal Protective Equipment - Auburn University Business and Administration. (n.d.). Retrieved from [Link]
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General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.). Retrieved from [Link]
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Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (n.d.). Retrieved from [Link]
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1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem. (n.d.). Retrieved from [Link]
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1,2,3,4-BUTANETETRACARBOXYLIC ACID EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
